(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Description
The exact mass of the compound (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQFSDIECYOQV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384704 | |
| Record name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22916-26-3 | |
| Record name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-5,5-Dimethylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazolidine Core - A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The thiazolidine ring system, a heterocyclic motif containing both sulfur and nitrogen, is one such "privileged structure." Its utility is rooted in its conformational rigidity, which allows for the precise spatial orientation of appended functional groups, and its capacity to engage in a variety of non-covalent interactions with biological targets. This guide provides an in-depth technical overview of a particularly valuable derivative: (S)-4-Carboxy-5,5-dimethylthiazolidine. We will explore its synthesis, chemical properties, and its pivotal role as a versatile building block in the creation of innovative pharmaceuticals, from established antibiotics to next-generation anticancer agents.
I. Physicochemical Properties and Structural Attributes
(S)-4-Carboxy-5,5-dimethylthiazolidine is a chiral molecule whose structural features are central to its utility in stereoselective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂S | |
| Molecular Weight | 161.22 g/mol | |
| Appearance | White to off-white powder | Inferred from related compounds |
| Chirality | (S)-configuration at C4 |
The gem-dimethyl substitution at the C5 position introduces a significant steric constraint, influencing the puckering of the thiazolidine ring and restricting the conformational freedom of the molecule. This pre-organization is highly advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity. The carboxylic acid and secondary amine functionalities provide convenient handles for further chemical modification, such as amide bond formation in peptide synthesis or the introduction of diverse substituents to explore structure-activity relationships (SAR).
II. Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Protocol
The most common and efficient synthesis of 4-carboxy-5,5-dimethylthiazolidine derivatives involves the condensation of D-penicillamine with an appropriate aldehyde or ketone.[1] The use of the D-enantiomer of penicillamine directly yields the desired (S)-configuration at the 4-position of the thiazolidine ring. What follows is a detailed, self-validating protocol adapted from established procedures for similar structures.[2]
Experimental Protocol: Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine
Objective: To synthesize (S)-4-Carboxy-5,5-dimethylthiazolidine via the condensation of D-penicillamine and formaldehyde.
Materials:
-
D-Penicillamine
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine (14.9 g, 0.1 mol) in 100 mL of methanol.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (8.1 mL, 0.1 mol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).
-
Work-up and Isolation: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of diethyl ether and stir for 30 minutes to precipitate the product.
-
Purification: Collect the white precipitate by vacuum filtration and wash with two 20 mL portions of cold diethyl ether.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the C4-proton, the methylene protons of the thiazolidine ring, and the gem-dimethyl protons. The carboxylic acid and amine protons will also be present.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the two methyl carbons, the C4 and C5 carbons of the thiazolidine ring, the methylene carbon, and the carboxyl carbon.
-
Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 162.05.
III. Applications in Drug Development
The rigid scaffold of (S)-4-Carboxy-5,5-dimethylthiazolidine makes it a valuable starting material for the synthesis of a wide array of biologically active molecules.
A. Intermediate in the Synthesis of β-Lactam Antibiotics
One of the most significant applications of this molecule is as a key intermediate in the semi-synthesis of penicillins, such as amoxicillin.[3] The thiazolidine ring is a core component of the penicillin structure. The (S)-stereochemistry at the 4-position is crucial for the antibacterial activity of the final product. The synthesis involves the coupling of the thiazolidine intermediate with a side chain, followed by the formation of the β-lactam ring.
B. Scaffold for Anticancer Agents
The thiazolidinone core, a close derivative of thiazolidine, is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolidinone Derivative | MCF-7 (Breast) | 1.50 | [5] |
| Thiazolidinone Derivative | MDA-MB-231 (Breast) | 1.27 | [5] |
| Isatin-based Thiazolidinone | HT-29 (Colon) | 5.42 | [5] |
| Isatin-based Thiazolidinone | HepG2 (Liver) | 4.97 | [5] |
The anticancer activity of many thiazolidinone derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[6][7]
C. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many cancers. Thiazolidinone-based compounds have been identified as potent inhibitors of this pathway, often targeting one or more of the key kinases (PI3K, Akt, mTOR).
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazolidinone-based compounds.
The ability to readily synthesize a diverse library of derivatives from the (S)-4-Carboxy-5,5-dimethylthiazolidine scaffold allows for the systematic exploration of SAR to optimize potency and selectivity against these kinase targets.
IV. Enantioselective Synthesis: The Role of Enzymatic Resolution
While the use of chiral starting materials like D-penicillamine can provide the desired (S)-enantiomer, racemic syntheses followed by resolution are also common strategies in medicinal chemistry. Lipase-catalyzed kinetic resolution is a powerful tool for separating enantiomers of chiral carboxylic acids and esters.[8][9]
Conceptual Workflow: Lipase-Catalyzed Kinetic Resolution
Objective: To separate a racemic mixture of a 5,5-dimethylthiazolidine-4-carboxylic acid ester.
Principle: A lipase enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.
Figure 2: Conceptual workflow for the lipase-catalyzed kinetic resolution of a racemic 5,5-dimethylthiazolidine-4-carboxylic acid ester.
This enzymatic approach offers a green and highly selective alternative to traditional chiral chromatography for obtaining enantiomerically pure compounds.
V. Conclusion and Future Perspectives
(S)-4-Carboxy-5,5-dimethylthiazolidine is a testament to the power of privileged scaffolds in drug discovery. Its straightforward synthesis, inherent chirality, and versatile chemical handles make it an invaluable building block for medicinal chemists. From its established role in the synthesis of life-saving antibiotics to its potential as a foundation for novel anticancer therapies targeting critical signaling pathways, the applications of this seemingly simple molecule are vast and continue to expand. As our understanding of disease biology deepens, the ability to rapidly generate and screen diverse libraries of compounds derived from such foundational scaffolds will be paramount in the development of the next generation of targeted therapeutics.
VI. References
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(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. (URL: [Link])
-
Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid - PrepChem.com. (URL: [Link])
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (URL: [Link])
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Thiazolidines: Synthesis and Anticancer Activity. (URL: [Link])
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (URL: [Link])
-
5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)- - gsrs. (URL: [Link])
-
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (URL: [Link])
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (URL: [Link])
-
Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. (URL: [Link])
-
The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. (URL: [Link])
-
ChemInform Abstract: (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. (URL: [Link])
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (URL: [Link])
-
Organic total synthesis method of D-penicillamine. (URL: )
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (URL: [Link])
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (URL: [Link])
-
Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. (URL: [Link])
-
1 H-and 13 C-NMR chemical shifts for compound 7. (URL: [Link])
-
4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (URL: [Link])
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])
-
Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. (URL: [Link])
-
Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (URL: [Link])
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (URL: [Link])
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (URL: [Link])
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The Cornerstone of Constrained Peptides: An In-Depth Technical Guide to (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Introduction: A Chiral Scaffold of Therapeutic Promise
(S)-4-Carboxy-5,5-dimethylthiazolidine, a conformationally restricted analog of proline, stands as a pivotal chiral building block in the landscape of modern medicinal chemistry and drug discovery. Derived from D-penicillamine, this heterocyclic compound offers a unique structural scaffold that has proven invaluable in the synthesis of a diverse array of bioactive molecules, ranging from potent anti-inflammatory and anti-cancer agents to innovative β-lactamase inhibitors.[1][2] Its rigid thiazolidine ring system imparts a specific three-dimensional geometry to peptide backbones, a feature that researchers adeptly exploit to enhance biological activity, improve metabolic stability, and fine-tune receptor binding affinity. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a thorough exploration of the synthesis, properties, and applications of this versatile synthetic intermediate.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (S)-4-carboxy-5,5-dimethylthiazolidine is paramount for its effective utilization in synthesis and drug design. The following table summarizes its key identifiers and physical characteristics.
| Property | Value | Reference |
| IUPAC Name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Synonyms | (S)-5,5-Dimethylthiazolidine-4-carboxylic acid, D-Penicillamine-formaldehyde adduct | [3] |
| CAS Number | 22916-26-3 | [4] |
| Molecular Formula | C6H11NO2S | [5] |
| Molecular Weight | 161.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 206 °C (decomposes) | [6] |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of (S)-4-carboxy-5,5-dimethylthiazolidine. While comprehensive spectral data for the unprotected form can be found in specialized databases, the following provides an overview of expected spectroscopic features based on its structure and data from closely related derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups as singlets, the methine proton at the chiral center (C4), and the methylene protons of the thiazolidine ring. The chemical shifts and coupling constants of these protons are sensitive to the solvent and the protonation state of the amine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the quaternary carbon (C5), the two methyl carbons, the chiral methine carbon (C4), the methylene carbon (C2), and the carboxyl carbon. The chemical shift of the carboxyl carbon is typically in the range of 170-180 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which often overlaps with the N-H stretching vibration. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE: A Detailed Protocol
The most common and efficient method for the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine is the cyclocondensation reaction between D-penicillamine and an aldehyde, typically formaldehyde.[7] This reaction proceeds readily under mild conditions and generally affords the desired product in high yield.
Reaction Principle
The synthesis involves the nucleophilic attack of the amino group of D-penicillamine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization through the thiol group attacking the resulting iminium ion. This forms the stable five-membered thiazolidine ring.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
Materials:
-
D-Penicillamine
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine in a mixture of methanol and deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of a 37% aqueous formaldehyde solution to the cooled D-penicillamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the solution under reduced pressure to remove the methanol.
-
The resulting aqueous solution is then cooled, and the product is precipitated by the addition of cold diethyl ether.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of (S)-4-carboxy-5,5-dimethylthiazolidine makes it a highly valuable building block in the design and synthesis of novel therapeutic agents. Its conformational constraint as a proline mimic is a key feature that medicinal chemists leverage to enhance the pharmacological properties of peptides and small molecules.[6]
As a Conformationally Restricted Proline Mimic
Proline plays a critical role in determining the secondary structure of peptides and proteins due to the conformational rigidity of its pyrrolidine ring. (S)-4-Carboxy-5,5-dimethylthiazolidine serves as an excellent mimic of proline, with the thiazolidine ring imposing even greater conformational constraints. This "locked" conformation can lead to peptides with enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. The gem-dimethyl group at the 5-position further restricts the puckering of the thiazolidine ring, providing a predictable and stable conformation.
Caption: The impact of proline mimicry on peptide properties.
Case Study: Synthesis of β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a significant global health threat.[1][2] (S)-4-Carboxy-5,5-dimethylthiazolidine has been instrumental in the development of novel β-lactamase inhibitors. These inhibitors are designed to covalently bind to and inactivate the β-lactamase enzyme, thereby protecting the co-administered β-lactam antibiotic from degradation.
One notable example is the use of this thiazolidine derivative in the synthesis of penam sulfones. The synthesis typically involves the coupling of the thiazolidine carboxylic acid with a suitable side chain, followed by the formation of the β-lactam ring and subsequent oxidation of the sulfur atom to a sulfone. The rigid thiazolidine core helps to correctly orient the molecule within the active site of the β-lactamase.
Illustrative Synthetic Workflow:
Caption: A simplified workflow for synthesizing β-lactamase inhibitors.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (S)-4-carboxy-5,5-dimethylthiazolidine may not be readily available from all suppliers, general precautions for handling fine chemicals should be observed. Based on the safety data for structurally related thiazolidine derivatives, the following handling guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[7]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]
Conclusion: A Versatile Tool for Future Drug Discovery
(S)-4-Carboxy-5,5-dimethylthiazolidine has firmly established itself as a cornerstone in the edifice of modern synthetic and medicinal chemistry. Its unique combination of chirality, conformational rigidity, and synthetic accessibility makes it an invaluable tool for the design and construction of novel therapeutic agents with enhanced pharmacological profiles. As the quest for more potent and selective drugs continues, the strategic incorporation of this remarkable thiazolidine derivative will undoubtedly continue to fuel innovation and drive progress in the field of drug discovery for years to come.
References
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Adv., 2023, 13, 20138-20148.
- A concise synthesis of a β-lactamase inhibitor. Org. Lett., 2011, 13, 5480-5483.
- Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 2021, 25, 4653-4663.
- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. J. Inflamm. Res., 2022, 15, 3643-3661.
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Adv., 2023, 13, 20138-20148.
- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ACS Med. Chem. Lett., 2011, 2, 539-543.
- Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. Molecules, 2020, 25, 1334.
-
Global Substance Registration System. 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. Available at: [Link].
-
PrepChem. Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. Available at: [Link].
-
PubChem. 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Available at: [Link].
- An efficient, safe, and scalable method for the preparation of d- and l-penicillamines. Org. Biomol. Chem., 2015, 13, 7277-7282.
- Google Patents. Process of preparing penicillamine. US4045479A.
- The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Can. J. Chem., 1986, 64, 1052-1057.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egypt. J. Chem., 2022, 65, 403-413.
- Chemical suppliers. (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. J. Org. Chem., 2005, 70, 6483-6491.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant J., 2024, 117, 115-130.
- The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 2007, 10, 639-648.
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An In-depth Technical Guide to (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, synthesis, diverse biological activities, and applications as a chiral building block in the design of novel therapeutic agents.
Introduction: Unveiling a Key Synthetic Intermediate
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a derivative of the amino acid D-penicillamine, serves as a crucial intermediate in both organic and medicinal chemistry. Its rigid, five-membered ring structure, incorporating a sulfur and a nitrogen atom, along with a chiral center, makes it an attractive scaffold for the synthesis of a wide array of biologically active molecules. This guide will explore the fundamental aspects of this compound, providing practical insights for its utilization in a research and development setting. Notably, it is recognized for its role as an intermediate in the synthesis of antibiotics, such as Amoxicillin.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is paramount for its effective handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [1] |
| Molecular Weight | 161.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 206 °C (decomposes) | [2] |
| Boiling Point | 317.3 ± 37.0 °C (Predicted) | [2] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.11 ± 0.40 (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane, DMSO, Methanol | [2] |
Spectroscopic Data for Structural Elucidation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups at the C5 position, the proton at the C4 chiral center, and the methylene protons at the C2 position.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the chiral carbon at C4, the quaternary carbon at C5, the two methyl carbons, and the methylene carbon at C2.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-N and C-S stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Manufacturing
The primary route for the synthesis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE involves the condensation reaction between D-penicillamine and an aldehyde, typically formaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization.
Conceptual Synthesis Workflow
The synthesis can be visualized as a two-step process occurring in a single pot.
Caption: Conceptual workflow for the synthesis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
Detailed Experimental Protocol
The following protocol outlines a general procedure for the synthesis of thiazolidine-4-carboxylic acid derivatives, which can be adapted for the specific synthesis of the title compound.[2]
Materials:
-
D-Penicillamine
-
Formaldehyde (or other suitable aldehyde)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
Procedure:
-
Dissolution of D-Penicillamine: Dissolve D-penicillamine in distilled water.
-
Addition of Base: Add sodium acetate to the solution to act as a base.
-
Aldehyde Addition: Add the aldehyde (e.g., formaldehyde) dissolved in ethanol to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours.
-
Precipitation: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitate by suction filtration.
-
Washing and Drying: Wash the solid product with cold ethanol and dry under vacuum.
Rationale: The use of sodium acetate helps to deprotonate the amino group of D-penicillamine, increasing its nucleophilicity for the initial attack on the carbonyl carbon of the aldehyde. The reaction is typically carried out at room temperature to avoid potential side reactions and decomposition.
Biological Significance and Therapeutic Applications
The thiazolidine scaffold is a privileged structure in medicinal chemistry, and (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and its derivatives have demonstrated a wide range of biological activities.
Cysteine Prodrug and Antioxidant Activity
One of the most significant biological roles of this compound is its function as a prodrug of L-cysteine.[4] The thiazolidine ring can undergo non-enzymatic ring-opening in vivo to release cysteine.[4] This property is particularly valuable as cysteine is a precursor to the major intracellular antioxidant, glutathione (GSH). By delivering cysteine, these compounds can help to replenish depleted GSH levels, thereby protecting cells from oxidative stress. This mechanism underlies the observed antioxidant properties of many thiazolidine derivatives.[2]
Caption: Mechanism of action as a cysteine prodrug and its antioxidant effect.
Applications in Drug Discovery
The unique structural features of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE make it a valuable building block for the development of various therapeutic agents.
-
Anti-inflammatory and Anti-cancer Agents: Derivatives of this compound have shown promise in the development of anti-inflammatory and anti-cancer drugs.[5] The thiazolidine ring can serve as a scaffold to which various pharmacophores can be attached to target specific enzymes or receptors involved in inflammation and cancer pathways.
-
Neuraminidase Inhibitors: Thiazolidine-4-carboxylic acid derivatives have been investigated as potential inhibitors of influenza neuraminidase, an essential enzyme for the replication of the influenza virus.[6] Some derivatives have demonstrated potent inhibitory activity against the H7N3 strain.[6]
-
Constrained Proline Analog for SAR Studies: The rigid structure of 5,5-dimethylthiazolidine-4-carboxylic acid has been utilized as a constrained analog of proline to probe the conformational requirements of peptide-receptor interactions. For instance, its incorporation into angiotensin II analogs has led to the identification of potent agonists and antagonists, providing valuable insights into the receptor-bound conformation of the peptide.[7]
Table 2: Examples of Biological Activities of Thiazolidine-4-Carboxylic Acid Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
| N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) | Antibacterial (S. aureus) | - | [8] |
| N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) | Anticancer (PC3 cells) | EGFR Inhibition (predicted) | [8] |
| Substituted Thiazolidine-4-carboxylic acids | Influenza Neuraminidase Inhibition | Neuraminidase | [6] |
| Angiotensin II analogs with 5,5-dimethylthiazolidine-4-carboxylic acid | Agonist/Antagonist | Angiotensin II Receptor | [7] |
| 2-Aryl thiazolidine-4-carboxylic acids | Antioxidant | DPPH radical scavenging | [2] |
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the quality control of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for the analysis of this compound. A general method for the analysis of thiazolidine-4-carboxylic acids in human serum has been reported and can be adapted.[9][10]
Table 3: General HPLC Conditions for Thiazolidine-4-Carboxylic Acids
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase | Methanol/Water gradient with an acidic modifier (e.g., acetic acid) |
| Detection | UV |
| Sample Preparation | Solid Phase Extraction (SPE) for complex matrices |
Rationale: The C18 column provides good retention for this moderately polar compound. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.
Safety and Handling
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: The compound may be harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a versatile and valuable chiral building block with significant potential in medicinal chemistry and drug development. Its role as a cysteine prodrug offers a promising strategy for combating oxidative stress-related diseases. Furthermore, its rigid scaffold provides a solid foundation for the design of potent and selective inhibitors of various biological targets. This guide has provided a comprehensive overview of its properties, synthesis, biological activities, and analytical methods to aid researchers in harnessing the full potential of this important molecule.
References
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
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Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available from: [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Acad. of NanoBioScience. Available from: [Link]
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Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available from: [Link]
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An investigation of angiotensin II agonist and antagonist analogues with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids. PubMed. Available from: [Link]
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High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. Available from: [Link]
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The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. National Institutes of Health. Available from: [Link]
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2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. ACS Publications. Available from: [Link]
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Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. Available from: [Link]
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ChemInform Abstract: (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. ResearchGate. Available from: [Link]
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Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. National Institutes of Health. Available from: [Link]
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High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. chem.sk. Available from: [Link]
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Design, Synthesis and Initial In Vitro Evaluation of Novel Prodrugs for the Treatment of Cystinosis. ResearchGate. Available from: [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available from: [Link]
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Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available from: [Link]
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(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. Chemical Register. Available from: [Link]
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HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available from: [Link]
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Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. ResearchGate. Available from: [Link]
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Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. ZU Scholars. Available from: [Link]
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Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. MDPI. Available from: [Link]
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An In-Depth Technical Guide to (S)-4-Carboxy-5,5-dimethylthiazolidine: From Discovery to Synthesis
Introduction: A Molecule of Significance
(S)-4-Carboxy-5,5-dimethylthiazolidine, often referred to in literature as L-5,5-Dimethylthiazolidine-4-carboxylic acid, is a chiral heterocyclic compound of significant interest to the pharmaceutical and synthetic chemistry sectors. Its structure is intrinsically linked to the antibiotic penicillin, from which its parent amino acid, D-penicillamine, is derived.[1] This guide provides an in-depth exploration of its discovery, the causal logic behind its primary synthesis routes, detailed experimental protocols, and its applications as a crucial building block in drug development. For researchers and drug development professionals, understanding the nuances of this molecule's synthesis and properties is key to leveraging its full potential.
The core value of (S)-4-Carboxy-5,5-dimethylthiazolidine lies in its stereochemically defined structure. The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, provides a rigid scaffold.[2] The gem-dimethyl group at the C5 position and the carboxylic acid at the C4 position offer specific steric and electronic properties, making it a valuable chiral intermediate for creating complex, biologically active molecules.[3]
Genesis and Scientific Importance
The discovery of thiazolidine compounds is rooted in the early 20th-century research on sulfur-containing amino acids and the subsequent explosion of research following the discovery of penicillin. Penicillin's core structure features a fused β-lactam and thiazolidine ring system.[4] Chemical degradation studies of penicillin yielded D-penicillamine ( (R)-2-amino-3-mercapto-3-methylbutanoic acid), a key degradation product.[5][6]
The ability to form a thiazolidine ring by condensing an aminothiol like cysteine or penicillamine with an aldehyde or ketone has been a fundamental reaction in organic chemistry for decades.[7][8] (S)-4-Carboxy-5,5-dimethylthiazolidine is the direct product of the condensation between D-penicillamine and formaldehyde. This reaction mimics biological processes and provides a stable, cyclic analog of the parent amino acid, effectively protecting the reactive amine and thiol groups.[9] Its importance is underscored by its role as a precursor in the synthesis of anti-inflammatory agents, enzyme inhibitors, and other novel therapeutics.[3][10]
Core Synthesis Strategy: The Condensation of D-Penicillamine and Formaldehyde
The most reliable and widely adopted method for synthesizing (S)-4-Carboxy-5,5-dimethylthiazolidine is the direct condensation of D-penicillamine with formaldehyde. This reaction is efficient, high-yielding, and proceeds with retention of stereochemistry at the C4 position.
Mechanistic Rationale
The synthesis is a classic example of heterocyclic ring formation driven by the nucleophilicity of the amine and thiol groups of D-penicillamine. The process can be broken down into two key stages:
-
Imine/Thiohemiaminal Formation: The primary amine of D-penicillamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This initially forms a transient hemiaminal, which readily dehydrates to form a Schiff base (iminium ion). Concurrently, the thiol group can attack formaldehyde to form a hemithioacetal.
-
Intramolecular Cyclization: The highly nucleophilic thiol group then attacks the electrophilic carbon of the iminium ion in an intramolecular fashion. This ring-closing step is thermodynamically favorable, leading to the formation of the stable five-membered thiazolidine ring.
The reaction is typically performed in an aqueous or alcoholic solvent, where the starting materials are soluble and the equilibrium favors the formation of the cyclic product.
Detailed Experimental Protocol
This protocol is a validated, self-contained procedure for the gram-scale synthesis of the target compound.
Materials:
-
D-Penicillamine (FW: 149.21 g/mol )
-
Formaldehyde (37% solution in water)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
Deionized Water (DI H₂O)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (67.0 mmol) of D-penicillamine in 100 mL of DI H₂O.
-
While stirring vigorously at room temperature, add 5.5 mL (73.7 mmol, 1.1 eq) of a 37% aqueous formaldehyde solution dropwise over 5 minutes.
-
A clear solution will form initially, followed by the rapid precipitation of a white solid.
-
Continue stirring the resulting thick white slurry at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold DI H₂O, followed by one 50 mL portion of cold diethyl ether to aid in drying.
-
Dry the product under high vacuum at 40-50°C for 12-18 hours. The expected yield is typically >95% of a fine white crystalline solid.
Self-Validation: The product's purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis without further purification.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps from starting materials to the final, purified product.
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An In-depth Technical Guide to the Mechanism of Action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Abstract
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a heterocyclic compound belonging to the thiazolidine class of molecules, which are recognized for their therapeutic potential, primarily as prodrugs. This technical guide provides a comprehensive analysis of its core mechanism of action. We will explore its function as a prodrug of D-penicillamine, its subsequent role in modulating intracellular thiol pools, and its dual pharmacodynamic effects as both a potent antioxidant and a mucolytic agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the biochemical pathways, validated experimental protocols to probe its activity, and quantitative data to support its mechanistic functions.
Introduction: The Thiazolidine Scaffold as a Pro-Drug Moiety
Thiazolidine derivatives are a versatile class of compounds synthesized through the condensation of a thiol-containing amino acid with an aldehyde or ketone.[1] (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is formed from the condensation of D-penicillamine (3-mercapto-D-valine) and formaldehyde.[2] The resulting thiazolidine ring is a stable, yet metabolically labile, structure that effectively "masks" the reactive sulfhydryl (thiol) and amine groups of the parent amino acid.[3]
This "masked" configuration is central to its function as a prodrug. Prodrugs are inactive or less active molecules that are metabolically converted into the active pharmacological agent within the body.[4] The thiazolidine structure enhances the stability and bioavailability of the parent amino acid, D-penicillamine, allowing for efficient delivery to target cells where it can be released to exert its therapeutic effects.[5]
The Core Mechanism: Intracellular Delivery and Bioactivation
The primary mechanism of action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is its function as a cellular delivery system for D-penicillamine.
Metabolic Activation Pathway
Once transported into the cell, the thiazolidine ring undergoes hydrolysis to release D-penicillamine and formaldehyde. While some thiazolidine derivatives can be opened enzymatically by proline oxidase or other lyases, many 2-substituted thiazolidines also open via non-enzymatic, pH-dependent hydrolysis under physiological conditions.[6][7][8] This intracellular cleavage is the critical bioactivation step.
The released D-penicillamine, a trifunctional molecule with thiol, amine, and carboxylic acid groups, is the active pharmacological entity responsible for the downstream effects.[9]
Caption: Antioxidant mechanism of released D-Penicillamine.
Mucolytic Activity
In the respiratory tract, the viscosity of mucus is largely determined by the glycoprotein mucin. Mucin polymers are cross-linked by disulfide bonds (-S-S-), creating a dense, gel-like network. Conditions like chronic bronchitis and cystic fibrosis are characterized by mucus hypersecretion and increased viscoelasticity, leading to impaired mucociliary clearance.
Thiol-containing compounds, known as mucolytics, function by cleaving these disulfide bonds. The free sulfhydryl group of D-penicillamine acts as a reducing agent, breaking the -S-S- bonds within the mucin network and forming mixed disulfides. This action depolymerizes the mucin matrix, significantly reducing the viscosity and elasticity of the mucus, making it easier to expel from the airways.
Experimental Validation & Methodologies
The dual antioxidant and mucolytic activities of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE can be validated through robust in vitro assays.
Protocol: In Vitro Mucolytic Activity Assessment
This protocol quantifies the effect of the compound on the viscoelastic properties of mucus using a rheometer.
Objective: To measure the change in mucus viscosity and elasticity upon treatment.
Methodology:
-
Sample Preparation: Obtain a stable mucus simulant (e.g., porcine gastric mucin) or clinical sputum samples. Prepare a baseline solution of the mucus in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Compound Preparation: Prepare stock solutions of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and a positive control (e.g., N-acetylcysteine) at various concentrations.
-
Rheological Measurement:
-
Load approximately 500 µL of the mucus sample onto the plate of a calibrated rheometer (cone-plate or parallel-plate geometry is suitable). [10][11] * Allow the sample to equilibrate to 37°C.
-
Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain to determine the baseline storage modulus (G', elasticity) and loss modulus (G'', viscosity). [12]4. Treatment: Add a defined volume of the test compound or control to the mucus sample, mix gently, and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Post-Treatment Measurement: Repeat the oscillatory frequency sweep on the treated sample.
-
Data Analysis: Compare the G' and G'' values before and after treatment. A significant decrease in both moduli indicates effective mucolytic activity.
Caption: Experimental workflow for in vitro mucolytic assay.
Protocol: Intracellular Total Glutathione Quantification
This protocol uses the classic DTNB-based colorimetric assay to measure total glutathione levels in cultured cells following treatment.
Objective: To determine if the compound increases intracellular glutathione pools.
Methodology:
-
Cell Culture: Plate cells (e.g., A549 lung epithelial cells) in a 96-well plate and grow to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE for a predetermined time (e.g., 12-24 hours). Include untreated controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 80-100 µL of ice-cold assay buffer. [13] * To precipitate proteins, add a deproteinizing agent like 5% sulfosalicylic acid (SSA), vortex, and centrifuge at >8,000 xg for 10 minutes at 4°C. [14][15]4. Assay Reaction:
-
Transfer the supernatant (containing GSH) to a new 96-well plate.
-
Prepare a reaction mixture containing assay buffer, glutathione reductase (GR), and NADPH. [16] * Add the reaction mixture to each well containing the sample or GSH standards.
-
-
Color Development & Measurement:
-
Initiate the reaction by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). [17] * The glutathione reductase recycles oxidized glutathione (GSSG) back to GSH, amplifying the signal.
-
Measure the absorbance kinetically at 412 nm over 5 minutes using a microplate reader. [15]6. Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the GSH concentration in samples by comparing their rates to a standard curve generated with known GSH concentrations.
-
Quantitative Data Summary
While specific kinetic data for (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is not widely published, data from analogous thiazolidine-4-carboxylic acids provide valuable context.
| Parameter | Compound | Value | Significance | Reference |
| Enzyme Affinity (Km) | Thiazolidine-4(R)-carboxylic acid | 1.1 x 10⁻⁴ M | Demonstrates efficient binding to a metabolizing enzyme (proline oxidase). | [6] |
| Enzyme Velocity (Vmax) | Thiazolidine-4(R)-carboxylic acid | 5.4 µmol min⁻¹ mg⁻¹ | Indicates a rapid rate of metabolic conversion by proline oxidase. | [6] |
| Rheological Change | SA Mucus + TCEP (Reducing Agent) | ~5-fold decrease in G' | Shows that thiol-based reducing agents dramatically lower mucus elasticity. | [10][11] |
Conclusion
The mechanism of action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a sophisticated, multi-faceted process rooted in its identity as a prodrug. By facilitating the intracellular delivery of the active thiol-containing amino acid D-penicillamine, it leverages a dual therapeutic strategy. It directly counters oxidative stress by modulating the cellular redox environment and provides potent mucolytic action by chemically reducing the disulfide bonds that structure the mucus matrix. This elegant mechanism makes it and related thiazolidine derivatives compelling candidates for therapeutic development in respiratory diseases and other conditions where oxidative stress and mucus hyperviscosity are key pathological features. Further research should focus on elucidating the specific enzymes involved in its metabolism and its pharmacokinetic profile to fully optimize its clinical potential.
References
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- Girod, P., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments, (182), e63724.
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- Girod, P., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments.
- Girod, P., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer.
- Hassan, A. A., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 25(1), 4653-4663.
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- Curtis, T. A., et al. (2022). Generating an in vitro gut model with physiologically relevant biophysical mucus properties. Scientific Reports, 12(1), 2849.
- Ahmad, F., et al. (2012). A Rheological Evaluation of Various Mucus Gels for Use in In‐vitro Mucoadhesion Testing. Current Drug Delivery, 9(4), 403-410.
- Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry.
- Izquierdo-Cubero, I., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
- Helmer, F., & Kiechel, J. R. (1989). Formation of thiazolidine-4-carboxylic acid represents a main metabolic pathway of 5-hydroxytryptamine in rat brain. Journal of Neurochemistry, 52(6), 1793-1800.
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(S)-4-Carboxy-5,5-dimethylthiazolidine: A Keystone in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Chiral Synthon
In the landscape of asymmetric synthesis, the demand for robust, reliable, and versatile chiral building blocks is perpetual. (S)-4-Carboxy-5,5-dimethylthiazolidine, often derived from D-penicillamine, has emerged as a cornerstone molecule, prized for its rigid stereochemical architecture and multifaceted reactivity. Its heterocyclic framework, featuring a sterically demanding gem-dimethyl group and key coordinating heteroatoms, provides an exceptional platform for inducing chirality in a vast array of chemical transformations. This guide delves into the core applications of this compound, elucidating the mechanistic principles that underpin its efficacy and providing practical insights for its application in research and development. From its role as a robust chiral auxiliary to its function as a precursor for powerful asymmetric catalysts, (S)-4-Carboxy-5,5-dimethylthiazolidine offers a predictable and efficient pathway to enantiomerically pure molecules, making it an invaluable tool in the synthesis of pharmaceuticals and other complex chiral targets.[1][2]
Part 1: The Mechanistic Underpinnings of Stereocontrol
The efficacy of (S)-4-Carboxy-5,5-dimethylthiazolidine and its derivatives in asymmetric synthesis stems from a combination of steric and electronic factors inherent to its structure. When acylated on the nitrogen atom, the resulting N-acylthiazolidinone can form a rigid, chelated enolate upon treatment with a Lewis acid and a base.
Key Structural Features Driving Selectivity:
-
Rigid Thiazolidine Ring: The five-membered ring provides a conformationally restricted scaffold.
-
C5 Gem-Dimethyl Group: This bulky substituent effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered opposite face. This steric hindrance is the primary determinant of facial selectivity.
-
Chelation: The nitrogen and the exocyclic carbonyl oxygen of the acyl group coordinate to a Lewis acid (e.g., TiCl₄, Sn(OTf)₂), creating a rigid, planar, five- or six-membered chelated intermediate. This locks the conformation of the enolate and enhances the facial bias established by the gem-dimethyl group.
This predictable mode of action allows for the reliable formation of one diastereomer over the other in numerous carbon-carbon bond-forming reactions.[3]
Caption: Mechanism of stereocontrol via a chelated transition state.
Part 2: Core Application as a Chiral Auxiliary
One of the most powerful applications of (S)-4-Carboxy-5,5-dimethylthiazolidine is its use as a chiral auxiliary.[4] In this strategy, the achiral substrate of interest is covalently attached to the thiazolidine moiety. The resulting adduct then undergoes a diastereoselective reaction, guided by the stereochemistry of the auxiliary. A final, non-destructive cleavage step removes the auxiliary, yielding the enantiomerically enriched product and allowing for the auxiliary's recovery and reuse.[5][6]
Diastereoselective Aldol Reactions
N-acyl derivatives of thiazolidinones, particularly the N-acetyl and N-propionyl variants, are highly effective in acetate and propionate aldol reactions.[3][7][8] The formation of a titanium or tin(II) enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity to furnish the syn-aldol product.[9] The stereochemical outcome is dictated by the auxiliary, often overriding any inherent chirality in the aldehyde.[3]
Table 1: Representative Diastereoselective Aldol Reactions
| N-Acyl Group | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl | TiCl₄ / DIPEA | Benzaldehyde | 97:3 | 70 | [9] |
| Propionyl | TiCl₄ / DIPEA | Isobutyraldehyde | 95:5 | 75 | [10] |
| Acetyl | Sn(OTf)₂ / N-Ethylpiperidine | Isobutyraldehyde | >95:5 | 88 | |
| Propionyl | TiCl₄ / (-)-Sparteine | Isobutyraldehyde | 2:98 (anti-selective) | 85 | [10] |
Note: The use of (-)-Sparteine as a base can invert the selectivity to favor the anti-product.
General Workflow for Chiral Auxiliary-Mediated Synthesis
The process follows a logical three-step sequence: attachment of the auxiliary, diastereoselective transformation, and cleavage to release the chiral product.
Caption: General workflow for using a recoverable chiral auxiliary.
Protocol 1: Cleavage of the N-Acyl Auxiliary
The removal of the auxiliary is a critical step, and the choice of reagent dictates the functional group of the final product.[5]
A. To Generate a Chiral Carboxylic Acid (Hydrolysis):
-
Dissolve the N-acyl thiazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add lithium hydroxide (LiOH, ~2.0 eq) and 30% hydrogen peroxide (H₂O₂, ~4.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The water-soluble auxiliary can be recovered from the aqueous layer.[6]
B. To Generate a Chiral Primary Alcohol (Reductive Cleavage):
-
Dissolve the adduct (1.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere.
-
Add a solution of lithium borohydride (LiBH₄, ~2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench carefully by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the product and purify by chromatography. The auxiliary can be recovered during purification.[5]
Part 3: Precursor to High-Impact Chiral Catalysts
Beyond its role as a stoichiometric auxiliary, (S)-4-Carboxy-5,5-dimethylthiazolidine is a valuable precursor for the synthesis of highly effective chiral ligands and catalysts.[11][] This approach elevates its utility from a chiral auxiliary to a component of a catalytic asymmetric system, offering greater atom economy.
Synthesis of CBS-type Oxazaborolidine Catalysts
The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to secondary alcohols.[13] The catalyst is an oxazaborolidine, which can be synthesized from a proline-derived amino alcohol.[14] A closely related amino alcohol can be readily prepared from (S)-4-Carboxy-5,5-dimethylthiazolidine.
The synthesis involves two key steps:
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality is reduced to a primary alcohol, typically using a strong reducing agent like LiAlH₄ or BH₃•THF. This yields the corresponding (S)-5,5-dimethylthiazolidin-4-yl)methanol.
-
Formation of the Oxazaborolidine: The resulting amino alcohol is then reacted with a borane source, such as borane-dimethyl sulfide complex (BMS) or a boronic acid, to form the active CBS catalyst.[15]
Caption: Synthesis pathway to a CBS-type catalyst.
The resulting thiazolidine-derived catalyst coordinates with borane to form the active species, which then directs the enantioselective reduction of ketones with high predictability and enantiomeric excess (ee).[11]
Conclusion
(S)-4-Carboxy-5,5-dimethylthiazolidine is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its rigid structure, dominated by the C5 gem-dimethyl group, provides a reliable platform for high diastereoselectivity when used as a chiral auxiliary in fundamental reactions like aldol additions. Furthermore, its ready conversion into chiral ligands for catalytic applications, such as CBS-type reductions, underscores its value and efficiency. For professionals in drug development and fine chemical synthesis, this compound represents a proven, scalable, and mechanistically well-understood pathway to achieving high levels of enantiomeric purity in complex molecular targets.[1][16][17]
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An In-depth Technical Guide to the Spectroscopic Analysis of (S)-4-Carboxy-5,5-dimethylthiazolidine
Introduction: Elucidating a Chiral Building Block
(S)-4-Carboxy-5,5-dimethylthiazolidine, a heterocyclic compound derived from D-penicillamine, serves as a crucial chiral building block in synthetic and medicinal chemistry.[1][2] Its structural rigidity and defined stereochemistry at the C4 position make it a valuable synthon for creating complex, biologically active molecules, including enzyme inhibitors and novel therapeutics.[2] The gem-dimethyl substitution at the C5 position further constrains the thiazolidine ring, influencing its conformational behavior and reactivity.
Given its stereochemical importance, a comprehensive and unambiguous structural characterization is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques required to fully elucidate the structure, confirm the absolute configuration, and assess the purity of (S)-4-Carboxy-5,5-dimethylthiazolidine. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of each atom. For (S)-4-Carboxy-5,5-dimethylthiazolidine, both ¹H and ¹³C NMR are indispensable for confirming the core thiazolidine structure and the relative positions of its substituents.
Causality and Experimental Choices
The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this molecule due to its ability to dissolve the polar carboxylic acid and prevent the rapid exchange of the acidic N-H and O-H protons, allowing for their observation and coupling. The analysis of coupling constants (J-values) is particularly important for thiazolidine derivatives as it can provide evidence for the ring's conformation, which may exist in various envelope or half-chair forms.[3][4]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. The key is to analyze the chemical shift (δ), integration (proton count), and multiplicity (splitting pattern).
Table 1: Expected ¹H NMR Data for (S)-4-Carboxy-5,5-dimethylthiazolidine (in DMSO-d₆, 400 MHz)
| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxyl (OH ) | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to exchange. |
| Amine (NH ) | 3.0 - 4.0 | Broad Singlet | 1H | Position is variable and depends on concentration and temperature. May show coupling to H4. |
| Methine (H 4) | ~4.2 - 4.4 | Doublet or DD | 1H | Deshielded by adjacent sulfur, nitrogen, and carboxyl group.[5] Coupling to NH and potentially H2 protons. |
| Methylene (H 2) | ~4.1 - 4.3 | AB quartet or m | 2H | Protons are diastereotopic due to the adjacent chiral center (C4). |
| Methyl (CH₃ ) | ~1.5 | Singlet | 3H | One of the two magnetically distinct gem-dimethyl protons. |
| Methyl (CH₃ ) | ~1.2 | Singlet | 3H | The second gem-dimethyl proton, shielded relative to its partner. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum confirms the number of unique carbon atoms and identifies their functional roles.
Table 2: Expected ¹³C NMR Data for (S)-4-Carboxy-5,5-dimethylthiazolidine (in DMSO-d₆, 100 MHz)
| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C =O) | 170 - 175 | Typical range for a carboxylic acid carbonyl carbon.[6] |
| C 4 | 65 - 75 | Carbon atom bonded to both sulfur and nitrogen. |
| C 5 | 60 - 70 | Quaternary carbon bonded to sulfur and two methyl groups. |
| C 2 | 50 - 60 | Methylene carbon adjacent to the nitrogen atom. |
| Methyl (C H₃) | 25 - 30 | One of the two gem-dimethyl carbons. |
| Methyl (C H₃) | 20 - 25 | The second gem-dimethyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of (S)-4-Carboxy-5,5-dimethylthiazolidine in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE chemical structure and stereochemistry
An In-Depth Technical Guide to (S)-4-Carboxy-5,5-dimethylthiazolidine: A Cornerstone Chiral Building Block for Pharmaceutical Development
Executive Summary
(S)-4-Carboxy-5,5-dimethylthiazolidine, often referred to as L-5,5-Dimethylthiazolidine-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained cyclic amino acid analog, its rigid structure provides a unique conformational scaffold that is invaluable for designing molecules with specific biological activities. Its chiral nature is central to its utility, enabling the synthesis of enantiomerically pure pharmaceuticals, which is critical for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, synthesis, and key applications, with a focus on its role as a versatile chiral building block in the synthesis of complex bioactive molecules, including antibiotics and enzyme inhibitors.
The Thiazolidine Scaffold: A Privileged Motif in Medicinal Chemistry
The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, is a "privileged structure" in drug discovery. This means it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The most iconic example is the thiazolidine ring fused to a β-lactam ring, which forms the core of the penicillin family of antibiotics.[1] The biosynthesis of penicillin involves the formation of this critical bicyclic system from amino acid precursors. (S)-4-Carboxy-5,5-dimethylthiazolidine capitalizes on the favorable biological properties of this scaffold, serving not as an antibiotic itself, but as a foundational piece for constructing novel therapeutics. Its rigid conformation restricts the rotational freedom of the molecule, a desirable trait for locking a drug candidate into a bioactive conformation and improving binding affinity to its target.
Structural Elucidation and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is fundamental to its effective application.
Chemical Structure and Stereochemistry
The defining features of (S)-4-Carboxy-5,5-dimethylthiazolidine are its thiazolidine ring, a carboxylic acid group at the 4-position, and two methyl groups at the 5-position, creating a gem-dimethyl substitution.
The crucial stereochemical feature is the chiral center at the C4 carbon, which possesses the (S)-configuration. This specific stereoisomer is derived from the corresponding chiral amino acid precursor, D-penicillamine ((S)-3,3-dimethylcysteine). This chirality is paramount, as biological systems are inherently chiral, and often only one enantiomer of a drug will elicit the desired therapeutic effect while the other may be inactive or even cause adverse effects.
Caption: Chemical structure of (S)-4-Carboxy-5,5-dimethylthiazolidine.
Physicochemical and Spectroscopic Data
The quantitative properties of a compound are critical for its handling, reaction setup, and characterization. The table below summarizes the key properties of the parent compound and its commonly used Boc-protected derivative.
| Property | (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Boc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
| Synonyms | L-5,5-Dimethylthiazolidine-4-carboxylic acid, L-Dtc-OH | Boc-D-Dtc-OH |
| CAS Number | 72778-00-8[2] | 112898-19-8[3] |
| Molecular Formula | C6H11NO2S[2] | C11H19NO4S[3] |
| Molecular Weight | 161.22 g/mol [2] | 261.34 g/mol [3] |
| Appearance | White to off-white powder[4] | White crystalline powder[3] |
| Melting Point | 191 - 197 °C[4] | 123 - 129 °C[3] |
| Optical Rotation | [a]20/D = -149 to -175º (c=1 in water)[4] | [a]D = +90 ± 2º (c=1 in EtOH)[3] |
Synthesis and Purification: A Protocol-Driven Approach
The most common and logical synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine involves the condensation of D-penicillamine with formaldehyde. This reaction is a classic example of thiazolidine formation from a cysteine-related amino acid.
Retrosynthetic Analysis and Mechanistic Insight
The synthesis is conceptually straightforward. The secondary amine of D-penicillamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the resulting iminium ion, forming the stable five-membered thiazolidine ring. The gem-dimethyl groups on the precursor are sterically bulky, which can influence the reaction kinetics and favor the formation of the desired product.
Caption: Retrosynthetic analysis of (S)-4-Carboxy-5,5-dimethylthiazolidine.
Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis.
Objective: To synthesize (S)-4-Carboxy-5,5-dimethylthiazolidine from D-penicillamine and formaldehyde.
Materials:
-
D-Penicillamine
-
Formaldehyde (37% solution in water)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine in deionized water. Adjust the pH to approximately 8.0 with a 1M NaOH solution. The basic pH deprotonates the amine group, increasing its nucleophilicity.
-
Addition of Aldehyde: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of formaldehyde solution dropwise while maintaining the temperature. The low temperature helps to control the exothermic reaction and prevent side-product formation.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of ~3-4 with 1M HCl. The target molecule is zwitterionic but will precipitate at its isoelectric point.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the crude product several times with cold deionized water, followed by a wash with cold ethanol to remove residual impurities and water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Purification and Characterization
The primary method for purification is recrystallization, typically from a water/ethanol mixture. Purity is assessed using High-Performance Liquid Chromatography (HPLC), and the structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The chirality is confirmed by measuring the specific optical rotation.
Core Applications in Drug Development
The utility of this molecule stems from its defined stereochemistry and rigid structure, making it a valuable building block for diverse therapeutic agents.[3][4]
Chiral Intermediate for Semi-Synthetic Antibiotics
The thiazolidine core is a key component of the penicillin and cephalosporin families of antibiotics. (S)-4-Carboxy-5,5-dimethylthiazolidine and its derivatives serve as crucial intermediates in the synthesis of semi-synthetic penicillins like Amoxicillin.[2] It is often found as a reference standard for impurities that can arise during the synthesis or degradation of these antibiotics.[2]
Constrained Proline Analog for Peptide Synthesis
In peptide and peptidomimetic design, controlling conformation is key to achieving high potency and selectivity. This molecule is often used as a constrained analog of proline. The gem-dimethyl groups at the C5 position further restrict the puckering of the five-membered ring compared to proline, offering a tool to fine-tune peptide backbone conformation. For this application, the amine group is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, making it ready for standard peptide synthesis protocols.[3]
Scaffold for Novel Therapeutics
Beyond antibiotics, this building block is employed in the synthesis of a wide range of bioactive molecules. Its unique structure has been incorporated into potential anti-inflammatory and anti-cancer agents.[3] It has also been used in studies of angiotensin II receptor antagonists, where its restricted conformation helps probe the receptor-bound requirements for drug binding.[5] The thiazolidine moiety can act as a bioisostere for other functional groups, improving pharmacokinetic properties or introducing new interactions with a biological target.
Caption: Key application areas for the chiral building block.
Conclusion
(S)-4-Carboxy-5,5-dimethylthiazolidine is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its value lies in the combination of its inherent chirality, derived from natural amino acid precursors, and its conformationally restricted scaffold. These features provide medicinal chemists with a reliable and versatile building block to construct complex, enantiomerically pure molecules with tailored biological activities. As the demand for more specific and potent therapeutics grows, the strategic use of such well-defined chiral building blocks will continue to be a cornerstone of modern drug discovery and development.
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(S)-4-Carboxy-5,5-dimethylthiazolidine: A Technical Guide to its Biological Activity and Therapeutic Potential
Introduction: Unveiling the Potential of a Cysteine Prodrug
(S)-4-Carboxy-5,5-dimethylthiazolidine is a sulfur-containing heterocyclic compound belonging to the thiazolidine class of molecules.[1][2] Its structure, characterized by a thiazolidine ring with a carboxylic acid group at the fourth position and two methyl groups at the fifth position, makes it a valuable chiral building block in asymmetric synthesis for the development of novel therapeutic agents.[1] While the broader family of thiazolidine derivatives has garnered significant attention for a wide array of biological activities, including anticancer and anti-inflammatory effects, the primary and most well-documented role of (S)-4-carboxy-5,5-dimethylthiazolidine and its close analogs is as a prodrug of L-cysteine.[3][4][5] This function underpins its significant potential in applications where the replenishment of intracellular cysteine and, consequently, glutathione, is beneficial.
This technical guide provides an in-depth exploration of the biological activity of (S)-4-carboxy-5,5-dimethylthiazolidine, focusing on its mechanism of action as a cysteine donor, its role in glutathione synthesis, and the therapeutic implications of this activity, such as hepatoprotection and antioxidant effects. We will delve into the available scientific evidence, present relevant experimental protocols, and offer insights for researchers and drug development professionals interested in harnessing the potential of this molecule.
Core Mechanism of Action: Replenishing the Cellular Glutathione Pool
The central tenet of the biological activity of (S)-4-carboxy-5,5-dimethylthiazolidine and related 2-substituted thiazolidine-4(R)-carboxylic acids lies in their ability to serve as intracellular delivery systems for L-cysteine.[3][4] L-cysteine is a critical and rate-limiting amino acid in the biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[6] However, direct administration of L-cysteine is often hampered by its neurotoxicity and rapid degradation.[6]
(S)-4-Carboxy-5,5-dimethylthiazolidine circumvents these issues by providing a stable precursor that can be readily taken up by cells. Once inside the cell, the thiazolidine ring undergoes non-enzymatic opening, followed by solvolysis, to release L-cysteine. A closely related analog, L-2-oxothiazolidine-4-carboxylate, is acted upon by the enzyme 5-oxo-L-prolinase, which catalyzes its conversion to cysteine.[3][4] This intracellular release of cysteine directly fuels the synthesis of glutathione via the γ-glutamyl cycle, leading to the restoration and maintenance of cellular GSH levels.[3][4][6]
The replenishment of glutathione has profound implications for cellular health and resilience. Glutathione plays a pivotal role in detoxifying reactive oxygen species (ROS), electrophilic compounds, and xenobiotics; maintaining the redox balance of the cell; and protecting cellular components from oxidative damage.
Therapeutic Applications and Biological Effects
The ability of (S)-4-carboxy-5,5-dimethylthiazolidine and its analogs to bolster cellular antioxidant defenses opens up a range of potential therapeutic applications.
Hepatoprotective Effects
The liver is a primary site of detoxification and is particularly vulnerable to oxidative stress induced by drugs and toxins. Depletion of hepatic glutathione is a key event in the pathogenesis of liver injury caused by agents such as acetaminophen and carbon tetrachloride. Administration of L-2-oxothiazolidine-4-carboxylate has been shown to restore normal hepatic glutathione levels in mice depleted of this crucial antioxidant, suggesting a significant hepatoprotective effect.[3] By providing a sustained intracellular source of cysteine for glutathione synthesis, these compounds can mitigate lipid peroxidation and cellular damage in hepatocytes.
Antioxidant and Anti-aging Potential
Oxidative stress is a fundamental contributor to the aging process and a variety of age-related diseases. The decline in glutathione levels with age exacerbates this process. Thiazolidine-4-carboxylic acid has been investigated for its potential to slow the aging process in mammals, with some studies suggesting it may have revitalizing effects on age-related biochemical variables.[7] By maintaining a robust antioxidant defense system, (S)-4-carboxy-5,5-dimethylthiazolidine could potentially ameliorate the cumulative effects of oxidative damage over time.
Anticancer Properties of Thiazolidine Derivatives
While the primary role of (S)-4-carboxy-5,5-dimethylthiazolidine is as a cysteine prodrug, the broader class of thiazolidine derivatives, particularly thiazolidinones, has been extensively studied for anticancer activity.[8][9][10] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including those of the breast, liver, and lung.[8][11][12] The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.[8][9] It is important to note that these findings are for structurally distinct thiazolidine derivatives and may not be directly applicable to (S)-4-carboxy-5,5-dimethylthiazolidine. However, they highlight the therapeutic potential of the thiazolidine scaffold.
Experimental Protocols and Methodologies
The evaluation of the biological activity of (S)-4-carboxy-5,5-dimethylthiazolidine and its analogs involves a range of in vitro and in vivo assays.
In Vitro Antioxidant Assays
Standard assays to determine the antioxidant capacity of thiazolidine derivatives include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the compound's ability to scavenge the ABTS radical cation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Cell-Based Assays for Cytotoxicity and Mechanism of Action
To investigate the effects of thiazolidine derivatives on cancer cells, the following assays are commonly employed:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis: Using fluorescent dyes such as propidium iodide and Annexin V, flow cytometry can quantify the percentage of cells undergoing apoptosis and determine the phase of the cell cycle at which a compound exerts its effects.
-
Reactive Oxygen Species (ROS) Detection: Probes like 2',7'-dichlorofluorescin diacetate (DCFDA) can be used to measure intracellular ROS levels, providing insight into the pro-oxidant or antioxidant effects of the compound.
In Vivo Models of Hepatotoxicity
To evaluate the hepatoprotective effects in a physiological context, animal models are utilized:
-
Acetaminophen-Induced Hepatotoxicity Model: Mice or rats are administered a toxic dose of acetaminophen to induce liver injury. The protective effect of the test compound is assessed by measuring serum levels of liver enzymes (e.g., ALT, AST), histological analysis of liver tissue, and determination of hepatic glutathione levels.
-
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model: Similar to the acetaminophen model, CCl₄ is used to induce oxidative stress and liver damage.
Pharmacokinetic Considerations
Conclusion and Future Directions
(S)-4-Carboxy-5,5-dimethylthiazolidine and its closely related analogs represent a promising class of compounds, primarily functioning as efficient intracellular delivery agents for L-cysteine. This core mechanism of replenishing cellular glutathione stores provides a strong rationale for their investigation in conditions associated with oxidative stress, such as drug-induced liver injury and age-related cellular decline.
While the broader thiazolidine family exhibits a diverse range of biological activities, including notable anticancer effects, further research is required to specifically elucidate the full therapeutic potential of (S)-4-carboxy-5,5-dimethylthiazolidine. Future studies should focus on:
-
Detailed in vitro and in vivo characterization of the (S)-isomer to differentiate its activity from racemic mixtures and other derivatives.
-
Comprehensive pharmacokinetic and pharmacodynamic profiling to understand its ADME properties and establish dose-response relationships.
-
Exploration of its efficacy in various models of oxidative stress-related diseases.
-
Investigation into potential synergistic effects when used in combination with other therapeutic agents.
By building upon the foundational understanding of its role as a cysteine prodrug, the scientific and drug development communities can unlock the full therapeutic potential of (S)-4-carboxy-5,5-dimethylthiazolidine.
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Methodological & Application
Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine, a valuable chiral building block in medicinal chemistry and drug development. This versatile scaffold is a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and other therapeutics.[1] The protocols described herein are designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a robust, self-validating methodology.
Introduction and Significance
(S)-4-carboxy-5,5-dimethylthiazolidine, also known as (S)-5,5-dimethylthiazolidine-4-carboxylic acid, is a heterocyclic compound derived from the naturally occurring amino acid D-penicillamine.[2][3] Its rigid, chiral structure makes it an attractive starting material for asymmetric synthesis, allowing for the stereoselective construction of complex molecular architectures. The thiazolidine ring system is a prominent feature in a number of pharmacologically active compounds, exhibiting a broad range of biological activities, including anti-inflammatory and anti-cancer properties.[1][4]
The synthesis of this compound relies on the principle of chiral pool synthesis, where a readily available enantiomerically pure starting material, in this case, D-penicillamine, is converted into a target molecule, preserving the original stereocenter.[5] This approach is both efficient and cost-effective for obtaining enantiomerically pure products.
Mechanistic Insights: The Cyclocondensation Reaction
The formation of the thiazolidine ring occurs through a cyclocondensation reaction between the thiol and amine functionalities of D-penicillamine and an aldehyde, in this case, formaldehyde. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of D-penicillamine attacks the electrophilic carbonyl carbon of formaldehyde.
-
Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.
-
Iminium Ion Formation: The hemiaminal readily dehydrates to form a more stable iminium ion.
-
Intramolecular Cyclization: The nucleophilic thiol group then attacks the iminium ion in an intramolecular fashion, leading to the formation of the five-membered thiazolidine ring.
When using an aldehyde other than formaldehyde, or an unsymmetrical ketone, a new chiral center is created at the C2 position of the thiazolidine ring, resulting in a mixture of diastereomers.[6] The use of formaldehyde in this protocol circumvents this issue, leading to a single stereoisomer at the C4 position, dictated by the starting D-penicillamine.
Experimental Protocol: Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine
This protocol details the one-pot synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine from D-penicillamine and formaldehyde.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| D-Penicillamine | C₅H₁₁NO₂S | 149.21 | 14.9 g (0.1 mol) | ≥98% |
| Formaldehyde solution | CH₂O | 30.03 | 8.1 mL (0.11 mol) | 37% in H₂O |
| Methanol | CH₃OH | 32.04 | 200 mL | ACS grade |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Step-by-Step Procedure
-
Dissolution of D-Penicillamine: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.9 g (0.1 mol) of D-penicillamine in 200 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Formaldehyde: To the stirred solution, slowly add 8.1 mL (0.11 mol) of a 37% aqueous formaldehyde solution dropwise over a period of 15 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator. The resulting residue will be a white solid.
-
Purification:
-
Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials and impurities. .
-
Dry the white solid product under vacuum to a constant weight.
-
Characterization and Validation
The identity and purity of the synthesized (S)-4-carboxy-5,5-dimethylthiazolidine should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
FT-IR Spectroscopy: Identify the characteristic functional groups.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine.
Caption: Synthetic workflow for (S)-4-carboxy-5,5-dimethylthiazolidine.
Summary of Key Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | D-Penicillamine | Provides the chiral backbone and the necessary functional groups (amine, thiol, carboxylic acid). The D-enantiomer yields the (S)-product. |
| Reagent | Formaldehyde (37% aq. solution) | Acts as the carbonyl source for the cyclocondensation reaction. A slight excess ensures complete reaction of the D-penicillamine. |
| Solvent | Methanol | Effectively dissolves the starting material and facilitates the reaction at room temperature. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the cyclocondensation, minimizing side reactions. |
| Reaction Time | 24 hours | Allows for the reaction to proceed to completion. |
| Purification Method | Washing with Diethyl Ether | A simple and effective method to remove non-polar impurities and unreacted starting materials, yielding a product of high purity. |
| Expected Yield | >90% | This reaction is typically high-yielding due to the favorable intramolecular cyclization. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of enantiomerically pure (S)-4-carboxy-5,5-dimethylthiazolidine. By leveraging the principles of chiral pool synthesis, this guide offers a practical approach for researchers in academia and industry. The resulting product serves as a valuable intermediate for the development of novel therapeutic agents.
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. Available at: [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available at: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of thiazolidine-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]
-
5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)- - gsrs. Available at: [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Available at: [Link]
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- 4. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 5. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of (S)-4-Carboxy-5,5-dimethylthiazolidine for Advanced Peptide Synthesis
Introduction: Overcoming Aggregation in Peptide Synthesis with a Cysteine-Based Pseudoproline
In the field of chemical peptide synthesis, particularly through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" remains a significant hurdle. These sequences, often rich in hydrophobic or β-sheet-forming residues, are prone to inter- and intra-chain aggregation on the solid support. This aggregation phenomenon leads to poor solvation, incomplete coupling and deprotection reactions, and ultimately, low yields and complex purifications.[1]
(S)-4-Carboxy-5,5-dimethylthiazolidine, a derivative of L-cysteine, serves as a powerful tool to mitigate these challenges.[2] Incorporated as a "pseudoproline" dipeptide building block, typically Fmoc-Xaa-Cys(ΨMe,MePro)-OH, it acts as a temporary and reversible "kink" in the peptide backbone. This structural disruption effectively breaks the hydrogen-bonding patterns that lead to secondary structure formation, thereby enhancing the solvation of the growing peptide chain and improving reaction kinetics.[2][3]
This guide provides a comprehensive overview of the mechanistic basis, practical applications, and detailed protocols for utilizing (S)-4-carboxy-5,5-dimethylthiazolidine in peptide synthesis. It is intended for researchers, chemists, and drug development professionals seeking to enhance the efficiency and success rate of synthesizing complex peptides.
The Mechanistic Advantage: How Thiazolidine Disrupts Aggregation
The efficacy of (S)-4-carboxy-5,5-dimethylthiazolidine lies in its ability to mimic the conformational properties of proline. The five-membered thiazolidine ring, formed from the condensation of cysteine's thiol group and a ketone (acetone), restricts the peptide backbone's flexibility.[2]
Key mechanistic features include:
-
Induction of a Cis-Amide Bond: Like proline, the thiazolidine ring favors a cis-amide bond conformation with the preceding amino acid residue. This is a significant deviation from the typical trans-amide bond found in linear peptides, forcing a sharp turn or "kink" in the backbone.[2]
-
Disruption of β-Sheet Formation: The induced kink disrupts the extended conformation required for inter-chain hydrogen bonding, which is the primary driver of β-sheet formation and subsequent aggregation.[3]
-
Enhanced Solvation: By preventing aggregation, the peptide chain remains more accessible to solvents (e.g., DMF, NMP) and reagents, leading to more efficient coupling and Fmoc-deprotection steps.[2]
-
Reversible Modification: A critical feature is the acid-lability of the thiazolidine ring. During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step, the ring is opened, regenerating the native cysteine residue in the final peptide product.[3][4]
Logical Workflow for Pseudoproline-Enhanced SPPS
Figure 1. Workflow for incorporating a cysteine pseudoproline dipeptide into a standard Fmoc-SPPS protocol.
Applications and Performance Advantages
The strategic placement of (S)-4-carboxy-5,5-dimethylthiazolidine is particularly effective in several challenging areas of peptide synthesis.
-
Long Peptides (>30 residues): Mitigates the cumulative risk of aggregation as the peptide chain elongates.
-
Hydrophobic & Aggregation-Prone Sequences: Directly counteracts the primary driver of synthesis failure in sequences rich in residues like Val, Ile, Phe, and Leu.[1]
-
Cyclic Peptides: The pre-organization of the linear peptide by the induced "kink" can facilitate more efficient head-to-tail or side-chain cyclization, often leading to improved yields and reduced reaction times.[3][5]
-
Synthesis of Conotoxins: These cysteine-rich peptides, known for their complex disulfide bridging, often present synthetic challenges. The use of cysteine pseudoprolines has been shown to enhance the synthesis and macrocyclization of conotoxin derivatives.[5][6]
| Application Area | Challenge without Pseudoproline | Advantage with (S)-4-Carboxy-5,5-dimethylthiazolidine | Reported Outcome |
| Long/Complex Peptides | Severe aggregation, leading to failed couplings, deletions, and low purity.[1] | Disrupts secondary structure, enhances solvation and reagent access.[2] | Up to 10-fold increase in product yield for highly aggregated sequences.[2] |
| Hydrophobic Peptides | Poor solubility of the growing peptide chain in standard SPPS solvents. | Improves solubility of the peptide-resin complex, facilitating reactions.[2] | Higher purity of crude product, simplifying HPLC purification. |
| Peptide Macrocyclization | Inefficient ring-closure due to unfavorable linear precursor conformation. | Pre-organizes the peptide backbone into a turn-like structure conducive to cyclization.[5] | A considerable reduction in reaction time for macrocyclization was observed.[3] |
Experimental Protocols
The incorporation of Fmoc-protected dipeptides containing (S)-4-carboxy-5,5-dimethylthiazolidine is compatible with standard manual and automated Fmoc-SPPS instrumentation.[2] The key considerations are ensuring efficient activation and coupling, followed by complete ring-opening during final cleavage.
Protocol 1: Incorporation of Fmoc-Xaa-Cys(ΨMe,MePro)-OH Dipeptide
This protocol outlines the coupling of a pseudoproline dipeptide onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus
-
Fmoc-Xaa-Cys(ΨMe,MePro)-OH dipeptide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Following the Fmoc deprotection of the preceding amino acid, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Cys(ΨMe,MePro)-OH dipeptide (2.0 eq.), HATU (1.95 eq.), and HOAt (if used, 2.0 eq) in DMF. Add DIPEA (4.0 eq.). Note: Due to the potential for steric hindrance, a slightly longer pre-activation time can be beneficial. Allow the solution to stand for 2-5 minutes before adding it to the resin. For cysteine-containing peptides, using a less nucleophilic base like 2,4,6-collidine instead of DIPEA can minimize the risk of racemization.[7][8]
-
Coupling Reaction: Add the activation solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The thiazolidine moiety can present some steric hindrance, so a longer coupling time compared to standard amino acids is recommended.[7]
-
Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.
Diagram of the Coupling Reaction
Figure 2. Schematic of the activation and coupling of a pseudoproline dipeptide onto the peptide-resin.
Protocol 2: Final Cleavage, Deprotection, and Thiazolidine Ring Opening
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the conversion of the thiazolidine ring back to a native cysteine residue.
Materials:
-
Dry, protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
1,2-Ethanedithiol (EDT) (optional, but recommended for Cys-containing peptides)
-
Cold diethyl ether
Cleavage Cocktail Preparation (Example): A common and effective cocktail for peptides containing cysteine is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v) . TIS acts as a scavenger for carbocations, and EDT helps to prevent re-attachment of protecting groups to the cysteine thiol and reduces methionine oxidation.[9]
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5 x 1 min) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the slurry at room temperature for 2-3 hours. Studies have shown that deprotection times for cysteine pseudoprolines fall within the same range as other common protecting groups (1-3 hours).[3][5]
-
Peptide Isolation: Filter the resin and collect the TFA filtrate into a new centrifuge tube.
-
Precipitation: Add the TFA solution dropwise to a large volume (approx. 10-fold excess) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying and Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Conclusion and Best Practices
(S)-4-Carboxy-5,5-dimethylthiazolidine is a highly effective proline surrogate for overcoming aggregation in Fmoc-SPPS. By temporarily inducing a backbone kink, it enhances solvation and improves the fidelity of peptide chain assembly. Its use is straightforward and compatible with standard synthetic protocols, requiring only minor adjustments such as extended coupling times and the use of appropriate cleavage cocktails to ensure the regeneration of the native cysteine residue. The strategic application of this building block can significantly increase the success rate for synthesizing long, hydrophobic, and cyclic peptides, making it an invaluable tool for peptide chemists.
References
- Benchchem. (n.d.). Unlocking "Difficult" Peptides: A Comparative Yield Analysis of SPPS With and Without Pseudoproline Insertion.
- ChemPep Inc. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Carstens, B. B., et al. (2012). The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability. Methods in Molecular Biology, 813, 393–415.
-
Postma, T. M., & Albericio, F. (2014). Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis. Organic Letters, 16(6), 1772–1775. Available from: [Link]
- Chierici, S., et al. (2004). A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a δ-conotoxin EVIA peptide analog. Organic & Biomolecular Chemistry, 2(17), 2437-2441.
-
ACS Publications. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Optimal Coupling of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- The Royal Society of Chemistry. (n.d.). General methods.
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
- Li, P., & Xu, J. C. (1999). A novel thiazolium type peptide coupling reagent for hindered amino acids. Tetrahedron Letters, 40(47), 8301–8304.
- Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163–164.
- Zhang, L., et al. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 58-64.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
The Versatile Chiral Auxiliary: A Deep Dive into (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even harmful compound, chiral auxiliaries stand as indispensable tools. Among these, (S)-4-carboxy-5,5-dimethylthiazolidine, a derivative of L-cysteine, has emerged as a robust and versatile scaffold for stereoselective carbon-carbon bond formation. Its rigid heterocyclic structure, coupled with the predictable shielding effects of the gem-dimethyl group, provides a powerful platform for controlling the stereochemical outcome of a variety of organic reactions.
This technical guide provides an in-depth exploration of the application of (S)-4-carboxy-5,5-dimethylthiazolidine as a chiral auxiliary. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in designing and executing highly diastereoselective transformations. The protocols described herein are designed to be self-validating, with a focus on reproducibility and high fidelity.
The Foundation: Synthesis and Acylation of the Auxiliary
The journey into the utility of (S)-4-carboxy-5,5-dimethylthiazolidine begins with its preparation and subsequent attachment to a prochiral substrate. The auxiliary is readily synthesized from L-cysteine and acetone, a testament to its accessibility from the chiral pool. The subsequent N-acylation is a critical step, covalently linking the chiral controller to the reactive moiety.
A general and efficient method for the N-acylation of thiazolidine-4-carboxylic acids involves the use of an acid anhydride in the presence of a suitable solvent. This reaction proceeds smoothly to yield the N-acyl derivative, the active form of the chiral auxiliary for subsequent asymmetric transformations.
Protocol 1: Synthesis of N-Acyl-(S)-4-carboxy-5,5-dimethylthiazolidine
This protocol describes a general procedure for the N-acylation of (S)-4-carboxy-5,5-dimethylthiazolidine using an acid anhydride.
Materials:
-
(S)-4-carboxy-5,5-dimethylthiazolidine
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Polar solvent (e.g., ethanol, methanol)
-
Stirred tank reactor or round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice-water bath
-
Vacuum filtration apparatus
-
Desiccator
Procedure:
-
In a stirred tank reactor, combine (S)-4-carboxy-5,5-dimethylthiazolidine (1.0 eq) and the desired polar solvent.
-
Add the acid anhydride (molar proportion of 1:0.5 to 1:1 relative to the thiazolidine) to the stirred mixture at room temperature (22 °C).
-
Stir the mixture for 1 hour at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture using an ice-water bath for 2-4 hours to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the cold solvent used in the reaction.
-
Dry the N-acyl-(S)-4-carboxy-5,5-dimethylthiazolidine product under vacuum in a desiccator.
Causality and Insights: The use of a polar solvent facilitates the dissolution of the starting materials. The reaction is initially stirred at room temperature to ensure proper mixing before being heated to reflux to drive the acylation to completion. Cooling is essential for maximizing the recovery of the crystalline product. The molar ratio of the reactants can be adjusted to optimize yield and minimize side products.
Core Application: Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. When coupled with a chiral auxiliary like (S)-4-carboxy-5,5-dimethylthiazolidine, the prochiral enolate generated from the N-acyl derivative can approach an aldehyde with a strong facial bias, leading to a high degree of diastereoselectivity in the product.
The stereochemical outcome of the aldol addition is dictated by the formation of a rigid, chelated transition state involving a Lewis acid. Titanium enolates, in particular, have been shown to provide high levels of diastereoselectivity in aldol reactions involving thiazolidine-based chiral auxiliaries. The gem-dimethyl groups on the thiazolidine ring effectively shield one face of the enolate, directing the incoming aldehyde to the opposite face.
Introduction: The Analytical Challenge of (S)-4-Carboxy-5,5-dimethylthiazolidine
An in-depth guide to the derivatization of (S)-4-carboxy-5,5-dimethylthiazolidine, a crucial molecule in pharmaceutical and metabolic research, is presented in the following application notes and protocols. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the principles, applications, and step-by-step methodologies for chemically modifying this compound for robust analytical detection.
(S)-4-carboxy-5,5-dimethylthiazolidine is a heterocyclic compound structurally related to D-penicillamine, a pharmaceutical agent used as a chelator and in the treatment of rheumatoid arthritis.[1][2] As a cyclic amino acid, its structure contains a carboxylic acid group and a secondary amine within the thiazolidine ring. These polar functional groups impart high water solubility and low volatility, making direct analysis by techniques like gas chromatography (GC) challenging.
Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method. For (S)-4-carboxy-5,5-dimethylthiazolidine, the primary goals of derivatization are:
-
Increased Volatility: By masking polar -COOH and -NH groups, the molecule's boiling point is lowered, making it amenable to GC analysis.[3]
-
Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injection ports and columns.
-
Enhanced Chromatographic Performance: Derivatization reduces hydrogen bonding interactions, leading to sharper, more symmetrical peaks and improved separation efficiency.
-
Improved Detectability: Specific derivatizing agents can introduce moieties that enhance the response of detectors, such as UV-absorbing groups for HPLC or electron-capturing groups for GC-ECD.
This guide details two primary and robust methods for the derivatization of (S)-4-carboxy-5,5-dimethylthiazolidine: Silylation for GC-MS analysis and Esterification with Chloroformates for both GC and HPLC applications.
Core Derivatization Strategies and Workflow
The selection of a derivatization method is contingent on the analytical instrumentation available and the specific research question. The general workflow involves the reaction of the target analyte with a specific reagent prior to instrumental analysis.
Caption: General experimental workflow for the analysis of (S)-4-carboxy-5,5-dimethylthiazolidine.
Table 1: Comparison of Featured Derivatization Methods
| Feature | Silylation (TMS Derivatization) | Esterification (Chloroformate Method) |
| Primary Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography (GC), HPLC |
| Target Groups | Carboxylic Acid (-COOH), Secondary Amine (-NH) | Primarily Carboxylic Acid (-COOH) |
| Key Reagents | BSTFA, MSTFA, TMCS (catalyst) | Ethyl or Isobutyl Chloroformate, Pyridine |
| Reaction Speed | 5 min to >1 hour | < 1 minute |
| Conditions | Anhydrous, 60-80°C | Aqueous or Organic, Room Temperature |
| Advantages | Derivatizes multiple functional groups simultaneously; produces characteristic mass spectra.[3] | Extremely rapid reaction; versatile for GC and HPLC; good chromatographic properties.[4][5] |
| Limitations | Reagents and derivatives are highly sensitive to moisture; may require elevated temperatures. | Primarily targets the carboxyl group; reagent can be corrosive. |
Method 1: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Mechanism
Silylation is the most common derivatization technique for GC analysis.[3] It involves replacing the active hydrogen atoms in the -COOH and -NH groups with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile byproducts that do not interfere with chromatography. The addition of a catalyst, such as trimethylchlorosilane (TMCS), enhances the reactivity of the silylating reagent.[6]
The reaction increases the volatility and thermal stability of the analyte, making it suitable for GC-MS, which provides high separation efficiency and structural information from mass spectra.
Caption: Silylation of (S)-4-carboxy-5,5-dimethylthiazolidine using BSTFA.
Detailed Protocol 1: Trimethylsilylation (TMS) using BSTFA + 1% TMCS
This protocol is designed for the derivatization of samples in a dried format, obtained after solvent evaporation or lyophilization.
Expertise & Experience Insight: The complete absence of water is critical for successful silylation.[7] Water competes with the analyte for the derivatizing reagent and can hydrolyze the formed TMS derivatives, leading to low yields and poor reproducibility. Ensure all glassware is oven-dried and solvents are anhydrous.
Reagents and Materials:
-
(S)-4-carboxy-5,5-dimethylthiazolidine standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Ethyl Acetate (for dilution)
-
Heating block or oven set to 70°C
-
2 mL GC vials with PTFE-lined caps
-
Nitrogen gas supply for drying
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample (containing the analyte) into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. For aqueous samples, lyophilization (freeze-drying) is the preferred method.[7]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the analyte.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.
-
Securely cap the vial and vortex briefly to mix.
-
-
Incubation:
-
Place the vial in a heating block or oven at 70°C for 60 minutes. Reaction times and temperatures may need optimization depending on the sample matrix.[3]
-
-
Analysis:
-
After cooling to room temperature, the sample can be injected directly into the GC-MS.
-
Alternatively, dilute the sample with ethyl acetate if necessary to bring the concentration within the calibrated range of the instrument.
-
Trustworthiness and Validation:
-
Quality Control: Run a derivatization blank (reagents only) to check for contamination and a derivatized standard to confirm reaction completion and establish retention time.
-
Expected Outcome: The di-TMS derivative of (S)-4-carboxy-5,5-dimethylthiazolidine will elute much earlier and with a sharper peak shape than the underivatized compound. The mass spectrum will show a molecular ion corresponding to the addition of two TMS groups (mass increase of 144 Da).
Method 2: Esterification with Ethyl Chloroformate for GC and HPLC Analysis
Principle and Mechanism
This method utilizes ethyl chloroformate (ECF) to rapidly derivatize the carboxylic acid group, forming an ethyl ester. The reaction is typically performed in an aqueous/alcoholic medium with a base catalyst like pyridine.[5] The resulting derivative is less polar and can be easily extracted into an organic solvent for analysis. This one-step derivatization is extremely fast, often complete in under a minute at room temperature.[4]
This technique is particularly valuable for high-throughput screening and can be adapted for both GC and HPLC, as the resulting ester is sufficiently volatile for GC and can be analyzed by HPLC if a suitable chromophore is present or if using mass spectrometric detection.
Caption: Esterification of the carboxyl group using ethyl chloroformate.
Detailed Protocol 2: Rapid Esterification using Ethyl Chloroformate (ECF)
This protocol is adapted from methods used for similar thiazolidine carboxylic acids in aqueous matrices like urine.[4]
Expertise & Experience Insight: The pH of the reaction is crucial. A basic environment, facilitated by pyridine, is necessary to deprotonate the carboxylic acid, making it a more effective nucleophile to attack the ethyl chloroformate. The efficiency of the final extraction step also depends on the pH adjustment.
Reagents and Materials:
-
(S)-4-carboxy-5,5-dimethylthiazolidine standard or aqueous sample
-
Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Toluene or Chloroform (extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Microcentrifuge tubes (e.g., 2 mL)
Step-by-Step Methodology:
-
Sample Preparation:
-
In a microcentrifuge tube, combine 200 µL of the aqueous sample, 200 µL of ethanol, and 50 µL of pyridine. Vortex to mix.
-
-
Derivatization Reaction:
-
Add 20 µL of ethyl chloroformate (ECF) to the mixture.
-
Immediately cap the tube and vortex vigorously for 30 seconds. The reaction is nearly instantaneous.
-
-
Extraction:
-
Add 500 µL of toluene (or chloroform) to the tube to extract the derivatized analyte.
-
Add 200 µL of saturated NaHCO₃ solution to neutralize excess reagent and optimize partitioning.
-
Vortex for 1 minute, then centrifuge for 5 minutes at high speed to separate the aqueous and organic layers.
-
-
Analysis:
-
Carefully transfer the upper organic layer (toluene) to a clean GC or HPLC vial.
-
Inject an aliquot of the organic layer into the analytical instrument.
-
Trustworthiness and Validation:
-
Internal Standard: For quantitative analysis, a suitable internal standard should be added to the sample before derivatization to account for variations in reaction and extraction efficiency.
-
Recovery Assessment: Spike a blank matrix with a known concentration of the analyte and process it through the entire procedure. Analyze the extract to determine the percentage recovery, which should ideally be high and consistent. Studies on similar compounds have shown recoveries of around 102-103%.[4]
References
- Zhang, Y., Peng, Q., Zeng, H., Yao, S., Zhang, Y., & Song, H. (n.d.).
- Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex. (n.d.).
- Zhang, Y. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Determination of penicillamine in an unsegmented continuous flow analyzer. (2022). Pharmacia.
- Penicillamine. (n.d.). PubChem.
- Kucharczyk, N., & Shahinian, S. (1981). An overview of assay methods for D-penicillamine. PubMed.
- Al-Majed, A. (2005). Penicillamine: Analytical Profile.
- GC-MS Sample Preparation. (n.d.).
- Shin, H. S., Kim, J. H., & Kim, M. S. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. PubMed.
- Bibel, M. (2022).
- The Use of Derivatization Reagents for Gas Chrom
- Bulletin 909A Guide to Derivatiz
- Wojtowicz, W., & Głowacki, R. (2021).
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- 3. organomation.com [organomation.com]
- 4. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Incorporation of (S)-4-Carboxy-5,5-dimethylthiazolidine into Molecular Scaffolds
Introduction: The Strategic Value of the Constrained Cysteine Analogue
(S)-4-Carboxy-5,5-dimethylthiazolidine, a cyclic derivative of cysteine, represents a valuable building block for medicinal chemists and peptide scientists. Its inherent structural features—a stereochemically defined carboxylic acid, a secondary amine within a thiazolidine ring, and gem-dimethyl substitution at the 5-position—offer a unique combination of conformational rigidity and chemical functionality. The incorporation of this motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule by altering parameters such as lipophilicity, polarity, and hydrogen bonding capacity[1]. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the effective incorporation of (S)-4-carboxy-5,5-dimethylthiazolidine into peptides and other molecular entities. The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects[2][3][4].
The gem-dimethyl substitution adjacent to the carboxylic acid introduces significant steric hindrance. This structural feature can be advantageous in conferring resistance to enzymatic degradation but also presents a challenge for chemical synthesis, particularly in amide bond formation. Therefore, careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and minimizing side reactions. This document will address these challenges and provide field-proven methodologies for successful synthesis.
PART 1: Core Synthetic Strategies and Mechanistic Considerations
The incorporation of (S)-4-carboxy-5,5-dimethylthiazolidine into a target molecule primarily involves the formation of an amide bond between its carboxylic acid and an amine, or between its secondary amine and a carboxylic acid. The latter requires appropriate N-protection of the thiazolidine nitrogen.
Protecting Group Strategies: A Critical First Step
To control the regioselectivity of the coupling reaction, appropriate protection of the non-reacting functional group is essential. The choice of protecting group is dictated by the overall synthetic scheme and the orthogonality required to deprotect it without affecting other sensitive functionalities in the molecule[5][6].
-
N-Protection for Carboxylic Acid Coupling: When the carboxylic acid of (S)-4-carboxy-5,5-dimethylthiazolidine is to be coupled with an amine, the secondary amine of the thiazolidine ring must be protected. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)[7].
-
Boc Protection: This is a robust, acid-labile protecting group. It is stable to a wide range of reaction conditions, making it suitable for many synthetic routes. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).
-
Fmoc Protection: This is a base-labile protecting group, commonly employed in solid-phase peptide synthesis (SPPS). Its mild deprotection conditions (e.g., piperidine in DMF) make it orthogonal to acid-labile protecting groups like Boc and tert-butyl esters[6].
-
-
Carboxylic Acid Protection for Amine Coupling: If the secondary amine of the thiazolidine is the target for acylation, the carboxylic acid needs to be protected, typically as an ester (e.g., methyl, ethyl, or benzyl ester), to prevent unwanted side reactions.
The following diagram illustrates the decision-making process for selecting a protecting group strategy.
Caption: Protecting group strategy decision workflow.
Amide Bond Formation with a Sterically Hindered Carboxylic Acid
The gem-dimethyl groups at the 5-position of the thiazolidine ring create significant steric hindrance around the C4-carboxylic acid. This can slow down the rate of amide bond formation and may require more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields[8][9].
Standard peptide coupling reagents can be employed, but their effectiveness may vary. The choice of reagent should be guided by the nucleophilicity of the amine and the overall steric bulk of the coupling partners.
| Coupling Reagent Class | Examples | Suitability for Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | Often used with additives like HOBt or HOAt to improve efficiency and reduce racemization. Byproduct removal can be an issue (e.g., DCU with DCC). |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, HCTU, PyBOP | High | Generally provide rapid and efficient coupling with low racemization. HATU is often preferred for challenging couplings due to its higher reactivity[10][11]. |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for sterically hindered amino acids. PyBOP is a common choice. |
| Acyl Halide Precursors | TCFH | High | Forms a highly reactive acyl fluoride in situ, which can overcome the steric hindrance of the carboxylic acid[8][12]. |
The general mechanism for amide bond formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
PART 2: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired scale.
Protocol 1: N-Boc Protection of (S)-4-Carboxy-5,5-dimethylthiazolidine
This protocol describes the protection of the secondary amine of (S)-4-carboxy-5,5-dimethylthiazolidine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
(S)-4-Carboxy-5,5-dimethylthiazolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve (S)-4-carboxy-5,5-dimethylthiazolidine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry[13][14]. The presence of the Boc group will be evident by a characteristic signal around 1.4 ppm in the ¹H NMR spectrum.
Protocol 2: Amide Coupling of N-Boc-(S)-4-Carboxy-5,5-dimethylthiazolidine with a Primary Amine using HATU
This protocol details the coupling of the sterically hindered carboxylic acid with a primary amine using HATU as the coupling agent.
Materials:
-
N-Boc-(S)-4-Carboxy-5,5-dimethylthiazolidine
-
Primary amine (e.g., benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve N-Boc-(S)-4-Carboxy-5,5-dimethylthiazolidine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Troubleshooting:
-
Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature to 40-50 °C or using a more potent coupling reagent like COMU[12].
-
Side Reactions: The use of excess coupling reagent should be avoided as it can lead to side reactions with the amine.
Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines the incorporation of Fmoc-protected (S)-4-carboxy-5,5-dimethylthiazolidine into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
-
HBTU/HOBt or HATU/HOAt coupling reagents
-
DIPEA
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Coupling:
-
Pre-activate Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (3 equivalents) with HBTU/HOBt (3 equivalents) or HATU/HOAt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.
-
Monitor the coupling efficiency using a Kaiser test. If the test is positive (blue beads), a double coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for SPPS incorporation.
Conclusion
The successful incorporation of (S)-4-carboxy-5,5-dimethylthiazolidine into molecular scaffolds hinges on a strategic approach to protecting groups and the selection of highly efficient coupling reagents to overcome the inherent steric hindrance. The protocols and guidelines presented herein provide a robust framework for researchers to leverage the unique properties of this constrained cysteine analogue in their drug discovery and development efforts. Careful optimization and monitoring of reaction conditions will ensure high yields and the successful synthesis of novel, biologically active molecules.
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. Available at: [Link]
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available at: [Link]
-
Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Available at: [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. Available at: [Link]
-
(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations. Available at: [Link]
-
Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives - NIH. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]
-
Coupling Reagents - ResearchGate. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]
-
dM-Dim for Carboxylic Acid Protection - PMC - NIH. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available at: [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - NIH. Available at: [Link]
-
ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function. - Sci-Hub. Available at: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. Available at: [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. biosynth.com [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. A Condensation Reagent for Hindered Carboxylic Acids and Low-nucleophilic Amines | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Scaffold: (S)-4-Carboxy-5,5-dimethylthiazolidine in Modern Medicinal Chemistry
Introduction: A Building Block of Unique Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is perpetual. Among the vast arsenal of heterocyclic compounds, (S)-4-Carboxy-5,5-dimethylthiazolidine, a chiral derivative of the amino acid D-penicillamine, has emerged as a versatile and valuable building block.[1] Its rigid, five-membered ring structure, adorned with a carboxylic acid and gem-dimethyl groups, offers a unique combination of stereochemical definition and conformational constraint. This guide provides an in-depth exploration of the applications of this intriguing molecule, from its fundamental synthesis to its role in shaping the biological activity of complex therapeutic agents. Researchers, scientists, and drug development professionals will find herein a synthesis of technical data, field-proven insights, and detailed protocols to leverage the potential of (S)-4-Carboxy-5,5-dimethylthiazolidine in their research endeavors.
Core Applications in Drug Discovery
The utility of (S)-4-Carboxy-5,5-dimethylthiazolidine, often abbreviated as Dtc, stems from its structural features which medicinal chemists can exploit for several strategic advantages.[2]
Constrained Proline Analog for Peptide and Peptidomimetic Design
One of the most significant applications of (S)-4-Carboxy-5,5-dimethylthiazolidine is its use as a conformationally restricted analog of proline.[3] The thiazolidine ring mimics the pyrrolidine ring of proline but with reduced conformational flexibility due to the presence of the sulfur atom and the gem-dimethyl substitution. This rigidity is invaluable in the design of peptides and peptidomimetics, where controlling the three-dimensional structure is paramount for achieving high-affinity and selective binding to biological targets.
Application Focus: Angiotensin II Receptor Antagonists
A prime example of this application is in the study of Angiotensin II (Ang II) receptor antagonists.[2] Ang II is a key peptide hormone in the Renin-Angiotensin System (RAS), which regulates blood pressure. By systematically replacing proline residues in Ang II analogs with 5,5-dimethylthiazolidine-4-carboxylic acid (Dtc), researchers have been able to probe the receptor-bound conformation of the peptide.[2]
Studies have shown that substituting the proline at position 5 of an Ang II analog with Dtc can lead to superior agonist or antagonist activity, suggesting that the conformation induced by the Dtc residue is favorable for receptor binding and activation/inhibition.[2] This highlights the power of using such constrained analogs to elucidate structure-activity relationships (SAR) and design more potent and selective ligands.
Logical Relationship: The Renin-Angiotensin System and Therapeutic Intervention
Caption: The Renin-Angiotensin System (RAS) pathway and points of therapeutic intervention.
Chiral Building Block for Novel Heterocycles
The inherent chirality of (S)-4-Carboxy-5,5-dimethylthiazolidine makes it a valuable starting material for the stereoselective synthesis of more complex molecules.[1] The thiazolidine ring can be chemically modified or used as a scaffold to construct other heterocyclic systems, with the original stereocenter directing the stereochemical outcome of subsequent reactions. This is a critical aspect of modern drug design, as the biological activity of a drug often resides in a single enantiomer.
Application Focus: Antimicrobial and Anticancer Agents
The broader class of thiazolidine derivatives has been extensively investigated for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[1][4] While specific quantitative data for the unsubstituted (S)-4-Carboxy-5,5-dimethylthiazolidine is sparse in the literature, derivatives synthesized from it have shown promise. For example, 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells, with IC₅₀ values in the low micromolar range.[5] Furthermore, various thiazolidin-4-one derivatives exhibit significant antibacterial activity, with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as 0.008 mg/mL against certain bacterial strains.[6]
Table 1: Representative Biological Activities of Thiazolidine Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC / IC₅₀) | Reference |
| 2,3-Diaryl-thiazolidin-4-ones | Antibacterial | S. Typhimurium | 0.008–0.06 mg/mL | [6] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Anticancer (Cytotoxic) | Prostate Cancer Cells | Low micromolar | [5] |
| 5-Benzyliden-2-(thiazolylimino)thiazolidin-4-ones | Antibacterial | MRSA, E. coli, P. aeruginosa | 29.8–433.5 µM | [7] |
| Angiotensin II Analog ([Sar¹,Dtc⁵]ANG II) | Agonist/Antagonist | Angiotensin II Receptor | Superior Activity | [2] |
Note: The reported activities are for derivatives of the thiazolidine scaffold and not necessarily for the parent (S)-4-Carboxy-5,5-dimethylthiazolidine itself. The wide range of reported IC₅₀ values can be attributed to variations in compound purity, experimental conditions, and assay methodologies.[8]
Role in Beta-Lactam Chemistry
The structural similarity of the thiazolidine ring to a portion of the penicillin nucleus is noteworthy. Penicillins are characterized by a β-lactam ring fused to a thiazolidine ring. While (S)-4-Carboxy-5,5-dimethylthiazolidine is a degradation product of penicillins (forming penicilloic acids), its potential as a starting material for novel β-lactamase inhibitors is an area of interest.[7] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Some studies have explored 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, close structural relatives, as novel inhibitors of metallo-β-lactamases.[9]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-(S)-5,5-Dimethylthiazolidine-4-carboxylic Acids
This protocol is adapted from the one-step cyclization reaction between D-penicillamine and an aldehyde.[3] The synthesis of the parent (S)-4-Carboxy-5,5-dimethylthiazolidine would involve the use of formaldehyde.
Causality Behind Experimental Choices:
-
D-Penicillamine: Serves as the chiral source of the aminothiol required for the thiazolidine ring formation, establishing the (S) stereochemistry at the C4 position.
-
Aldehyde (e.g., Formaldehyde): Provides the carbon atom for the C2 position of the thiazolidine ring. The choice of aldehyde determines the substituent at this position.
-
Solvent System (Water/Ethanol): A mixed solvent system is often used to ensure the solubility of both the polar D-penicillamine and the often less polar aldehyde.
-
Room Temperature Stirring: The reaction is typically facile and can proceed at ambient temperature, avoiding potential side reactions or degradation that might occur at elevated temperatures.
Materials:
-
D-Penicillamine
-
Formaldehyde (or other desired aldehyde)
-
Deionized Water
-
Ethanol
-
Stir plate and stir bar
-
Round bottom flask
Procedure:
-
In a round bottom flask, dissolve D-penicillamine (1 equivalent) in deionized water.
-
In a separate container, prepare a solution of the aldehyde (1 equivalent, e.g., formaldehyde) in ethanol.
-
Add the aldehyde solution dropwise to the D-penicillamine solution under continuous stirring at room temperature.
-
Allow the reaction mixture to stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-(S)-5,5-dimethylthiazolidine-4-carboxylic acid.
Workflow: Synthesis of Thiazolidine Derivatives from D-Penicillamine
Caption: General workflow for the synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine derivatives.
Protocol 2: Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
(S)-4-Carboxy-5,5-dimethylthiazolidine can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). This requires the use of the Fmoc-protected building block, Fmoc-(S)-5,5-dimethylthiazolidine-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the nitrogen of the thiazolidine ring during the coupling of the next amino acid. It is base-labile, allowing for its removal under conditions that do not cleave the peptide from the resin or remove acid-labile side-chain protecting groups.[10]
-
Solid Support (Resin): An insoluble resin acts as the solid phase, allowing for easy removal of excess reagents and byproducts by simple filtration and washing.[11]
-
Coupling Reagents (e.g., HATU/DIPEA): These reagents activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating the formation of the amide (peptide) bond with the free amine on the growing peptide chain attached to the resin.
-
Deprotection (Piperidine/DMF): A solution of piperidine in DMF is used to cleave the Fmoc group, exposing the amine for the next coupling cycle.[12]
-
Cleavage Cocktail (e.g., TFA/TIS/Water): A strong acid, typically trifluoroacetic acid (TFA), is used in the final step to cleave the completed peptide from the resin and remove any remaining side-chain protecting groups. Scavengers like triisopropylsilane (TIS) are included to trap reactive cations generated during cleavage.[12]
Materials:
-
Fmoc-Rink Amide (or other suitable) resin
-
Fmoc-(S)-5,5-dimethylthiazolidine-4-carboxylic acid
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Solid-phase synthesis vessel
Procedure (Single Coupling Cycle for Dtc):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-(S)-5,5-dimethylthiazolidine-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (or other coupling agent, ~0.95 eq. to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Continue with deprotection and coupling cycles for the subsequent amino acids in the desired sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Filter the cleavage solution to remove the resin, and precipitate the crude peptide in cold diethyl ether. The peptide can then be purified by reverse-phase HPLC.
Diagram: Fmoc-SPPS Cycle
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Future Outlook
(S)-4-Carboxy-5,5-dimethylthiazolidine is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its primary strength lies in its ability to impart conformational rigidity, allowing for the fine-tuning of peptide and peptidomimetic structures to enhance biological activity and selectivity, as demonstrated in the development of angiotensin II receptor modulators. While its direct applications as an antimicrobial or anticancer agent are less defined than its derivatives, it serves as a valuable chiral starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. As drug discovery continues to move towards more complex and stereochemically defined molecules, the utility of chiral building blocks like (S)-4-Carboxy-5,5-dimethylthiazolidine is set to grow, promising new avenues for the development of next-generation therapeutics.
References
-
Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33–55. [Link]
-
Samanen, J. M., et al. (1991). An investigation of angiotensin II agonist and antagonist analogues with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids. Journal of Medicinal Chemistry, 34(11), 3114-3125. [Link]
-
Kostić, M., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Pharmaceuticals, 15(2), 245. [Link]
-
Al-Masoudi, N. A., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 25(1), 4653-4663. [Link]
-
Davis, M., & El-Gendy, M. A. (1985). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1935-1940. [Link]
-
Fields, G. B. (2024). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Kostić, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. International Journal of Molecular Sciences, 22(13), 7119. [Link]
-
Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2584-2588. [Link]
-
PrepChem. (n.d.). Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. Retrieved from [Link]
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Choudhary, M. I., et al. (2011). Thiazolidine-4-carboxylic acid and its 2-substituted analogues as unnatural amino acid analogs of L-proline. Annals of R.S.C.B., 25(1), 4653-4663. [Link]
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Sharma, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. [Link]
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G., Charan Kumar, et al. (2025). An efficient, safe, and scalable method for the preparation of d - and l -penicillamines. Organic & Biomolecular Chemistry. [Link]
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Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 24(17), 3109. [Link]
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Yang, K., et al. (2008). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Journal of Medicinal Chemistry, 51(13), 3770-3777. [Link]
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Faggiani, R., et al. (1993). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Journal of Crystallographic and Spectroscopic Research, 23(1), 35-40. [Link]
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Govender, T., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]
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Nakaie, C. R., et al. (1996). Synthesis and pharmacological properties of TOAC-labeled angiotensin and bradykinin analogs. Peptides, 17(5), 783-790. [Link]
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Al-Zoubi, R. M., et al. (2023). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 28(11), 4539. [Link]
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Mangion, I. K., et al. (2011). A concise synthesis of a β-lactamase inhibitor. Organic Letters, 13(20), 5480-5483. [Link]
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G, V., et al. (2025). ML enhanced bioactivity prediction for angiotensin II receptor: A potential anti-hypertensive drug target. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(8), 957-995. [Link]
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Nakaie, C. R., et al. (2009). Conformational Properties of Angiotensin II and Its Active and Inactive TOAC-labeled Analogs in the Presence of Micelles. Electron Paramagnetic Resonance, Fluorescence, and Circular Dichroism Studies. Biopolymers, 92(6), 525-537. [Link]
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Shapiro, A. B. (2023). Answer to "The IC50 value of specific natural compound varies in particular cell line from study to study...". ResearchGate. [Link]
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Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248-3260. [Link]
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Mastering Amide Bond Formation: Experimental Protocols for Coupling Reactions with (S)-4-Carboxy-5,5-dimethylthiazolidine
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for conducting coupling reactions with (S)-4-carboxy-5,5-dimethylthiazolidine. This valuable chiral building block, often serving as a constrained cysteine surrogate, is pivotal in the synthesis of peptidomimetics and other complex pharmaceutical intermediates. This document moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind reagent selection, and strategies for optimizing reaction outcomes. We present validated, step-by-step protocols for two of the most reliable coupling methodologies, troubleshoot common experimental challenges, and provide a framework for reaction monitoring and purification.
Introduction: The Strategic Importance of (S)-4-Carboxy-5,5-dimethylthiazolidine
(S)-4-carboxy-5,5-dimethylthiazolidine is a heterocyclic amino acid derivative of significant interest in medicinal chemistry and peptide science. The gem-dimethyl substitution at the C5 position provides steric hindrance that locks the thiazolidine ring into a specific conformation, offering a powerful tool for designing structurally constrained peptides and peptidomimetics. These constrained analogues are invaluable for studying peptide-receptor interactions, improving metabolic stability, and enhancing bioavailability.
The successful incorporation of this moiety into a target molecule hinges on the efficient and stereochemically faithful formation of an amide bond at its C4-carboxylic acid position. This process, known as a coupling reaction, requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions is critical to maximize yield, minimize side reactions, and, most importantly, prevent racemization of the adjacent chiral center.
This guide will focus on the most prevalent and effective strategies for achieving this transformation, grounded in a firm understanding of the reaction mechanisms.
Mechanistic Foundations of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must be converted into a more electrophilic species, essentially transforming the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most traditional class of coupling reagents.[1] The mechanism involves the initial attack of the carboxylate onto the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then attacked by the amine nucleophile to yield the desired amide and a urea byproduct.[3][4]
However, the O-acylisourea intermediate is unstable and prone to undesirable side reactions:
-
Racemization: For chiral carboxylic acids like our target molecule, the intermediate can cyclize to form an oxazolone, which can readily tautomerize, leading to a loss of stereochemical integrity.[5]
-
N-acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and often difficult-to-remove impurity that halts the desired reaction pathway.[3][6][7]
To mitigate these issues, coupling reactions involving carbodiimides are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or its more reactive aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt).[1][8][9] These additives act as "active ester" interceptors. They react rapidly with the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt- or HOAt-ester.[9][10]
This two-step activation offers several advantages:
-
Reduced Racemization: The active esters are significantly less prone to racemization than the O-acylisourea intermediate.[9]
-
Increased Yield: By preventing the formation of the N-acylurea byproduct, more of the activated acid is available to react with the amine.[1]
-
Enhanced Reaction Rates: The active esters are excellent acylating agents.[11]
The general mechanism is visualized in the diagram below.
A Survey of Modern Coupling Reagents
While carbodiimide/additive combinations are robust, the field has evolved to include pre-packaged "onium" salt reagents that offer higher efficiency, faster reaction times, and are often superior for sterically hindered substrates.[1][11]
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC, DIC, DCC | Pros: Cost-effective, widely used. Cons: Can lead to racemization and N-acylurea side products without additives. Byproduct removal can be challenging (DCC-urea is insoluble, DIC-urea is soluble).[9][12] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Pros: High reactivity, fast kinetics, low racemization. Byproducts are water-soluble, simplifying workup. HATU is generally more efficient than HBTU, especially for difficult couplings.[1][11][13] Cons: More expensive than carbodiimides. Can cause guanidinylation of the free amine if used in excess.[12] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Pros: Very effective, especially for hindered couplings and cyclizations. PyBOP is a common, non-toxic alternative to BOP.[1][9] Cons: BOP produces the carcinogen HMPA as a byproduct.[1][12] |
For most applications involving (S)-4-carboxy-5,5-dimethylthiazolidine, an EDC/HOBt protocol is a reliable and economical starting point. For more challenging couplings (e.g., with electron-poor anilines or sterically hindered amines), a higher-activity aminium salt like HATU is the preferred choice.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should optimize stoichiometry and reaction times based on their specific substrates.
The overall process for a coupling reaction follows a consistent series of steps, from setup to final product characterization.
This method is ideal for routine amide bond formation with primary and secondary alkyl amines.
Materials:
-
(S)-4-carboxy-5,5-dimethylthiazolidine
-
Amine (nucleophile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-4-carboxy-5,5-dimethylthiazolidine (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). The base is crucial for neutralizing the EDC hydrochloride salt and the HOBt proton.
-
Cooling: Cool the stirring reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup & Purification: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.[14]
| Reagent | Equivalents | Purpose |
| (S)-Thiazolidine Acid | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Carbodiimide coupling agent[7] |
| HOBt | 1.2 | Racemization suppressor & activator[8][13] |
| DIPEA | 2.5 | Non-nucleophilic organic base |
| Anhydrous Solvent | - | Reaction medium |
This protocol is recommended for challenging substrates, including sterically hindered amines or electron-deficient anilines, where the EDC/HOBt method may be sluggish.[11][15]
Materials:
-
(S)-4-carboxy-5,5-dimethylthiazolidine
-
Amine (nucleophile)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add (S)-4-carboxy-5,5-dimethylthiazolidine (1.0 eq) and the amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation (Optional but Recommended): Add HATU (1.1 eq) to the solution and stir for 5-10 minutes. This allows for the formation of the HOAt active ester prior to base addition.
-
Base Addition & Coupling: Cool the mixture to 0 °C. Add DIPEA (2.0 eq) dropwise. The reaction mixture may develop a yellow color.
-
Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature.
-
Monitoring: These reactions are often very fast, with significant product formation visible by TLC or LC-MS within 30-60 minutes. Monitor until completion (typically 1-4 hours).
-
Workup & Purification: The workup is identical to Protocol 1. The water-soluble byproducts from HATU and DIPEA are readily removed during the aqueous washes.
| Reagent | Equivalents | Purpose |
| (S)-Thiazolidine Acid | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | High-activity aminium coupling agent[11][15] |
| DIPEA | 2.0 | Non-nucleophilic organic base[1] |
| Anhydrous DMF | - | Reaction medium |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive amine.3. Wet reagents or solvent. | 1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[11]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Prominent Side Product | 1. Formation of N-acylurea (with carbodiimides).2. Guanidinylation of amine (with excess HBTU/HATU). | 1. Ensure sufficient HOBt is used. Check the order of addition (pre-mix acid and HOBt before adding EDC).2. Use no more than 1.1 eq of the aminium reagent relative to the acid.[12] |
| Product Racemization | 1. Absence of an additive (HOBt/HOAt).2. Excessive base or elevated temperature. | 1. Always include HOBt or HOAt in carbodiimide-mediated couplings.[9]2. Run the reaction at 0 °C to RT. Avoid heating unless necessary. Use a non-nucleophilic base like DIPEA. |
| Difficult Purification | 1. Urea byproduct from DIC is soluble and co-elutes.2. Unreacted starting materials. | 1. If using DIC, consider an acidic wash to protonate and remove the urea. Alternatively, use EDC where byproducts are water-soluble.2. Ensure the reaction goes to completion. Use a slight excess of the cheaper reagent to consume the more valuable one. |
Conclusion
The successful coupling of (S)-4-carboxy-5,5-dimethylthiazolidine is a critical step in the synthesis of many advanced pharmaceutical candidates. By understanding the fundamental mechanisms of carboxylic acid activation and the specific roles of modern coupling reagents and additives, researchers can approach this transformation with confidence. The protocols provided herein for both standard (EDC/HOBt) and high-activity (HATU) couplings serve as validated starting points for a wide range of synthetic targets. Careful execution, diligent reaction monitoring, and methodical purification will ensure the reliable and stereochemically pure synthesis of the desired amide products, paving the way for further drug discovery and development efforts.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry. [Source: vertexaisearch.cloud.google.com]
- Spartan Chemical. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Spartan Chemical Company. [Source: vertexaisearch.cloud.google.com]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Source: vertexaisearch.cloud.google.com]
- ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. ProPeptide. [Source: vertexaisearch.cloud.google.com]
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- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Source: vertexaisearch.cloud.google.com]
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma. [Source: vertexaisearch.cloud.google.com]
- Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development. [Source: vertexaisearch.cloud.google.com]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [Source: vertexaisearch.cloud.google.com]
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- Royal Society of Chemistry. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. [Source: vertexaisearch.cloud.google.com]
- EvitaChem. (n.d.). Sodium (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate. EvitaChem. [Source: vertexaisearch.cloud.google.com]
- MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. [Source: vertexaisearch.cloud.google.com]
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- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Source: vertexaisearch.cloud.google.com]
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Topic: A Multi-Technique Approach for the Comprehensive Characterization of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Carboxy-5,5-dimethylthiazolidine is a chiral heterocyclic compound derived from the condensation of D-penicillamine and formaldehyde. As a derivative of a thiol-containing amino acid, it serves as a crucial building block and potential intermediate in pharmaceutical synthesis. The precise control over its identity, purity, and stereochemistry is paramount for ensuring the safety, efficacy, and quality of any subsequent active pharmaceutical ingredient (API).[1]
This application note provides a comprehensive guide to the analytical techniques required for the full characterization of (S)-4-carboxy-5,5-dimethylthiazolidine. As senior application scientists, our objective is not merely to list procedures but to explain the causality behind our experimental choices. The narrative follows an integrated workflow, demonstrating how spectroscopic and chromatographic methods are synergistically employed for unambiguous structural elucidation, rigorous purity assessment, and definitive stereochemical confirmation. Every protocol herein is designed as a self-validating system, incorporating principles outlined by major regulatory bodies to ensure data integrity and trustworthiness.[2][3]
Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the molecule. The following workflow illustrates the logical progression from initial structural confirmation to detailed purity analysis.
Caption: This workflow demonstrates the logical flow from initial structural identification to quantitative purity assessment and final stereochemical confirmation.
Structural Elucidation and Identification
The first critical step is to confirm the chemical identity and structure of the compound. This is achieved by combining data from NMR, Mass Spectrometry, and FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule in solution. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the carboxylic acid and allows for the observation of exchangeable protons (NH and OH).
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse program. Acquire data with a spectral width of 240 ppm and a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Expected Data & Interpretation: The spectra should be consistent with the proposed structure. Key signals can be assigned based on their chemical shift, multiplicity, and integration.
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) | Notes |
| Carboxylic Acid (-COOH) | ~12.0-13.0 (broad singlet) | ~172-175 | The acidic proton is highly deshielded and often broad. |
| Thiazolidine N-H | ~3.0-4.0 (broad singlet) | - | Exchangeable proton, position can vary. |
| Methine C4-H | ~4.0-4.5 (singlet or doublet) | ~65-70 | The chemical shift is influenced by the adjacent carboxyl and sulfur atoms.[4][5] |
| Methylene C2-H₂ | ~4.5-5.0 (two doublets or AB quartet) | ~50-55 | Protons can be diastereotopic depending on ring conformation. |
| Gem-dimethyl C5-(CH₃)₂ | ~1.2-1.6 (two singlets) | ~25-30 (each) | The two methyl groups are diastereotopic and should appear as separate singlets. |
| C4 (quaternary) | - | ~70-75 | |
| C5 (quaternary) | - | ~55-60 |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Tandem MS (MS/MS) helps elucidate the structure by analyzing fragmentation patterns.
Protocol: Electrospray Ionization (ESI) MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation (LC-MS/MS System):
-
Ionization Mode: ESI, both positive and negative modes should be tested. The carboxylic acid makes it amenable to negative ion mode ([M-H]⁻), while the nitrogen allows for positive ion mode ([M+H]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
MS Scan: Acquire a full scan from m/z 100 to 500 to identify the parent ion.
-
MS/MS Scan: Select the parent ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass of C₇H₁₃NO₂S. Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CO₂, or cleavage of the thiazolidine ring).[6][7]
Expected Data:
| Parameter | Expected Value |
| Chemical Formula | C₇H₁₃NO₂S |
| Exact Mass | 175.0667 |
| [M+H]⁺ (m/z) | 176.0740 |
| [M-H]⁻ (m/z) | 174.0594 |
| Key Fragments (MS/MS) | Loss of CO₂ (44 Da), loss of H₂O (18 Da), fragments corresponding to the penicillamine backbone. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides a rapid and non-destructive method to identify the key functional groups present in the molecule, serving as a quick identity check.[8]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad, strong |
| N-H Stretch (Thiazolidine) | ~3300-3100 | Medium, may be obscured by O-H |
| C-H Stretch (Alkyl) | 2980-2850 | Sharp, strong |
| C=O Stretch (Carboxylic Acid) | 1730-1700 | Strong, sharp |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |
| O-H Bend (Carboxylic Acid) | 1440-1395 and 960-900 | Medium to strong, broad |
The combination of a very broad O-H stretch and a strong C=O stretch around 1710 cm⁻¹ is highly indicative of a carboxylic acid.[9][10][11]
Purity and Impurity Profiling
Once the structure is confirmed, the next step is to quantify the purity of the material, including both chemical and stereochemical purity.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for separating and quantifying the main component from its impurities. The method must be validated to demonstrate its suitability for its intended purpose.[12][13][14]
Protocol: RP-HPLC with UV Detection
-
System Preparation: Use a well-maintained HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent). A robust, end-capped column is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This must be optimized to ensure separation of all potential impurities.[1][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the carboxyl and thiazolidine moieties absorb).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Create a dilution for analysis (e.g., 0.1 mg/mL).
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject the sample solution. Purity is calculated using the area percent method, assuming all components have a similar response factor at 210 nm.
Validation Insights: A full method validation according to ICH Q2(R1) guidelines would include specificity (forced degradation), linearity, range, accuracy, and precision.[3]
Chiral Purity (Enantiomeric Excess) Determination
Rationale: For a chiral molecule intended for pharmaceutical use, demonstrating enantiomeric purity is critical. The presence of the undesired enantiomer is treated as an impurity. Chiral HPLC is the most powerful and common technique for this purpose.[16][17]
Protocol: Chiral HPLC
-
Column Selection: The choice of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating a wide range of enantiomers.[18] An initial screening of several CSPs is recommended.
-
Chromatographic Conditions (Isocratic):
-
Column: e.g., Chiralpak IA or similar amylose-based CSP.
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier. For this carboxylic acid, a mobile phase of Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1) is a good starting point.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Analysis: Inject the (S)-enantiomer sample. To confirm the method's specificity, also inject a racemic standard if available. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100
Definitive Stereochemical and Solid-State Analysis
Single Crystal X-Ray Crystallography
Rationale: While chiral HPLC can determine the ratio of enantiomers, single crystal X-ray crystallography provides unequivocal proof of the absolute stereochemistry (the actual S-configuration).[19] It is considered the "gold standard" for structural determination of crystalline solids.[20][21][22]
Protocol Overview:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water, acetone) is a common method. High-purity material from the HPLC analysis should be used.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using anomalous dispersion effects (e.g., the Flack parameter).
The final output is a 3D model of the molecule in the crystal lattice, providing definitive proof of the (S)-configuration and detailed information on bond lengths, bond angles, and intermolecular interactions.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Jagtap, R. M., et al. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers.
- Pharma Validation. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PharmaGuru. (2025, June 18). What Is Chiral Purity And How To Perform: Learn In 3 Minutes.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Partasarathy, R., et al. (1976). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society.
- BenchChem. (2025). A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- ResearchGate. (2023, November). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical method validation: A brief review.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- Acta Chimica Slovaca. (2019, June). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. PubMed.
- MDPI. (n.d.). Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies.
- ResearchGate. (n.d.). 1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Rapid Communications in Mass Spectrometry. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid.... PubMed.
- ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Chemical Papers. (n.d.). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxylate.
- ResearchGate. (2024, October 8). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- New Journal of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing.
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Application of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in Drug Design: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the strategic design of therapeutic agents hinges on the selection of molecular scaffolds that offer a blend of stability, reactivity, and beneficial pharmacological properties. Among these, the thiazolidine nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide focuses on a particularly promising derivative, (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a chiral heterocyclic compound with significant potential in drug design. Its applications primarily leverage its role as a constrained amino acid analogue and, most notably, as a prodrug of L-cysteine.[3][4] The incorporation of this moiety into drug candidates can enhance therapeutic efficacy by improving pharmacokinetic profiles and mitigating toxicity.[5][6] This document will provide an in-depth exploration of its mechanistic advantages, practical applications with illustrative examples, and detailed protocols for its synthesis and biological evaluation.
The Mechanistic Cornerstone: A Cysteine Prodrug Strategy for Combating Oxidative Stress
A primary application of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in drug design is its function as a cysteine prodrug. Cysteine is a semi-essential amino acid that serves as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant in the human body.[4][7] GSH plays a pivotal role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage implicated in a plethora of diseases, including neurodegenerative disorders, inflammatory conditions, and drug-induced toxicities.[4][5]
Direct administration of L-cysteine is often impractical due to its instability and potential for toxicity.[8] Thiazolidine-based prodrugs, such as (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, offer an elegant solution to this challenge. The thiazolidine ring effectively masks the reactive thiol group of cysteine, enhancing its stability and oral bioavailability.[5] Following administration, the thiazolidine ring is designed to undergo non-enzymatic ring-opening under physiological conditions to release L-cysteine, which can then be incorporated into the glutathione biosynthesis pathway.[6]
Figure 1: Cysteine Prodrug Mechanism and Glutathione Pathway.
The Significance of the Gem-Dimethyl Group
The presence of the 5,5-dimethyl substitution, a feature shared with the drug penicillamine, is a critical design element. This "gem-dimethyl effect," also known as the Thorpe-Ingold effect, plays a crucial role in the stability and reactivity of the thiazolidine ring.[9][10] The steric hindrance provided by the two methyl groups can influence the rate of both ring formation and ring-opening.[9][10] This structural feature can be fine-tuned to control the release kinetics of cysteine, ensuring that the active molecule is delivered to the target site at a therapeutically effective concentration. Furthermore, the gem-dimethyl group can block sites of metabolism, potentially improving the metabolic stability and pharmacokinetic profile of the drug candidate.[11]
Therapeutic Applications and Relevant Case Studies
The unique properties of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and related thiazolidine derivatives have led to their exploration in several therapeutic areas.
Mucolytic Agents in Respiratory Diseases
One of the most established applications of cysteine prodrugs is in the management of respiratory conditions characterized by excessive and viscous mucus, such as chronic obstructive pulmonary disease (COPD) and bronchitis.[12] The free thiol group of cysteine can cleave the disulfide bonds that cross-link mucin glycoproteins, reducing mucus viscosity and facilitating its clearance from the airways.[12]
-
Letosteine: A thiazolidine derivative that acts as a mucolytic agent.[13] Clinical studies have demonstrated its efficacy and safety in treating patients with difficulty in expectoration due to respiratory diseases.[11] Letosteine's mechanism involves the release of a thiol-containing metabolite that breaks down the mucus structure.[12]
Antioxidant Therapy and Neuroprotection
By replenishing intracellular glutathione levels, cysteine prodrugs hold immense promise for the treatment of diseases associated with oxidative stress. This is particularly relevant for neurodegenerative disorders where oxidative damage is a key pathological feature.[4] The ability to deliver cysteine to the central nervous system is a significant area of research, with thiazolidine-based prodrugs being investigated for their potential to cross the blood-brain barrier.[4]
Chelation Therapy and Rheumatoid Arthritis
-
Penicillamine: A derivative of penicillin, D-penicillamine is essentially a dimethylated cysteine. It is used as a chelating agent to treat Wilson's disease, a genetic disorder leading to copper accumulation.[14][15] Penicillamine also finds application in the treatment of severe rheumatoid arthritis, where its mechanism is thought to involve the modulation of the immune system and the cleavage of disulfide bonds in IgM rheumatoid factor.[15] The pharmacokinetic profile of penicillamine provides valuable insights into how a molecule with a similar core structure to (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE might behave in vivo.
| Pharmacokinetic Parameter | D-Penicillamine | Reference |
| Oral Bioavailability | 40-70% (variable) | [14][16] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [15] |
| Plasma Protein Binding | >80% | [15] |
| Elimination Half-life (t1/2) | ~60 minutes (initial phase) | [1][17] |
| Primary Route of Elimination | Renal | [15] |
Table 1: Pharmacokinetic Parameters of D-Penicillamine.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of drug candidates incorporating the (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE scaffold.
Protocol 1: Synthesis of a (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE Derivative
This protocol describes a general method for the synthesis of a 2-substituted (S)-4-carboxy-5,5-dimethylthiazolidine derivative through the condensation of D-penicillamine with an aldehyde.
Materials:
-
D-Penicillamine
-
Aldehyde of interest (e.g., a pharmacologically active aldehyde)
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve D-penicillamine (1.0 equivalent) and sodium acetate (1.0 equivalent) in a mixture of ethanol and distilled water (1:1 v/v).
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add the aldehyde of interest (1.0 equivalent) to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified thiazolidine derivative.[18][19]
-
Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Figure 2: Synthesis Workflow for a Thiazolidine Derivative.
Protocol 2: In Vitro Glutathione (GSH) Assay in Cultured Cells
This protocol outlines a method to assess the ability of a (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE-containing compound to increase intracellular glutathione levels in a cell-based assay.
Materials:
-
Human hepatocarcinoma cells (HepG2) or other relevant cell line
-
Cell culture medium and supplements
-
Test compound (thiazolidine derivative)
-
Glutathione assay kit (colorimetric or luminescent)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., N-acetylcysteine).
-
Incubation: Incubate the cells with the test compound for a predetermined time (e.g., 24 hours) to allow for cellular uptake and metabolism.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells according to the instructions provided with the glutathione assay kit. This typically involves the addition of a lysis buffer.[20]
-
Glutathione Measurement: Perform the glutathione assay on the cell lysates. This often involves a reaction where GSH reduces a substrate, leading to a colorimetric or luminescent signal that is proportional to the amount of GSH in the sample.[2][21]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the intracellular GSH concentration for each treatment group and normalize it to the protein concentration of the cell lysate. Compare the GSH levels in the cells treated with the test compound to the vehicle control to determine the efficacy of the compound in boosting intracellular glutathione.
Protocol 3: In Vitro Mucolytic Activity Assay
This protocol provides a method to evaluate the mucolytic activity of a test compound by measuring its effect on the viscosity of a mucin solution.
Materials:
-
Porcine gastric mucin (PGM) or bovine submaxillary mucin (BSM)
-
Phosphate buffer (pH 7.0)
-
Test compound
-
Positive control (e.g., N-acetylcysteine)
-
Viscometer (e.g., cone-plate or rotational viscometer)
-
Water bath
Procedure:
-
Mucin Solution Preparation: Prepare a stock solution of mucin (e.g., 20% w/v) in phosphate buffer. Stir the mixture gently for several hours at room temperature to ensure complete hydration of the mucin.[22]
-
Incubation: Aliquot the mucin solution into separate tubes. Add the test compound at various concentrations to the mucin solutions. Include a vehicle control (buffer only) and a positive control.
-
Incubate the mixtures in a water bath at 37°C for a specified time (e.g., 30 minutes).[23]
-
Viscosity Measurement: After incubation, measure the viscosity of each sample using a viscometer. Ensure that the measurements are taken at a consistent temperature and shear rate.
-
Data Analysis: Calculate the percentage reduction in viscosity for each concentration of the test compound relative to the vehicle control. Plot the concentration-response curve to determine the EC50 value of the compound for mucolytic activity.
Conclusion and Future Perspectives
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE represents a valuable and versatile scaffold in drug design. Its utility as a cysteine prodrug offers a powerful strategy to enhance intracellular antioxidant defenses and to develop effective mucolytic agents. The gem-dimethyl group provides a key structural feature for modulating the stability and pharmacokinetic properties of drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel therapeutics based on this promising heterocyclic core. Future research in this area will likely focus on the development of targeted delivery systems that can transport these cysteine prodrugs to specific tissues or cell types, further enhancing their therapeutic potential and minimizing off-target effects.
References
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Drugs.com. (2025). Penicillamine Capsules: Package Insert / Prescribing Info. Retrieved from [Link]
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-
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Retrieved from [Link]
-
MDPI. (2020). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Retrieved from [Link]
-
ResearchGate. (2022). The gem-Dimethyl Effect Revisited. Retrieved from [Link]
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- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210.
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Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
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ACS Publications. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Antioxidant Assays. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
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Scilit. (2006). Strategies to improve oral drug bioavailability. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Letosteine? Retrieved from [Link]
-
Wikipedia. (n.d.). Letosteine. Retrieved from [Link]
-
Gsrs. (n.d.). 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. Retrieved from [Link]
- List, S. J., Findlay, B. P., Forstner, G. G., & Forstner, J. F. (1978). Enhancement of the viscosity of mucin by serum albumin. Biochemical Journal, 175(2), 565–571.
-
Gsrs. (n.d.). LETOSTEINE. Retrieved from [Link]
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- Jencks, W. P., et al. (1987). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society, 109(18), 5461-5466.
- McKinley, S. A., et al. (2022). Generating an In Vitro Gut Model with Physiologically Relevant Biophysical Mucus Properties. Scientific reports, 12(1), 2841.
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-
Diva-Portal.org. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Retrieved from [Link]
-
Biorxiv. (2024). Comprehensive characterization of the viscoelastic properties of Bovine Submaxillary Mucin (BSM) hydrogels and the effect of additives. Retrieved from [Link]
- Chen, Y., et al. (2017). Imaging viscosity of intragranular mucin matrix in cystic fibrosis cells. Scientific reports, 7(1), 16868.
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ACS Publications. (2022). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
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An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Drug Metabolism. Retrieved from [Link]
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Troubleshooting & Optimization
troubleshooting (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE synthesis side reactions
Welcome to the technical support center for the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize D-penicillamine as a chiral starting material for creating thiazolidine-based scaffolds. These heterocycles are crucial building blocks in the synthesis of numerous pharmacologically active compounds, including antibiotics and enzyme inhibitors.[1][2][3]
This document moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing in-depth, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis is producing a mixture of diastereomers. Why is this happening and how can I control the stereochemistry?
A1: The Challenge of the Second Chiral Center
This is one of the most common issues encountered. The synthesis of a 2-substituted (S)-4-carboxy-5,5-dimethylthiazolidine involves the condensation of D-penicillamine with an aldehyde. While the C4 carbon retains its (S) configuration from the starting material, a new stereocenter is generated at the C2 position. This reaction is often not diastereoselective, leading to a mixture of cis and trans isomers.[1]
Underlying Mechanism: Epimerization
The formation of diastereomeric mixtures is often exacerbated by epimerization, where the initially formed product converts to its diastereomer in solution. This occurs through a reversible ring-opening/ring-closing mechanism, particularly under acidic conditions or even in certain NMR solvents over time.[4] The non-bonding electrons on the thiazolidine nitrogen atom are crucial in facilitating this process.[4]
Troubleshooting Strategies:
-
Kinetic vs. Thermodynamic Control: Diastereoselectivity can be heavily influenced by reaction conditions.[1]
-
Lower Temperature: Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) can favor the kinetically preferred product and minimize equilibration to the more stable thermodynamic product.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. It is recommended to screen solvents such as methanol, ethanol, water, or dichloromethane.[1][4]
-
-
pH Management: Careful control of pH is critical. While mild acid catalysis is often required to promote the condensation, strong acidic conditions can accelerate the ring-opening and subsequent epimerization.[4] Aim for a mildly acidic to neutral pH range during the reaction and workup.
-
Minimize Time in Solution: As epimerization can occur in solution, especially in NMR solvents like CDCl₃/CD₃OD, it is advisable to analyze the crude product promptly after isolation.[4] If a mixture is observed after leaving the sample for an extended period, it may be an analytical artifact rather than the true outcome of the reaction.
Q2: My reaction yield is disappointingly low. What are the primary factors affecting the yield and how can I optimize them?
A2: Addressing Low Conversion and Product Loss
Low yields can stem from several factors, ranging from reaction equilibrium to oxidative side reactions and mechanical loss during purification.
Potential Causes & Solutions:
-
Reaction Equilibrium: The condensation reaction between the amine of D-penicillamine and the aldehyde to form an imine, followed by cyclization, is a reversible process. The water generated can hydrolyze the imine intermediate or the final thiazolidine product, pushing the equilibrium back towards the starting materials.
-
Action: Conduct the reaction in a setup that allows for the azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene) or add a dehydrating agent.
-
-
Oxidation of the Thiol Group: The sulfhydryl (-SH) group of D-penicillamine is highly susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfide-linked dimers. This side reaction consumes the starting material and complicates purification.
-
Action: Degas all solvents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Suboptimal Reaction Conditions: As with any reaction, temperature, concentration, and reaction time play a crucial role.
-
Action: Systematically optimize these parameters. While some procedures call for stirring at room temperature for 24 hours[1], others achieve high yields in shorter times under optimized conditions.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q3: I'm observing several unexpected peaks in my analytical data (NMR/LC-MS). What are the most likely side products?
A3: Identifying and Mitigating Common By-products
The presence of unexpected signals indicates the formation of side products. The most common culprits in this synthesis are outlined below.
Common Side Products:
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D-Penicillamine Disulfide: As mentioned in Q2, this is formed by the oxidation of the thiol group.
-
Identification: In ¹H NMR, the characteristic thiol proton signal will be absent. Mass spectrometry will show a molecular ion peak corresponding to the dimer.
-
Mitigation: Employ an inert atmosphere and degassed solvents.
-
-
Bicyclic Thiazolo-oxazolones: Under certain conditions, particularly with reactive aldehydes, the carboxylic acid can react intramolecularly or with another molecule of the aldehyde. For instance, the reaction of cysteine with 2-nitrobenzaldehyde has been shown to yield a bicyclic 3,5-bis(2-nitrophenyl)tetrahydro-1H-thiazolo[3,4-c]oxazol-1-one.[4]
-
Identification: This will result in a significantly more complex NMR spectrum and a higher molecular weight in the mass spectrum.
-
Mitigation: Use a 1:1 stoichiometry of D-penicillamine and the aldehyde. Avoid highly reactive aldehydes or use milder reaction conditions.
-
-
Mixed Disulfides: If other thiol-containing compounds are present as impurities (e.g., cysteine), mixed disulfides can form.[7]
-
Identification: Requires careful analysis by LC-MS to identify the specific mass of the mixed disulfide.
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Mitigation: Ensure the high purity of the D-penicillamine starting material.
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Visualized Workflows and Mechanisms
Reaction Scheme and Common Side Pathways
The following diagram illustrates the primary synthesis route and the potential side reactions that can lower yield and purity.
Caption: Core synthesis pathway and key side reactions.
Systematic Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Protocols and Data
Troubleshooting Summary Table
| Issue Encountered | Potential Root Cause | Recommended Corrective Action |
| Diastereomeric Mixture | Thermodynamic equilibration via ring-opening/closing mechanism.[4] | Lower reaction temperature to favor kinetic product; screen solvents; maintain mildly acidic pH; analyze product promptly. |
| Low Reaction Yield | Reversible reaction equilibrium; starting material oxidation. | Use a dehydrating agent or azeotropic water removal; run the reaction under an inert atmosphere (N₂ or Ar). |
| By-product Formation | Oxidation of thiol group to form disulfides. | Degas solvents and use an inert atmosphere. |
| Impure starting materials. | Verify the purity of D-penicillamine and the aldehyde before starting. |
Example Experimental Protocol: General Synthesis
This is a generalized procedure and should be optimized for specific aldehydes and scales.
-
Preparation: To a solution of D-penicillamine (1.0 eq) in an appropriate solvent (e.g., methanol or a water/methanol mixture), add the desired aldehyde (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture under an inert nitrogen atmosphere. Monitor the reaction's progress by TLC (e.g., using a 9:1 Chloroform:Ethanol mobile phase). Reactions may take from a few hours to 24 hours.[1][8]
-
Isolation: If the product precipitates from the reaction mixture, cool the vessel in an ice bath to maximize precipitation. Collect the solid by suction filtration.
-
Purification: Wash the collected solid several times with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under a high vacuum to a constant weight.
-
Characterization: Characterize the final product by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point to confirm its structure and purity.
References
-
Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]
-
Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). ResearchGate. [Link]
-
one-pot diastereoselective synthesis of chiral tricyclic l-cysteine and d-penicillamine derivatives: a laboratory experiment. (2018). SciELO. [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2016). ResearchGate. [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). ResearchGate. [Link]
-
(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. LookChem. [Link]
-
(2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. (1987). ResearchGate. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PubMed Central. [Link]
-
Formation of D-penicillamine-cysteine mixed disulphide by reaction of D-benzylpenicilloic acid with cystine. (1960). Nature. [Link]
-
D-Penicillamine and L-cysteine derived thiazolidine catalysts: an efficient approach to both enantiomers of secondary alcohols. (2024). ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. annalsofrscb.ro [annalsofrscb.ro]
- 7. Formation of D-penicillamine-cysteine mixed disulphide by reaction of D-benzylpenicilloic acid with cystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine
Welcome to the technical support center for the synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing scientifically sound advice rooted in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine is a cornerstone reaction for generating valuable chiral building blocks in medicinal chemistry. The primary route involves the condensation of D-penicillamine with formaldehyde. This seemingly straightforward reaction is nuanced, with yield and purity being highly sensitive to reaction conditions. Understanding the underlying mechanism and potential pitfalls is crucial for success.
The reaction proceeds through the nucleophilic attack of the thiol group of D-penicillamine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization via the amine group to form the thiazolidine ring.
Caption: Reaction pathway for the synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: Starting with D-penicillamine, which has an (R) configuration at the carbon bearing the carboxyl and amino groups, the resulting product, (S)-4-Carboxy-5,5-dimethylthiazolidine, retains this stereocenter. However, the condensation with formaldehyde does not introduce a new chiral center at the C2 position of the thiazolidine ring. When using other aldehydes or unsymmetrical ketones, a new chiral center is created at C2, leading to the formation of diastereomers. For instance, in the reaction of D-penicillamine with benzaldehyde, a mixture of (2S,4S) and (2R,4S) diastereomers is formed, often in a ratio of approximately 65:35.[1]
Q2: What is the optimal pH for this reaction?
A2: The pH of the reaction medium is a critical parameter. The reaction is generally favored under slightly acidic to neutral conditions (pH 4-7). At acidic pH (around 4-5), the formation of the thiazolidine ring is often efficient. However, the stability of the final product can be compromised at very low pH, leading to hydrolysis back to the starting materials. It is advisable to monitor the pH throughout the reaction and adjust as necessary.
Q3: Which solvent system is recommended?
A3: A variety of solvents can be employed, with protic solvents being the most common. Methanol or a mixture of ethanol and water are frequently used for similar thiazolidine syntheses.[2][3] These solvents are effective at dissolving the D-penicillamine starting material and facilitate the reaction. The choice of solvent can also influence the rate of reaction and the ease of product isolation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable mobile phase would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane), with a small amount of acetic acid to improve spot shape. The disappearance of the D-penicillamine spot and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incorrect pH: The pH may be too high or too low, inhibiting the reaction or degrading the product. 2. Inactive Formaldehyde: The formaldehyde solution may have polymerized. 3. Oxidation of D-penicillamine: The thiol group is susceptible to oxidation, especially in the presence of metal ion contaminants.[4] 4. Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures. | 1. pH Adjustment: Monitor and adjust the pH to a range of 4-6 using a suitable buffer or dilute acid/base. 2. Use Fresh Formaldehyde: Use a fresh, high-quality formaldehyde solution. Consider using paraformaldehyde and depolymerizing it just before use. 3. Degas Solvents & Use Chelators: Degas solvents to remove dissolved oxygen. The addition of a small amount of a chelating agent like EDTA can sequester metal ions. 4. Temperature Optimization: Start the reaction at room temperature. If the reaction is slow, gently warm the mixture to 40-50°C and monitor by TLC. |
| Product Fails to Crystallize or Precipitate | 1. Solution is Too Dilute: The concentration of the product in the solvent may be below its saturation point. 2. Presence of Impurities: Impurities can inhibit crystal formation. 3. Inappropriate Solvent System: The chosen solvent may be too good a solvent for the product. | 1. Concentrate the Solution: Carefully remove some of the solvent under reduced pressure. 2. Purification: Purify the crude product by column chromatography before attempting crystallization. 3. Change Solvent System: If the product is in a good solvent like methanol, try adding a less polar co-solvent (an anti-solvent) like diethyl ether or hexane dropwise to induce precipitation. For recrystallization, try a hot ethanol/water mixture.[2] |
| Formation of Multiple Products (Observed by TLC/NMR) | 1. Side Reactions: Unwanted side reactions may be occurring due to incorrect stoichiometry or temperature. 2. Impurities in Starting Materials: Impurities in the D-penicillamine or formaldehyde can lead to byproducts. | 1. Stoichiometry Control: Use a slight excess of formaldehyde (e.g., 1.1 equivalents) to ensure complete conversion of the D-penicillamine, but avoid a large excess which can lead to side reactions. 2. Check Starting Material Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Product is Unstable and Decomposes | 1. pH Instability: The thiazolidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. 2. Exposure to Air/Oxidants: The sulfur atom in the thiazolidine ring can be oxidized. | 1. Maintain pH Control: Store the purified product in a neutral, dry environment. If in solution, use a buffered system. 2. Inert Atmosphere: Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
D-penicillamine (1.0 eq)
-
Formaldehyde (37% in water, 1.1 eq)
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Methanol
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Deionized water
-
Hydrochloric acid (1 M, for pH adjustment)
-
Sodium hydroxide (1 M, for pH adjustment)
Procedure:
-
Dissolution of D-penicillamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine in a mixture of methanol and deionized water (e.g., a 1:1 v/v ratio). A typical concentration would be around 0.5 M.
-
pH Adjustment: Adjust the pH of the D-penicillamine solution to approximately 5-6 with dropwise addition of 1 M HCl.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution (1.1 equivalents) to the stirring D-penicillamine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, the mixture can be gently warmed to 40-50°C.[2]
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
The product may precipitate directly from the reaction mixture. If not, slowly add a cold anti-solvent like diethyl ether or acetone to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol, followed by cold diethyl ether to remove any unreacted starting materials and impurities.
-
-
Purification (Crystallization):
-
For higher purity, the crude product can be recrystallized. A hot ethanol/water mixture is a good starting point for recrystallization.[2]
-
Dissolve the crude product in a minimal amount of hot ethanol/water.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator to promote crystal growth.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
Data Summary for Optimization
The following table provides a guide for optimizing key reaction parameters. The values are based on general principles of thiazolidine synthesis and may require empirical validation for this specific reaction.
| Parameter | Range | Effect on Yield and Purity |
| Temperature | Room Temperature to 60°C | Increasing temperature can increase the reaction rate but may also promote side reactions and decomposition.[5][6] |
| pH | 4 - 7 | Optimal range for formation. Lower pH can lead to hydrolysis, while higher pH can slow down the initial condensation. |
| Stoichiometry (Formaldehyde:D-Penicillamine) | 1.05:1 to 1.2:1 | A slight excess of formaldehyde drives the reaction to completion. A large excess can lead to side products. |
| Solvent | Methanol, Ethanol/Water | Protic solvents are generally effective. The choice can affect solubility and crystallization. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
U.S. Food and Drug Administration. (2018). IMPORTANT PRESCRIBING INFORMATION: D-PENAMINE (D-penicillamine). Retrieved from [Link]
- Laskar, P., Kuwamura, N., Yoshinari, N., & Konno, T. (2014). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1264.
- Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778.
-
Laskar, P., Kuwamura, N., Yoshinari, N., & Konno, T. (2014). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. ResearchGate. Retrieved from [Link]
-
DailyMed. Penicillamine Capsules, USP. Retrieved from [Link]
- Google Patents. US4840936A - Pharmaceutically useful derivatives of thiazolidine-4-carboxylic acid.
-
PubChem. 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Retrieved from [Link]
- Karle, I. L., et al. (1986). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 28(5), 533-538.
- Kumar, C. G., et al. (2015). An efficient, safe, and scalable method for the preparation of d- and l-penicillamines. Organic & Biomolecular Chemistry, 13(30), 8219-8225.
-
Global Substance Registration System. 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. Retrieved from [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Retrieved from [Link]
- Benedini, F., et al. (1995). ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. ChemInform, 26(22).
- Howard-Lock, H. E., et al. (1996). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Canadian Journal of Chemistry, 74(8), 1475-1484.
- Hintz, K. K., & Theisen, C. T. (2005). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of Inorganic Biochemistry, 99(11), 2171-2178.
- Google Patents. CN111909067B - Organic total synthesis method of D-penicillamine.
- Chvapil, M., & Worden, J. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(2), 71-78.
- Squitti, R., et al. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 12(15), 1953.
-
StatPearls. Penicillamine. Retrieved from [Link]
-
Wikipedia. Penicillamine. Retrieved from [Link]
- Bruson, H. A., & MacMullen, C. W. (1941). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Journal of the American Chemical Society, 63(1), 270-272.
- Håkanson, R., & Sundler, F. (1974). Formaldehyde condensation at reduced temperature. Increased sensitivity and specificity of the fluorescence microscopic method for demonstrating primary catecholamines. The journal of histochemistry and cytochemistry, 22(9), 887-894.
- Liu, H., et al. (2017). Synthesis of the melamine-formaldehyde polycondensate and its thermal stabilization effect on polyoxymethylene. Journal of Applied Polymer Science, 134(32).
- Idres, R. A. B. M. (2018).
- Remez, E., et al. (2021). Effect of the Resorcinol/Formaldehyde Ratio and the Temperature of the Resorcinol–Formaldehyde Gel Solidification on the Chemical Stability and Sorption Characteristics of Ion-Exchange Resins. Polymers, 13(23), 4153.
- Gleizer, S., et al. (2020).
Sources
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- 2. Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde condensation at reduced temperature. Increased sensitivity and specificity of the fluorescence microscopic method for demonstrating primary catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Welcome to the technical support center for (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for maintaining the stereochemical integrity of this critical chiral building block.
Understanding the Challenge: The Mechanism of Racemization
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a valuable chiral intermediate, notably used in the synthesis of antibiotics like Amoxicillin.[1] Its utility is intrinsically linked to its stereochemical purity. The primary challenge in its use is the susceptibility of the chiral center at the C4 position to racemization.
Racemization is the conversion of a single enantiomer into an equal mixture of both enantiomers (a racemate), effectively destroying its specific optical activity and biological function. For this molecule, the process occurs via the deprotonation of the hydrogen atom at the C4 position, which is alpha to the carboxyl group. This abstraction leads to the formation of a planar, achiral carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, yielding both the original (S)-enantiomer and the undesired (R)-enantiomer.[2] Over time, this leads to a 1:1 racemic mixture.
Several factors can accelerate this process:
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Presence of Base: Bases facilitate the removal of the acidic alpha-proton.[3]
-
Elevated Temperature: Provides the energy to overcome the activation barrier for deprotonation.[4]
-
Carboxyl Group Activation: In reactions like peptide coupling, activation of the carboxyl group increases the acidity of the alpha-proton, making it more prone to abstraction.[3][5]
The following diagram illustrates this detrimental pathway.
Caption: Mechanism of racemization at the C4 position.
Troubleshooting Guide: Preserving Enantiomeric Purity
This section addresses common issues encountered during the handling and reaction of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in a question-and-answer format.
Q1: My enantiomeric excess (e.e.) is decreasing during a base-catalyzed reaction. What's happening and how can I prevent it?
A1: The presence of a base is the most common trigger for racemization by abstracting the C4 proton. The strength of the base is a critical factor.[3]
-
Causality: Strong bases (e.g., hydroxides, alkoxides) or even common organic bases like triethylamine (TEA) can be strong enough to deprotonate the C4 position, especially at elevated temperatures. The resulting carbanion intermediate quickly equilibrates to a racemic mixture upon reprotonation.
-
Solution & Mitigation:
-
Use a Weaker Base: If a base is necessary, switch to a sterically hindered or less basic amine. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over N,N-diisopropylethylamine (DIEA) or TEA in sensitive peptide couplings to minimize racemization.[3]
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Dropping the temperature from 37 °C to 4 °C can increase the half-life against racemization by over 30 times in some systems.[4]
-
Strict Stoichiometry: Use the minimum required amount of base. An excess of base will significantly increase the rate of racemization.
-
pH Control: Maintain the reaction medium at a neutral or slightly acidic pH if the reaction chemistry allows. The thiazolidine ring itself is generally stable at both acidic and neutral pH.
-
Q2: I am observing significant racemization during a peptide coupling reaction. Which coupling reagents and additives should I use?
A2: Carboxyl group activation makes the C4 proton more acidic, increasing the risk of racemization. The choice of coupling reagent and the use of additives are paramount.[3][5]
-
Causality: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, but the resulting O-acylisourea intermediate can be prone to racemization.
-
Solution & Mitigation:
-
Use Racemization Suppressing Additives: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These additives react with the activated intermediate to form an active ester that is more reactive towards the amine and less prone to racemization.[3] Oxyma is often considered superior to HOBt in suppressing racemization and is less hazardous.[7]
-
Choose the Right Coupling Reagent: For particularly sensitive couplings, consider phosphonium or uronium salt-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU, used in conjunction with a mild base like NMM. The combination of N,N'-diisopropylcarbodiimide (DIC) with HOBt or Oxyma is also an excellent choice for minimizing racemization.[5]
-
Pre-activation Time: Minimize the time the carboxylic acid is left in the "activated" state before the amine is added. A long pre-activation period provides more opportunity for racemization to occur.
-
| Coupling Condition | Relative Racemization Risk | Recommendation |
| Carbodiimide (e.g., EDC, DCC) alone | High | Avoid for sensitive substrates. |
| Carbodiimide + HOBt/Oxyma | Low | Recommended. Excellent for routine couplings.[5][7] |
| Uronium/Phosphonium (e.g., HBTU, HATU, PyBOP) + Base | Medium-Low | Highly Recommended. Very efficient, but base choice is critical. Use NMM over DIEA. |
| Pre-formed Active Esters (e.g., -OPfp) | Very Low | Excellent for minimizing racemization, though may require an extra synthetic step.[5] |
Q3: How should I store (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and its solutions to ensure long-term stability?
A3: Like many chiral molecules, stability is a function of temperature and chemical environment.
-
Causality: Both chemical degradation and racemization can occur over time, accelerated by heat and exposure to basic or strongly acidic conditions. Studies on similar thiazolidine structures show a significant decrease in stability (and increase in racemization) when moving from acidic pH (e.g., 3.5) to neutral pH (e.g., 7.4).[4]
-
Solution & Mitigation:
-
Solid Storage: Store the solid material in a tightly sealed container at low temperatures (e.g., 2-8 °C), protected from light and moisture.
-
Solution Storage: If solutions must be stored, use an acidic buffer (pH 4-5) or a non-polar aprotic solvent. Avoid storing in basic solutions. For short-term storage, refrigeration is recommended. For long-term storage, freeze aliquots at -20 °C or below.
-
Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
-
What is the best analytical method to check the enantiomeric purity? Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for quantifying enantiomeric purity.[8] It allows for the direct separation and quantification of the (S) and (R) enantiomers. Other methods include Gas Chromatography (GC) on a chiral column after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or solvating agents.[8][9]
-
Can I use polar aprotic solvents like DMF or DMSO for my reactions? While common, you should be cautious. Polar aprotic solvents can stabilize the charged carbanion intermediate, potentially increasing the rate of racemization compared to non-polar solvents. If their use is unavoidable, it is even more critical to control temperature and minimize the use of strong bases.
-
Does the thiazolidine ring itself ever open under reaction conditions? The thiazolidine ring is generally stable. However, under harsh conditions, particularly in aqueous alkaline solutions, reversible ring-opening can occur.[10] For most standard synthetic procedures, this is not a primary concern, but it is a possibility under extreme pH or temperature.
Key Experimental Protocols
Protocol 1: Racemization-Resistant Peptide Coupling
This protocol details a robust method for coupling (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE to a primary amine (R-NH₂) while minimizing racemization.
Caption: Workflow for a low-racemization peptide coupling reaction.
Materials:
-
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
-
Amine coupling partner
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIC (1.1 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve the amine partner (1.0 eq) and NMM (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution to the activated acid solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with a standard aqueous workup.
-
Purify the crude product via flash column chromatography.
-
Verify the enantiomeric excess of the final product using a validated Chiral HPLC method.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Objective: To separate and quantify the (S) and (R) enantiomers of a derivative of 4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
Note: The exact column and mobile phase will need to be screened and optimized for your specific compound (e.g., the amide product from Protocol 1). This is a general starting point.
Equipment & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak series, Phenomenex Lux series)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol)
-
Sample of your compound, racemic standard (if available), and pure (S)-starting material for peak identification.
Procedure:
-
Method Development (Screening):
-
Prepare a ~1 mg/mL solution of your racemic standard in the mobile phase. If a racemic standard is unavailable, generate one by treating your pure (S)-enantiomer with a strong base (e.g., DBU in DMF) for a short period.
-
Begin with a common mobile phase, such as 90:10 Hexane:IPA, at a flow rate of 1.0 mL/min.
-
Inject the racemic sample and monitor the chromatogram. Look for baseline separation of two peaks.
-
If separation is poor, systematically vary the mobile phase composition (e.g., 80:20, 95:5 Hexane:IPA) and try different alcohol modifiers (e.g., ethanol).
-
-
Sample Analysis:
-
Once a suitable method is found, prepare a ~1 mg/mL solution of your reaction product.
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by injecting a sample of your pure (S)-starting material derivative.
-
-
Calculation of e.e.:
-
Integrate the area of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
References
Click to expand
-
Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2019). PMC. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2017). Pakistan Journal of Pharmaceutical Sciences.
- Determination of Enantiomeric Purity by Direct Methods. (n.d.). Google Books.
-
Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Diva-Portal.org. Retrieved from [Link]
- 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. (n.d.). gsrs.
- Synthesis of thiazolidine-4-carboxylic acid derivatives. (2023).
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (2009). PubMed. Retrieved from [Link]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
- 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (n.d.). PubChem.
-
Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved from [Link]
- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. (n.d.). Benchchem.
-
Enantiomeric Purity. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Overview of the Chemistry of 2-Thiazolines. (2012).
- Racemization process for an optically active carboxylic acid or ester thereof. (1993). Google Patents.
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2023). PMC. Retrieved from [Link]
-
(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. (n.d.). LookChem. Retrieved from [Link]
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
-
Opening of the thiazolidine ring of penicillin derivatives. (1985). ResearchGate. Retrieved from [Link]
- The problem of racemization in drug discovery and tools to predict it. (2019).
-
Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Retrieved from [Link]
- (2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid. (n.d.). PubChem.
-
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA [americanchemicalsuppliers.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for (S)-4-Carboxy-5,5-dimethylthiazolidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. As a derivative of D-penicillamine, its purification presents unique challenges that require a nuanced understanding of its chemical properties. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve high purity and yield in your experiments.
Core Purification Challenges: An Overview
(S)-4-Carboxy-5,5-dimethylthiazolidine (also known as L-5,5-Dimethylthiazolidine-4-carboxylic acid) is an amphoteric, chiral molecule, meaning its purification is influenced by pH, solvent polarity, and potential enantiomeric contamination. The primary challenges typically arise from:
-
Residual Starting Materials: Unreacted D-penicillamine or L-cysteine and acetone from the condensation reaction are common impurities.[1][2]
-
Byproduct Formation: Side reactions can lead to structurally similar impurities that are difficult to separate.
-
Enantiomeric Contamination: The presence of the unwanted (R)-enantiomer can compromise the stereochemical integrity of subsequent synthetic steps.
-
Solubility Profile: The compound's zwitterionic character can lead to complex solubility behavior, complicating recrystallization efforts.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of (S)-4-Carboxy-5,5-dimethylthiazolidine in a practical question-and-answer format.
Q1: My isolated product is a sticky solid or oil with a broad melting point. What are the likely impurities?
A1: Initial Diagnosis and Characterization
A non-crystalline final product with a low or broad melting range (the pure compound melts at ~206°C with decomposition) strongly suggests the presence of significant impurities.[3] The most common culprits are:
-
Residual Solvents: Entrapped solvents from the reaction or workup (e.g., acetone, ethyl acetate, methanol).
-
Unreacted D-Penicillamine: As a primary starting material, it is a frequent contaminant.
-
Process-Related Byproducts: These can include oligomers or products from side-reactions.
Troubleshooting Steps:
-
¹H NMR Analysis: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Look for characteristic signals of D-penicillamine or residual organic solvents.
-
Thin Layer Chromatography (TLC): Use a polar solvent system like Ethyl Acetate/Methanol (e.g., 8:2) to visualize impurities. The product and D-penicillamine will likely have different Rf values.
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50°C), to remove volatile solvents.
Q2: How can I effectively remove unreacted D-penicillamine and other polar impurities?
A2: Leveraging Recrystallization and Acid-Base Chemistry
Recrystallization is the most effective method for removing small amounts of impurities, provided a suitable solvent system is identified.
-
The Principle: The goal is to find a solvent (or solvent pair) in which the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in solution. Given that (S)-4-Carboxy-5,5-dimethylthiazolidine is soluble in methanol, a methanol/anti-solvent system is a logical starting point.[3]
Protocol 1: Optimized Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol (~50-60°C).
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add a less polar anti-solvent, such as dichloromethane or ethyl acetate, to the hot solution until slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Data Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System (v/v) | Temperature Profile | Expected Outcome |
| Methanol / Dichloromethane | Hot to Cold (60°C to 4°C) | Good for removing highly polar impurities like D-penicillamine. |
| Methanol / Ethyl Acetate | Hot to Cold (60°C to 4°C) | Effective alternative, may yield different crystal morphology. |
| Water / Isopropanol | Hot to Cold (80°C to 4°C) | Exploits solubility in hot water; isopropanol reduces solubility upon cooling. |
Q3: My optical rotation is incorrect, and I suspect enantiomeric contamination. How do I resolve this?
A3: Chiral High-Performance Liquid Chromatography (HPLC)
The presence of the (R)-enantiomer is a critical issue that cannot be resolved by standard techniques like recrystallization. Chiral HPLC is the definitive method for both quantifying and separating enantiomers.
-
The Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For thiazolidine derivatives, polysaccharide-based CSPs are often effective.[4][5]
Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity
-
Column Selection: Start with a cellulose-based CSP such as a Chiralcel® OD-H column.
-
Mobile Phase: A typical mobile phase for this class of compounds is a mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[4]
-
Sample Preparation: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile. The presence of two peaks indicates enantiomeric contamination. The ratio of their peak areas corresponds to the enantiomeric excess (e.e.).
Data Table 2: Starting Parameters for Chiral HPLC Method Development
| Parameter | Recommended Setting | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm) | Proven effectiveness for separating chiral acids and amines. |
| Mobile Phase | n-Hexane : Isopropanol (85:15 v/v) | Standard normal-phase condition for polysaccharide CSPs.[4] |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) | Suppresses ionization of the carboxyl group, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[4] |
| Detection | UV at 220-254 nm | The thiazolidine ring provides sufficient UV absorbance. |
For purification, this analytical method can be scaled up to a preparative or semi-preparative system using a larger diameter column.
Workflow Diagrams for Purification Strategy
The choice of purification strategy depends on the nature and level of impurities identified. The following diagrams illustrate logical workflows for addressing common scenarios.
Caption: A decision tree to guide the selection of a purification method based on initial analysis.
Caption: A sequential workflow for achieving high-purity (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for the purified compound?
-
Long-term storage is recommended at -20°C to prevent potential degradation. For short-term use, it can be stored at room temperature.[3] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if it is of very high purity.
-
-
How does pH affect the solubility of this compound?
-
As an amino acid derivative, it is amphoteric and can exist as a zwitterion near its isoelectric point. It will exhibit increased solubility in both acidic (pH < 2) and basic (pH > 9) aqueous solutions due to the formation of the cationic (protonated amine) and anionic (deprotonated carboxylic acid) salts, respectively. This property can be used during aqueous workups to wash away neutral organic impurities.
-
-
Besides HPLC and NMR, what other analytical techniques are useful?
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H bond of the thiazolidine ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₆H₁₁NO₂S, MW: 161.22 g/mol ).[6]
-
Melting Point Analysis: A sharp melting point at the literature value (~206°C dec.) is a strong indicator of high purity.[3]
-
References
-
ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]
-
PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available from: [Link]
-
Chemical Papers. (1998). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Available from: [Link]
-
MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Available from: [Link]
-
PMC. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]
- Google Patents. (n.d.). Resolution of n-formyl-dlpenicillamine.
-
Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]
Sources
Technical Support Center: (S)-4-Carboxy-5,5-dimethylthiazolidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (S)-4-Carboxy-5,5-dimethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile cysteine surrogate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction yield is unexpectedly low, or the reaction fails to go to completion. What could be the cause?
Answer: Low or incomplete conversion when using (S)-4-Carboxy-5,5-dimethylthiazolidine often traces back to the inherent chemical equilibrium of its formation or the stability of the compound itself.
-
Potential Cause 1: Reversible Ring-Chain Equilibrium. The formation of the thiazolidine ring from its precursors, (S)-penicillamine and an acetone source, is a reversible condensation reaction.[1] Under certain conditions, particularly in the presence of water and at neutral or alkaline pH, the equilibrium can shift back towards the starting materials, effectively reducing the concentration of the desired thiazolidine in your reaction mixture.
Solution:
-
pH Control: Thiazolidine formation is generally favored under mildly acidic conditions (pH 4-6).[2] Ensure your reaction medium is buffered or maintained in this range if the chemistry allows.
-
Water Removal: If your reaction is not conducted in an aqueous medium, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to drive the equilibrium toward the product side by removing the water byproduct.
-
-
Potential Cause 2: Solubility Issues. While soluble in polar organic solvents, the compound's zwitterionic character can lead to poor solubility in less polar media, preventing it from participating effectively in the reaction.
Solution: Ensure you are using an appropriate solvent. Dichloromethane, methanol, and DMSO are reported to be effective solvents.[3][4] For reactions requiring different solvent systems, consider performing solubility tests with small quantities before scaling up.
-
Potential Cause 3: Degradation of Starting Material. The compound can degrade if not stored properly, leading to impurities that may inhibit your reaction or result in a lower effective concentration of the starting material.
Solution: Always use material that has been stored correctly. Long-term storage should be at -20°C in a tightly sealed container to prevent degradation.[3][5] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Question 2: I am observing unexpected or inconsistent results in my NMR analysis. The spectrum looks noisy, shows broad peaks, or suggests a mixture of compounds.
Answer: Spectroscopic anomalies with thiazolidine derivatives are a common pitfall and often relate to dynamic processes occurring in the NMR tube.
-
Potential Cause 1: Ring-Chain Tautomerism or Hydrolysis in Solution. As mentioned above, the thiazolidine ring is susceptible to hydrolysis. This process can be accelerated in certain NMR solvents, especially those containing traces of water or having an acidic/basic character. What you observe in the NMR spectrum may be a dynamic equilibrium between the closed-ring thiazolidine and the open-chain imine or even the fully hydrolyzed penicillamine and acetone. This leads to peak broadening or the appearance of multiple sets of signals. Studies on similar thiazolidines have shown that epimerization and ring-opening can occur directly in NMR solvents.[6][7]
Solution:
-
Use Anhydrous Solvents: Use fresh, high-quality anhydrous deuterated solvents for your analysis.
-
Immediate Analysis: Acquire the spectrum as soon as possible after dissolving the sample to minimize time for solvent-induced degradation.
-
Low-Temperature NMR: Running the experiment at a lower temperature can sometimes slow down the equilibrium dynamics, resulting in sharper peaks for the dominant species.
-
-
Potential Cause 2: Presence of Common Impurities. Signals from residual solvents used during synthesis or purification (e.g., acetone, methanol, dichloromethane) can be mistaken for product-related peaks.
Solution: Cross-reference your spectrum with established tables of common NMR impurities.[8][9] This can help you quickly identify and disregard signals from known contaminants.
Experimental Workflow: Troubleshooting NMR Spectra
Below is a logical workflow for diagnosing problematic NMR results.
Caption: A decision-making workflow for troubleshooting inconsistent NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage and handling conditions for (S)-4-Carboxy-5,5-dimethylthiazolidine?
A1: To ensure maximum stability and product integrity, adhere to the following conditions:
-
Short-Term Storage: The compound may be stored at room temperature for short periods, but prolonged exposure should be avoided.[3]
-
Handling: Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as compounds of this class can be irritants.[10][11]
Q2: What is the solubility profile of this compound?
A2: The compound exhibits good solubility in several common laboratory solvents.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [3][4] |
| Dichloromethane (DCM) | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Water | Sparingly Soluble | [11] |
Q3: What is the fundamental mechanism of formation for this compound?
A3: (S)-4-Carboxy-5,5-dimethylthiazolidine is formed via a reversible condensation reaction between the amino acid (S)-penicillamine and acetone. The reaction involves two key steps:
-
The primary amine of penicillamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a hemiaminal intermediate.
-
The thiol group then performs an intramolecular nucleophilic attack, displacing the hydroxyl group (which is protonated and leaves as water) to form the stable five-membered thiazolidine ring.
Diagram: Reversible Formation of (S)-4-Carboxy-5,5-dimethylthiazolidine
Caption: The reversible reaction pathway for thiazolidine formation.
Q4: Are there any specific material incompatibilities I should be aware of?
A4: Yes, based on safety data for related compounds, you should avoid contact with strong oxidizing agents, as they can potentially oxidize the sulfur atom in the thiazolidine ring.[10] Additionally, avoid strong bases, which can promote ring-opening.[12]
References
-
Mascagni, P., et al. (1986). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. ResearchGate. Retrieved from [Link]
-
Al-Qalaf, F. A., & El-Dusouqui, O. M. (2009). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Shao, Y., & Tam, J. P. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 118(43), 10657–10666. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the formation of thiazolidines. Retrieved from [Link]
-
Frère, J. M., et al. (1978). Stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid in relation to its possible occurrence as a degradation product of penicillin. Journal of Biological Chemistry, 253(10), 3660-3665. Retrieved from [Link]
-
Perveen, S., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1625-1630. Retrieved from [Link]
-
Niehues, M., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779-87. Retrieved from [Link]
Sources
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- 3. usbio.net [usbio.net]
- 4. L-5,5-Dimethylthiazolidine-4-carboxylic acid | 72778-00-8 [chemicalbook.com]
- 5. S-4-Carboxy-5,5-dimethylthiazolidine, CAS [[22916-26-3]] | BIOZOL [biozol.de]
- 6. researchgate.net [researchgate.net]
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- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Protecting Group Strategy for (S)-4-Carboxy-5,5-dimethylthiazolidine
Welcome to the technical support center for (S)-4-carboxy-5,5-dimethylthiazolidine, a critical chiral building block in medicinal chemistry, notably in the synthesis of β-lactam antibiotics like penicillins and cephalosporins.[1][2] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, presents unique synthetic challenges. This guide provides in-depth, field-proven insights into designing and troubleshooting protecting group strategies to ensure successful and efficient synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address common questions and experimental hurdles encountered when working with this molecule.
Part 1: The "Why" - Foundational Concepts
Q1: Why are protecting groups essential when working with (S)-4-carboxy-5,5-dimethylthiazolidine?
The necessity of protecting groups arises from the inherent reactivity of the molecule's two functional groups: the secondary amine and the carboxylic acid.
-
Nucleophilic Amine: The secondary amine is nucleophilic and can react with electrophiles. In a synthetic sequence, if you intend to modify the carboxylic acid (e.g., through esterification or amide coupling), the unprotected amine can compete, leading to unwanted side products or polymerization.[3][4] Protecting the amine, for instance by converting it to a carbamate, temporarily removes its nucleophilicity, allowing for selective chemistry at other sites.[3]
-
Acidic Carboxyl Group: The carboxylic acid can act as an acid or its carboxylate can act as a nucleophile. If you plan to perform a reaction at the amine, the acidic proton of the carboxyl group can interfere with base-mediated reactions.
Without a sound protection strategy, controlling the regioselectivity of your reactions is nearly impossible, resulting in low yields and complex purification challenges.
Q2: What defines an "orthogonal" protecting group strategy, and why is it paramount for this molecule?
An orthogonal protecting group strategy is one where multiple, different protecting groups in a single molecule can be removed selectively in any order without affecting the others.[5][6] Each group is cleaved under distinct chemical conditions (e.g., one by acid, one by base, one by hydrogenolysis).[3][7]
For a bifunctional molecule like (S)-4-carboxy-5,5-dimethylthiazolidine, this is the key to success. It allows you to unmask and react one functional group while the other remains shielded. For example, you can deprotect the carboxylic acid to form an amide bond, and then, in a separate step, deprotect the amine to react it with another electrophile. This level of control is fundamental in multi-step syntheses.[8][9]
Part 2: Protecting the Secondary Amine - Choices and Troubleshooting
Q3: What are the standard protecting groups for the secondary amine on the thiazolidine ring?
The most prevalent and reliable choices are carbamate-based protecting groups, widely adopted from peptide synthesis.[10]
-
Boc (tert-Butoxycarbonyl): This is arguably the most common protecting group for amines in non-peptide chemistry.[11][12] It is stable under a wide range of conditions but is readily cleaved with strong acid.[13][14]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A staple in solid-phase peptide synthesis (SPPS), Fmoc is prized for its stability to acid and its clean removal under mild basic conditions.[14]
-
Cbz (Carboxybenzyl): Also known as the Z-group, Cbz is a classic amine protecting group removed by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acidic conditions.[13][14]
Q4: How do I decide between Boc and Fmoc for my synthesis?
The choice is dictated by the stability of other functional groups in your molecule and the planned downstream reaction conditions. The key is orthogonality.
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Deprotection Conditions | Strong Acid (e.g., TFA in DCM, HCl in dioxane)[11][12][14] | Mild Base (e.g., 20% Piperidine in DMF)[14] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[13] | Stable to acidic conditions and catalytic hydrogenation.[14] |
| Ideal Use Case | When your synthetic route involves base-sensitive functionalities or reagents. | When your molecule contains acid-sensitive groups (e.g., tert-butyl esters, silyl ethers). |
Troubleshooting Guide: Amine Protection
Q5: I am getting low yields during my Boc-protection step. What is going wrong?
This is a common issue that can often be resolved by systematically checking your reaction parameters.
-
Problem 1: Inefficient Base or Incorrect Stoichiometry.
-
Causality: The protection reaction with Boc₂O releases an equivalent of acid. A base is required to neutralize this and drive the reaction to completion. Common bases include triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).[11]
-
Solution: Ensure you are using at least one equivalent of a suitable base. If the reaction is still sluggish, consider switching to a more effective catalyst like DMAP (typically used at catalytic amounts alongside a stoichiometric base like TEA).
-
-
Problem 2: Poor Solubility or Inappropriate Solvent.
-
Causality: The starting material and reagents must be adequately dissolved for the reaction to proceed efficiently.
-
Solution: Common solvents include THF, acetonitrile, water/THF mixtures, or dioxane.[11] If solubility is an issue in a single solvent, a biphasic system (e.g., chloroform/water with NaHCO₃) can be effective.[11]
-
-
Problem 3: Degraded Boc₂O Reagent.
-
Causality: Boc anhydride is sensitive to moisture and can degrade over time, reducing its reactivity.
-
Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock. Store it under inert gas in a desiccator.
-
Experimental Protocol: Boc Protection
-
Dissolve (S)-4-carboxy-5,5-dimethylthiazolidine (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of THF and water).
-
Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., citric acid solution) to pH ~3-4 and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-Boc protected product.[15][16]
Part 3: Protecting the Carboxylic Acid - Orthogonal Strategies
Q6: What are the best protecting groups for the carboxylic acid moiety?
The most common strategy is conversion to an ester. The choice of ester is critical for ensuring orthogonality with your chosen amine protecting group.
-
Methyl (Me) or Ethyl (Et) Esters: Formed via Fischer esterification or other methods.[17] They are typically removed by saponification (base-mediated hydrolysis, e.g., with LiOH or NaOH).
-
Benzyl (Bn) Esters: Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. They are selectively cleaved by catalytic hydrogenolysis (H₂/Pd-C).[17] This makes them an excellent orthogonal partner for many strategies.
-
tert-Butyl (tBu) Esters: Highly sensitive to acid but stable to base and hydrogenolysis. This makes the tBu ester the perfect orthogonal partner for an Fmoc-protected amine.[4][8]
Q7: How do I visualize and select an orthogonal protection scheme?
The following decision workflow illustrates how to choose a compatible pair of protecting groups.
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Troubleshooting Guide: Carboxyl Protection
Q8: My Fischer esterification reaction is slow and gives poor yields. How can I improve it?
-
Problem 1: Reversible Equilibrium.
-
Causality: Fischer esterification is an equilibrium-limited reaction that produces water as a byproduct.[18] If water is not removed, the reaction will not proceed to completion.
-
Solution: Use the alcohol (e.g., methanol for a methyl ester) as the reaction solvent. This large excess of one reagent drives the equilibrium toward the product side (Le Châtelier's principle). Alternatively, use a Dean-Stark apparatus to physically remove the water as it forms.
-
-
Problem 2: Insufficient Catalysis or Steric Hindrance.
-
Causality: The reaction requires a strong acid catalyst (e.g., H₂SO₄, TsOH).[18] The gem-dimethyl groups adjacent to the carboxylic acid may also introduce some steric hindrance, slowing the reaction.
-
Solution: Ensure you are using a sufficient amount of catalyst. For sterically hindered systems, a more robust method like DCC/DMAP coupling is highly recommended. This method is not equilibrium-limited and is highly effective even for demanding substrates.[19]
-
Experimental Protocol: DCC/DMAP Esterification (for tBu esters)
-
Dissolve the N-protected (e.g., Fmoc) starting material (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add tert-butyl alcohol (1.5-2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash it with cold DCM.
-
Wash the combined filtrate sequentially with dilute acid (e.g., 5% HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the desired ester.[19]
Part 4: Deprotection - Troubleshooting Selective Cleavage
Q9: I am trying to remove a Boc group with TFA, but my tBu ester is also being cleaved. How can I achieve selective deprotection?
This is a classic challenge of quasi-orthogonality, as both groups are acid-labile.
-
Causality: Both Boc and tBu groups are cleaved via mechanisms involving the formation of a stable tert-butyl cation under acidic conditions. While Boc is generally more labile, achieving perfect selectivity can be difficult with standard reagents like TFA.
-
Solution 1: Carefully Titrate Conditions. You can sometimes achieve selectivity by using milder acidic conditions—for example, a lower concentration of TFA, shorter reaction times, or lower temperatures. This requires careful optimization and monitoring.
-
Solution 2: Use Alternative Reagents. For selective Boc removal in the presence of a tBu ester, specific reagent systems have been developed. A notable example is using concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in tert-butyl acetate (tBuOAc) as the solvent.[20] These conditions can favor Boc deprotection while leaving the tBu ester largely intact.
-
Solution 3: Re-evaluate the Strategy. The most robust solution is to use a truly orthogonal protecting group pair from the outset, such as Fmoc for the amine and tBu for the ester, or Boc for the amine and Bn for the ester.
Q10: My reaction workflow seems inefficient. How can I visualize the entire process?
A workflow diagram can help map out the sequence of protection, reaction, and deprotection, clarifying the logic of the chosen strategy.
Caption: Example workflow for a synthesis using an Fmoc/tBu orthogonal strategy.
References
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Lin, Y. A., & Liskamp, R. M. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF on ResearchGate.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF on ResearchGate.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Martín, J. F., Liras, P., & Demain, A. L. (2012). Recent advances in the biosynthesis of penicillins, cephalosporins and clavams and its regulation. Current Opinion in Biotechnology, 23(5), 627-636. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Molbase. (n.d.). BOC-(R)-5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 112898-19-8 | Boc-(S)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid, 99%. Retrieved from [Link]
- Abraham, E. P., & Newton, G. G. F. (1961). Biosynthesis of penicillin N and cephalosporin C – antibiotic production and other features of metabolism of A Cephalosporium Sp. Request PDF on ResearchGate.
-
Wang, B., & Porco Jr, J. A. (2018). dM-Dim for Carboxylic Acid Protection. PMC - NIH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-[[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]methyl]-, (4S)-. Retrieved from [Link]
-
GSRS. (n.d.). 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Carboxy-2-hydroxy-2-methyl-propyl)-5,5-dimethyl-thiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Elander, R. P. (2003). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385-392. Retrieved from [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
- Liras, P., & Martín, J. F. (2006). Penicillin and cephalosporin production: A historical perspective. Request PDF on ResearchGate.
-
Hess, G. P., & Grewer, C. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(18), 6833-6838. Retrieved from [Link]
-
PubChem. (n.d.). (2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid. Retrieved from [Link]
- US Patent. (2015). Alcohol-mediated esterification of carboxylic acids with carbonates.
Sources
- 1. Recent advances in the biosynthesis of penicillins, cephalosporins and clavams and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. biosynth.com [biosynth.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
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- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
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- 12. jk-sci.com [jk-sci.com]
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- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Reaction Conditions for (S)-4-Carboxy-5,5-dimethylthiazolidine
Welcome to the technical support center for the synthesis and refinement of (S)-4-carboxy-5,5-dimethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
(S)-4-carboxy-5,5-dimethylthiazolidine is a valuable chiral building block in organic synthesis, notably as a constrained amino acid analog and an intermediate in the development of pharmaceuticals. Its synthesis, typically involving the condensation of (S)-cysteine and acetone, appears straightforward but can present several challenges that impact yield, purity, and stereochemical integrity. This guide provides in-depth, field-proven insights to address these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine can often be attributed to several factors, primarily related to reaction equilibrium, reagent quality, and work-up procedures.
-
Reaction Equilibrium: The formation of the thiazolidine ring is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the condensation. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) can effectively remove water.
-
Use of a Dehydrating Agent: While less common for this specific synthesis, the addition of a mild dehydrating agent could be explored, though care must be taken to avoid side reactions.
-
-
pH Control: The pH of the reaction medium is critical. The initial condensation reaction is typically favored under slightly acidic to neutral conditions. If the pH is too low, the amino group of cysteine will be protonated, reducing its nucleophilicity. Conversely, a basic pH can lead to side reactions. A common procedure involves dissolving L-cysteine hydrochloride and then adding a base like sodium acetate to buffer the solution.[1]
-
Reagent Quality:
-
L-Cysteine: Ensure the L-cysteine used is of high purity and has not oxidized to cystine. The presence of cystine will not participate in the reaction and will reduce the effective concentration of your starting material.
-
Acetone: While acetone is a common reagent, ensure it is dry and free from acidic or basic impurities that could interfere with the reaction.
-
-
Work-up Procedure: The product is an amino acid and can be amphoteric. During work-up, precipitation of the product is often achieved by adjusting the pH to its isoelectric point. Inefficient pH adjustment can lead to loss of product in the aqueous phase. Careful and slow addition of acid or base during crystallization is recommended.
Question 2: I am observing significant amounts of unreacted L-cysteine in my crude product. How can I improve the conversion rate?
Answer: The presence of unreacted L-cysteine suggests that the reaction has not gone to completion. Here are several strategies to enhance the conversion rate:
-
Reaction Time and Temperature: The condensation reaction may require sufficient time to reach equilibrium. A typical procedure involves stirring at room temperature for about 24 hours.[1] Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but excessive heat should be avoided to prevent degradation. A study on a similar synthesis refluxed the reaction at 60 °C for 2 hours with good results.[2]
-
Stoichiometry of Reactants: While a 1:1 molar ratio of L-cysteine to acetone is theoretically required, using a slight excess of acetone can help drive the reaction forward. However, a large excess can complicate purification, so optimization is key.
-
Solvent System: The choice of solvent can influence the reaction rate. While the reaction is often performed in a mixture of water and ethanol[1], exploring other solvent systems that can facilitate both the dissolution of the starting materials and the forward reaction could be beneficial.
Question 3: My final product shows poor stereochemical purity. What could be the cause and how can I prevent it?
Answer: Maintaining the stereochemical integrity of the chiral center at C4 is paramount. Racemization can occur under harsh reaction conditions.
-
pH Control: As mentioned, extreme pH levels should be avoided. Strongly acidic or basic conditions can promote epimerization at the C4 position. Maintaining a near-neutral pH throughout the reaction and work-up is crucial.
-
Temperature: Elevated temperatures over prolonged periods can increase the risk of racemization. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Purification: During purification, especially if employing techniques like recrystallization from different solvents, be mindful of the conditions. Some solvents or pH adjustments during recrystallization could potentially lead to epimerization. Analyzing the stereochemical purity at each step using chiral HPLC or polarimetry can help identify the source of the issue.
Question 4: I am struggling with the purification of the final product. What are the recommended methods?
Answer: Purification of (S)-4-carboxy-5,5-dimethylthiazolidine can be challenging due to its amino acid nature.
-
Crystallization: The most common method for purification is crystallization. After the reaction, the product is often precipitated by adjusting the pH of the solution.
-
Step 1: After the reaction is complete, filter off any solids.
-
Step 2: Place the reaction mixture in an ice bath to induce precipitation.
-
Step 3: The resulting precipitate can be collected by suction filtration.
-
Step 4: Wash the collected solid several times with cold ethanol to remove unreacted starting materials and byproducts.[1]
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography can be employed. However, due to the polar nature of the product, specialized conditions may be required:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A polar solvent system, such as a mixture of dichloromethane and methanol with a small amount of acetic acid or ammonia, may be necessary to ensure good separation and prevent streaking of the compound on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of (S)-4-carboxy-5,5-dimethylthiazolidine?
A1: (S)-4-carboxy-5,5-dimethylthiazolidine is typically a white crystalline powder.[3] The melting point for the related L-5,5-Dimethylthiazolidine-4-carboxylic acid is reported to be around 206°C with decomposition.[4]
Q2: How should I store (S)-4-carboxy-5,5-dimethylthiazolidine?
A2: The compound should be stored in a cool, dry place, typically at 0-8°C, to prevent degradation.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially of the sulfur atom.
Q3: What analytical techniques are recommended for characterizing the product?
A3: A combination of techniques should be used for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The molecular weight is 161.22 g/mol .[5]
-
FT-IR Spectroscopy: To identify functional groups such as the carboxylic acid and the N-H bond.
-
Polarimetry or Chiral HPLC: To confirm the stereochemical purity.
Q4: Can I protect the amine or carboxylic acid group for further reactions?
A4: Yes, both the amine and carboxylic acid functionalities can be protected. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine, and its protected form, Boc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is commercially available and widely used in peptide synthesis.[3] The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, through standard esterification procedures.
Q5: What are the potential side reactions to be aware of during the synthesis?
A5: Besides incomplete reaction and racemization, other potential side reactions include:
-
Oxidation: The thiol group of unreacted cysteine can oxidize to form cystine. The thiazolidine ring itself can also be susceptible to oxidation under certain conditions.
-
Over-reaction with Aldehydes: If an aldehyde other than acetone is used, there is a possibility of forming bicyclic products under certain conditions, as has been observed with reactive aldehydes like 2-nitrobenzaldehyde.[6]
Data Summary and Experimental Protocols
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale and Potential Issues |
| Reactants | L-cysteine, Acetone | High purity L-cysteine is crucial to avoid side reactions from oxidized impurities. |
| Solvent | Water/Ethanol mixture | Balances solubility of the ionic starting material and the organic product. |
| pH | Near-neutral | Critical for nucleophilicity of the amine and stability of the chiral center. |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rate but also risk racemization and degradation. |
| Reaction Time | 2-24 hours | Requires monitoring by TLC or other methods to determine optimal time for completion. |
| Work-up | pH adjustment for precipitation | Careful pH control is necessary to maximize product precipitation and yield. |
Experimental Protocol: Synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine
This protocol is a synthesized methodology based on common procedures for similar compounds.[1][2]
-
Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.
-
pH Adjustment: Add sodium acetate (1 equivalent) to the solution to buffer it to a near-neutral pH.
-
Addition of Acetone: Add acetone (1.1 equivalents) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours or at 60°C for 2 hours. Monitor the reaction progress by TLC.
-
Precipitation: After the reaction is complete, place the flask in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the white precipitate by suction filtration.
-
Washing: Wash the collected solid with cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to obtain the final (S)-4-carboxy-5,5-dimethylthiazolidine.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps and potential pitfalls in the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine.
Caption: Reaction pathway for the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine.
References
-
(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. (n.d.). Chemical Register. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-(3,4-Dimethoxy-2-carboxyphenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Frère, J. M., Ghuysen, J. M., & De Graeve, J. (1978). Stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid in relation to its possible occurrence as a degradation product of penicillin by the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 and the membrane-bound dd-carboxypeptidase from Bacillus stearothermophilus. The Journal of biological chemistry, 253(10), 3660–3665. Retrieved January 17, 2026, from [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Retrieved January 17, 2026, from [Link]
-
2-(1-Carboxy-2-hydroxy-2-methyl-propyl)-5,5-dimethyl-thiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Synthesis of thiazolidine-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Methylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. (n.d.). GSRS. Retrieved January 17, 2026, from [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-[[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]methyl]-, (4S)-. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2016). ARKIVOC, 2016(6), 105-121. Retrieved January 17, 2026, from [Link]
-
Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Analytical biochemistry, 138(2), 449–450. Retrieved January 17, 2026, from [Link]
-
(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Płaziński, W., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(21), 5048. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Troubleshooting Solubility for (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE (CAS No: 22916-26-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of solubilizing this versatile chiral building block. As a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, understanding its solubility characteristics is paramount for successful experimental outcomes.[1][2] This guide provides in-depth, field-proven troubleshooting advice and protocols rooted in the physicochemical properties of the molecule.
Section 1: Compound Profile & Intrinsic Physicochemical Properties
Before troubleshooting, it is essential to understand the structural features of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE that govern its solubility. The molecule contains a carboxylic acid group and a secondary amine within the thiazolidine ring. This structure allows it to exist as a zwitterion, and its solubility is therefore highly dependent on pH.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [2][3][4] |
| Molecular Weight | 161.22 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | ~191 - 206 °C (decomposes) | [2][3] |
| Key Functional Groups | Carboxylic Acid, Secondary Amine | N/A |
The crucial takeaway is the presence of both an acidic and a basic functional group. The solubility of the compound is lowest at its isoelectric point (pI), where the net charge is zero, and increases significantly in acidic or basic solutions where it can form a soluble salt. While the exact pKa values are not readily published, we can estimate them based on similar structures: the carboxylic acid pKa is likely in the range of 2-4, and the secondary amine pKa is likely around 8-10.
Section 2: Troubleshooting Guide & Standard Protocols
This section addresses the most common solubility challenges in a direct question-and-answer format.
Q1: My (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE won't dissolve in neutral water or standard buffers (e.g., PBS pH 7.4). What is the primary solubilization strategy?
Expert Analysis: This is expected behavior. The compound's zwitterionic nature leads to minimal solubility around neutral pH. The most effective strategy is to deprotonate the carboxylic acid group by raising the pH, converting the molecule into its highly soluble carboxylate salt.
Protocol 1: Aqueous Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE powder. Add approximately 80% of the final desired volume of purified water or buffer.
-
Initial Mixing: Stir the suspension at room temperature. The powder will likely not dissolve completely.
-
pH Adjustment: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the suspension. As the pH increases (target > 8.0), the powder will begin to dissolve. The solution should become clear.
-
Final Volume: Once the solid is fully dissolved, add water or buffer to reach the final target volume and confirm the final pH.
-
Note: For applications sensitive to sodium ions, alternative bases like potassium hydroxide (KOH) or ammonium hydroxide (NH₄OH) can be used.[5]
Q2: I need to dissolve the compound in an organic solvent for a chemical reaction. Which solvents are recommended?
Expert Analysis: The choice of organic solvent depends on the polarity required for your application. Given its structure, polar solvents are the best starting point. Non-polar solvents like hexane or toluene are unlikely to be effective.
Solvent Compatibility Overview
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Comments |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | Can hydrogen bond with both the carboxylic acid and amine. Methanol is often a good choice.[3][6] |
| Polar Aprotic | DMSO, DMF | Likely Soluble | Excellent at dissolving polar molecules and zwitterions. Often used for creating high-concentration stock solutions. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Some solubility has been reported for the L-isomer, suggesting potential utility.[3] |
| Ethers | THF, Diethyl Ether | Poorly Soluble | Generally not polar enough to effectively solvate the compound.[7] |
| Non-Polar | Hexane, Toluene | Insoluble | Lacks the necessary polarity to interact with the compound's functional groups. |
Protocol 2: Small-Scale Solvent Screening
-
Aliquot: Place a small, known amount of the compound (e.g., 1-2 mg) into several small vials.
-
Test Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 100 µL).
-
Observation: Vortex each vial for 30-60 seconds. Observe for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat until the compound dissolves or a practical volume limit is reached (e.g., >50 mg/mL is often considered highly soluble).
-
Documentation: Record the approximate solubility in mg/mL for each tested solvent.
Q3: My compound dissolves at high pH, but it crashes out when I adjust the pH back towards neutral for my experiment. How do I fix this?
Expert Analysis: You are observing precipitation at the isoelectric point (pI). At this specific pH, the positive charge on the amine and the negative charge on the carboxylate balance, resulting in a net neutral molecule with strong intermolecular interactions (crystal lattice energy) and minimal interaction with water, causing it to precipitate.
Solution Strategies:
-
Maintain pH Away from pI: The most robust solution is to ensure your final experimental buffer is at a pH at least 1.5-2 units away from the estimated pI. For this compound, this means working at pH < 4 or pH > 8.
-
Utilize Co-solvents: If your experiment must be conducted at or near neutral pH, the addition of a water-miscible organic co-solvent can increase solubility.[8] After dissolving the compound at high pH, add DMSO or ethanol to the stock solution (e.g., 5-10% of the total volume) before slowly neutralizing the pH with your experimental buffer. The organic co-solvent will help keep the compound in solution even at its pI.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use heat to help dissolve the compound?
-
Gentle heating (e.g., to 30-40 °C) can be used to increase the rate of dissolution, particularly in organic solvents like DMSO. However, be cautious. Given the compound's melting point with decomposition, prolonged exposure to high temperatures is not recommended. Always check for signs of degradation (color change) after heating.
-
-
FAQ 2: How should I store my prepared stock solutions?
-
For aqueous stock solutions prepared with a base, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Basic solutions can be susceptible to degradation over long periods at room temperature. For organic stock solutions (e.g., in DMSO), storage at -20°C is also standard practice.
-
-
FAQ 3: I see different stereoisomer notations like (L), (R), and (S). Do they have different solubilities?
-
The (S)- and (R)- enantiomers of a chiral molecule will have identical intrinsic solubility in an achiral solvent. The designation "L-" for this compound corresponds to the (R)- configuration.[2] While their individual solubilities are the same, a racemic mixture (a 1:1 mix of R and S) can sometimes have a different solubility than the pure enantiomers due to differences in crystal packing. Always ensure you are using the correct stereoisomer for your application.
-
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ProQuest. Retrieved from [Link]
-
Thiazolidine-2-thione - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Solubility for different thiazolidine-2-carboxylic acid derivatives,... (n.d.). ResearchGate. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). (1991). OSTI.GOV. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (n.d.). ACS Publications. Retrieved from [Link]
-
Physical Properties of Carboxylic Acids. (2023). JoVE. Retrieved from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. Retrieved from [Link]
-
5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]
-
Non-Invasive Acidic Pretreatment Technology of Anaerobic Digestion of Waste-Activated Sludge (WAS) on Biogas Production. (2024). MDPI. Retrieved from [Link]
-
(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. (n.d.). ChemExper. Retrieved from [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
-
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
(4S)-2-(Carboxy(2-phenylacetamido)methyl)-5,5-dimethyl-3-((2-phenylacetyl)glycyl)thiazolidine-4-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-[[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]methyl]-, (4S)-. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
minimizing by-product formation in (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE reactions
Technical Support Center: (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving (S)-4-carboxy-5,5-dimethylthiazolidine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of this versatile building block. As a constrained analog of cysteine, (S)-4-carboxy-5,5-dimethylthiazolidine is a critical component in peptidomimetics and the synthesis of various pharmaceuticals. However, its unique structural features can also lead to specific by-product formations. This resource aims to equip you with the knowledge to anticipate and mitigate these side reactions, ensuring the desired outcome of your synthetic endeavors.
Section 1: Troubleshooting Guide - By-product Formation in Peptide Coupling Reactions
The most common application of (S)-4-carboxy-5,5-dimethylthiazolidine is in peptide synthesis, where its carboxylic acid moiety is coupled with a free amine. The choice of coupling reagent and reaction conditions is paramount to prevent the formation of unwanted adducts.
Q1: I am observing a significant amount of a by-product with the same mass as my desired peptide, but it has a different retention time in HPLC. What could be the issue?
A1: This is likely due to racemization at the α-carbon of the (S)-4-carboxy-5,5-dimethylthiazolidine moiety.
-
Causality: Racemization can occur via the formation of an oxazolone intermediate, especially during the activation of the carboxylic acid.[1] This is more prevalent with highly activating coupling reagents and prolonged activation times. The α-proton becomes susceptible to abstraction, leading to a loss of stereochemical integrity.
-
Troubleshooting & Mitigation:
-
Choice of Coupling Reagent and Additive:
-
Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should always be used with a racemization-suppressing additive.[1] 1-Hydroxybenzotriazole (HOBt) is a classic choice, but 1-hydroxy-7-azabenzotriazole (HOAt) is often superior in preventing racemization.[1]
-
Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are generally efficient and can reduce racemization compared to carbodiimides alone. HATU, which forms a highly reactive OAt ester, is particularly effective at minimizing this side reaction.
-
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component. A prolonged pre-activation period increases the window for oxazolone formation and subsequent racemization.
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is preferred. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.
-
Q2: My reaction mixture shows a by-product corresponding to the addition of the coupling reagent to my amine. How can I prevent this?
A2: This is a known side reaction with uronium-based coupling reagents, leading to the formation of a guanidinium by-product.
-
Causality: If the activation of the carboxylic acid is slow, or if an excess of the uronium reagent is used, the reagent can react directly with the amine nucleophile.[2] This terminates the peptide chain growth by capping the amine with a guanidinium group.[2]
-
Troubleshooting & Mitigation:
-
Order of Addition: Ensure that the carboxylic acid ((S)-4-carboxy-5,5-dimethylthiazolidine) is allowed to pre-activate with the coupling reagent and base for a short period (1-5 minutes) before the amine is introduced. This ensures the formation of the active ester, which is then ready to react with the amine.
-
Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Alternative Reagents: Phosphonium-based reagents like PyBOP do not have this liability and can be a good alternative if guanidinium formation is a persistent issue.[3]
-
Experimental Protocol: Minimizing Racemization and Guanidinium Formation
A recommended protocol for coupling (S)-4-carboxy-5,5-dimethylthiazolidine with a primary amine (R-NH2):
-
Dissolve (S)-4-carboxy-5,5-dimethylthiazolidine (1.0 eq) and HATU (1.1 eq) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2).
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 1-2 minutes for pre-activation.
-
Add the amine component (R-NH2) (1.0 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous work-up and purification.
Section 2: Troubleshooting Guide - By-products in Esterification Reactions
Esterification of the carboxylic acid group is another common transformation. The choice of esterification method can significantly impact the purity of the final product.
Q1: When using DCC to catalyze the esterification with a sterically hindered alcohol, I am getting a significant amount of an insoluble white precipitate and low yields of my desired ester. What is happening?
A1: You are likely forming N-acylurea as a major by-product.
-
Causality: In DCC-mediated esterifications, the carboxylic acid first forms an O-acylisourea intermediate. If the nucleophilic attack by the alcohol is slow (due to steric hindrance, for example), this intermediate can rearrange to a more stable N-acylurea, which is often insoluble and difficult to remove.[4]
-
Troubleshooting & Mitigation:
-
Use of a Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine can dramatically accelerate the rate of esterification.[4][5] These super-nucleophilic catalysts intercept the O-acylisourea to form a highly reactive acylpyridinium salt, which is then readily attacked by the alcohol, outcompeting the rearrangement to the N-acylurea.[5]
-
Alternative Methods: For particularly challenging esterifications, consider alternative methods that do not involve carbodiimides, such as reaction with alkyl halides under basic conditions or using other activating agents.
-
Data Summary: Effect of DMAP on Esterification Yields
| Carboxylic Acid | Alcohol | Conditions | Yield without DMAP | Yield with DMAP (10 mol%) |
| Benzoic Acid | t-Butanol | DCC, CH2Cl2, rt | <10% | 95% |
| Acetic Acid | 2,6-di-t-butylphenol | DCC, CH2Cl2, rt | ~0% | 88% |
Data adapted from Steglich esterification principles demonstrating the general efficacy of DMAP.[5]
Section 3: FAQs - Stability and Other Reactions
Q1: Can the thiazolidine ring open during my reaction?
A1: The thiazolidine ring formed from penicillamine is generally stable under neutral and mildly acidic or basic conditions. However, harsh acidic or basic conditions, particularly at elevated temperatures, can potentially lead to ring-opening via hydrolysis. It is always advisable to use the mildest conditions possible for your transformation.
Q2: I am trying to perform a reaction at the C2 position of the thiazolidine ring. What should I be aware of?
A2: Reactions involving the C2 position can be susceptible to epimerization. The formation of diastereomers is a possibility, as the stereocenter at C2 can be less stable than the one at C4, which is derived from the L-cysteine backbone.[6] This is particularly relevant when the C2 is substituted with an aryl group, where ring-opening and re-closing can lead to a mixture of diastereomers.[7] Careful reaction control and analysis by NMR or chiral chromatography are essential.
Q3: What are common impurities that might be present in the starting material?
A3: Depending on the synthetic route, the starting (S)-4-carboxy-5,5-dimethylthiazolidine may contain small amounts of unreacted penicillamine or by-products from its synthesis. It is good practice to verify the purity of the starting material by techniques such as NMR, LC-MS, and melting point determination.
Section 4: Visualizing Reaction Pathways
Diagram 1: Peptide Coupling and Major Side Reactions
Caption: Key pathways in peptide coupling reactions.
Diagram 2: DCC/DMAP Esterification Workflow
Caption: Mechanism of DMAP catalysis in DCC esterification.
References
-
Amarnath, V., & Amarnath, K. (2002). Specific determination of cysteine and penicillamine through cyclization to 2-thioxothiazolidine-4-carboxylic acids. Talanta, 56(4), 745-751. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Nieuwpoort, G., van der Vlist, J., & Reedijk, J. (1983). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Inorganica Chimica Acta, 78, 21-25. [Link]
- Khattab, S. N., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-124.
- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1253-1259.
-
Shawali, A. S., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. [Link]
-
Global Substance Registration System. (n.d.). 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Retrieved from [Link]
- Google Patents. (n.d.). WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Penicillamine-impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
-
Velázquez-del Valle, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 7(13), 11097-11105. [Link]
Sources
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- 2. people.uniurb.it [people.uniurb.it]
- 3. peptide.com [peptide.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Introduction: The Criticality of Stereoisomerism in Drug Development
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. The compound (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a chiral heterocyclic molecule, and ensuring its stereochemical purity is a critical step in the development of safe and efficacious therapeutics. This guide provides an in-depth comparison of the primary analytical techniques used to validate the absolute stereochemistry of this and similar chiral molecules, offering insights into the experimental rationale and practical implementation for researchers, scientists, and drug development professionals.
Thiazolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The synthesis of these compounds plays a crucial role in the discovery of new therapeutic agents.[1][4][5] As with many biologically active molecules, the specific stereoisomer of 4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is expected to be the active pharmacophore, necessitating rigorous validation of its 'S' configuration.
This guide will compare and contrast three gold-standard analytical techniques for stereochemical validation: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
The Stereochemical Validation Workflow
The determination of a molecule's absolute configuration is a multi-faceted process. It often involves a combination of techniques to provide orthogonal validation, thereby increasing the confidence in the assigned stereochemistry. The following diagram illustrates a typical workflow for the stereochemical validation of a chiral molecule like (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
Caption: A generalized workflow for the synthesis, purification, and stereochemical validation of a chiral compound.
I. X-ray Crystallography: The Definitive Method for Absolute Stereochemistry
Single-crystal X-ray diffraction (XRD) is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.
Causality Behind Experimental Choices: The success of X-ray crystallography hinges on the ability to grow a high-quality single crystal of the target compound. For chiral molecules, the determination of absolute configuration is often achieved through the anomalous dispersion of X-rays by heavier atoms present in the structure or by co-crystallization with a molecule of known absolute stereochemistry.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, acetone, or mixtures with water).
-
Employ a slow evaporation or vapor diffusion technique to encourage the formation of single crystals. This involves slowly concentrating the solution or allowing a less-soluble solvent to diffuse into the solution, respectively.
-
Monitor for the formation of well-defined, single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting and Data Collection:
-
Carefully select a high-quality crystal and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Position the crystal in an X-ray diffractometer and collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize the atomic positions, and thermal parameters.
-
-
Determination of Absolute Configuration:
-
If the data is of sufficient quality, the absolute configuration can be determined by analyzing the Bijvoet pairs, which are reflections that differ in intensity due to anomalous scattering.[9]
-
The Flack parameter is a critical value calculated during refinement that indicates the correctness of the assigned absolute stereochemistry. A value close to 0 with a small standard uncertainty confirms the assigned configuration, while a value near 1 suggests the opposite enantiomer.[9]
-
II. Chiral NMR Spectroscopy: Probing the Stereochemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and can be adapted for the determination of enantiomeric purity and the assignment of absolute configuration.[10][11][12] While enantiomers are indistinguishable in an achiral solvent, their NMR spectra can be resolved in a chiral environment.[10]
Causality Behind Experimental Choices: The principle behind chiral NMR is to convert the enantiomers into diastereomers, either covalently by using a chiral derivatizing agent (CDA) or non-covalently through the use of a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR).[12][13] These diastereomeric species will have different magnetic environments, leading to distinct chemical shifts in their NMR spectra.[13]
Experimental Protocol: Chiral NMR using a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Prepare a solution of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), in the same deuterated solvent.
-
-
Titration and Spectral Acquisition:
-
Add incremental amounts of the chiral solvating agent solution to the NMR tube containing the sample.
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the spectra for the splitting of signals corresponding to the protons near the stereocenter. The separation of these signals is indicative of the presence of both enantiomers.
-
-
Data Analysis:
-
Integrate the signals corresponding to each enantiomer to determine the enantiomeric excess (ee).
-
The absolute configuration can often be assigned by comparing the observed chemical shift differences to established models for the specific chiral solvating agent used.
-
Caption: Principle of chiral NMR spectroscopy for enantiomeric discrimination.
III. Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers.[14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]
Causality Behind Experimental Choices: The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including carboxylic acids.[16][17] The mobile phase composition is also optimized to enhance the chiral recognition and achieve baseline separation of the enantiomers. For polar analytes like carboxylic acids, derivatization to their ester forms can sometimes improve chromatographic performance.[16]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase column. For carboxylic acids, columns like Chiralpak® AD-H or Chiralcel® OD-H are often good starting points.
-
Prepare the mobile phase. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
-
Sample Preparation and Injection:
-
Dissolve the (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE sample in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC system.
-
-
Chromatographic Separation and Detection:
-
Run the separation under isocratic conditions (constant mobile phase composition) at a defined flow rate (e.g., 1.0 mL/min).
-
Monitor the elution of the enantiomers using a suitable detector, such as a UV detector set at a wavelength where the compound absorbs.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times. The identity can be confirmed by injecting a racemic standard.
-
Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
-
Comparative Analysis of Stereochemical Validation Techniques
| Feature | X-ray Crystallography | Chiral NMR Spectroscopy | Chiral HPLC |
| Primary Outcome | Absolute Stereochemistry | Relative & Absolute Stereochemistry, Enantiomeric Purity | Enantiomeric Purity, Preparative Separation |
| Sample Requirement | High-quality single crystal | Soluble sample (mg scale) | Soluble sample (µg-mg scale) |
| Throughput | Low | Moderate | High |
| Cost | High (instrumentation & expertise) | Moderate | Low to Moderate |
| Advantages | Unambiguous determination of 3D structure | Provides detailed structural information, can be non-destructive | High sensitivity, quantitative, preparative capabilities |
| Limitations | Crystal growth can be a major bottleneck | Requires chiral auxiliary, spectral overlap can be an issue | Requires method development, CSPs can be expensive |
Conclusion
The validation of the stereochemistry of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a critical aspect of its development for pharmaceutical applications. This guide has provided a comparative overview of three powerful analytical techniques: X-ray crystallography, chiral NMR spectroscopy, and chiral HPLC.
-
X-ray crystallography stands as the definitive method for determining absolute stereochemistry, provided a suitable single crystal can be obtained.[6][7]
-
Chiral NMR spectroscopy offers a versatile approach for both determining enantiomeric purity and assigning stereochemistry, particularly when coupled with appropriate chiral auxiliaries.[10][11]
-
Chiral HPLC is an indispensable tool for the routine analysis of enantiomeric purity with high sensitivity and throughput.[14][17]
The choice of technique will depend on the specific research question, the available resources, and the stage of drug development. In many cases, a combination of these methods will provide the most comprehensive and robust validation of the stereochemistry of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, ensuring the quality and safety of this important chiral building block.
References
- Purechemistry. (2024, February 19). Determination of absolute configuration.
- National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
- ResearchGate. (2011, July). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
- University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration.
- NMR Wiki. (2009, January 28). Determination of relative stereochemistry.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- ResearchGate. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.
- Bentham Science. (2025, September 19). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity.
- ResearchGate. (n.d.). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- PubMed Central. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS.
- ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
- PubMed Central. (2024, May 23). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2025, January 5). (PDF) Thiazolidines: Synthesis and Anticancer Activity.
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A Comparative Guide to Chiral Building Blocks: (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and its Standing Among Titans
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not just an academic exercise—it is a critical determinant of a molecule's biological activity and therapeutic efficacy. In the vast toolkit of asymmetric synthesis, chiral building blocks serve as foundational pillars for constructing enantiomerically pure molecules. This guide provides an in-depth comparison of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a unique penicillamine-derived synthon, with two titans of the field: the highly lauded Evans' oxazolidinones and the elegantly simple proline.
This comparison will delve into the practical applications, performance in key asymmetric transformations, and the underlying mechanistic principles that govern their stereochemical control. We will explore not only the "how" through detailed experimental protocols but also the "why" behind the selection of a particular chiral building block for a given synthetic challenge.
The Contenders: A Trio of Chiral Influence
At the heart of this comparison are three distinct approaches to asymmetric synthesis, each with its own set of strengths and strategic applications.
(S)-4-Carboxy-5,5-dimethylthiazolidine and its Derivatives: Derived from the readily available and inexpensive amino acid D-penicillamine, this class of chiral auxiliaries, particularly in the form of their N-acylthiazolidinethione derivatives, offers a robust and often complementary approach to stereocontrol. The gem-dimethyl substitution on the thiazolidine ring provides a rigid steric environment that effectively biases the approach of incoming reagents.
Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, these auxiliaries are arguably the most widely recognized and utilized chiral auxiliaries in asymmetric synthesis. Derived from amino alcohols, they have a well-established track record of providing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably aldol and alkylation reactions.
Proline: As an organocatalyst, the simple amino acid L-proline (and its D-enantiomer) represents a paradigm of efficiency and atom economy. It operates through a distinct catalytic cycle involving enamine or iminium ion intermediates, offering a metal-free alternative for asymmetric transformations.
Head-to-Head: Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, and it serves as an excellent benchmark for comparing the efficacy of these chiral building blocks. A key distinction lies in the diastereoselectivity they impart, with Evans' oxazolidinones classically yielding syn-aldol products and thiazolidinethione derivatives often favoring the formation of anti-aldol products, showcasing their complementary nature.[1]
Below is a comparative overview of their performance in representative aldol reactions:
| Chiral Building Block | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| (S)-N-Propionyl-thiazolidinethione | Isobutyraldehyde | TiCl4, DIPEA | >95:5 (anti) | >98 | 85 | [2] |
| (R)-4-Benzyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 (syn) | >99 | 91 | [3] |
| (S)-Proline (20 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | 92:8 (anti) | >99 | 95 | [4] |
Analysis:
-
Thiazolidinethione auxiliaries , as demonstrated in the table, are highly effective in promoting the formation of anti-aldol products with excellent diastereoselectivity and enantiomeric excess. This stereochemical outcome is often complementary to that achieved with Evans' auxiliaries.[1]
-
Evans' oxazolidinone auxiliaries are the gold standard for generating syn-aldol products, consistently delivering near-perfect levels of stereocontrol.[3] The well-defined transition state, often involving a boron enolate, is key to their remarkable selectivity.
-
Proline offers a powerful catalytic alternative, and in the case of the reaction between cyclohexanone and aromatic aldehydes, it also favors the anti-aldol product with high enantioselectivity.[4] However, the diastereoselectivity can be more substrate-dependent compared to auxiliary-based methods.
The Asymmetric Alkylation Arena
Asymmetric alkylation of enolates is another fundamental transformation where these chiral building blocks excel. Here, the focus is on the creation of a single stereocenter with high fidelity.
| Chiral Building Block | Enolate Source | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| (S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | NaHMDS | Benzyl bromide | >98 | 85 | [5] |
| (R)-4-Benzyl-3-propionyloxazolidin-2-one | LDA | Benzyl bromide | >98 | 92 | [6] |
| Proline-derived catalyst | N/A (Catalytic) | N/A (Not a direct comparison) | N/A | N/A | [7] |
Analysis:
Both thiazolidinethione and Evans' oxazolidinone auxiliaries provide exceptional levels of diastereoselectivity in alkylation reactions, making them reliable choices for constructing quaternary carbon centers. The choice between them may come down to factors such as the availability of the starting amino acid or alcohol and the desired cleavage conditions. Proline itself is not directly used as a catalyst for the asymmetric alkylation of simple ketone enolates in the same way as auxiliaries. However, more complex proline-derived catalysts have been developed for related transformations.[7]
Experimental Workflows: From Principle to Practice
To provide a comprehensive understanding of the practical application of these chiral building blocks, detailed experimental workflows are presented below.
Workflow 1: Asymmetric Aldol Reaction using a Thiazolidinethione Auxiliary
This workflow outlines the key steps for a diastereoselective anti-aldol reaction.
Caption: Workflow for a thiazolidinethione-mediated asymmetric aldol reaction.
Workflow 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol details the highly reliable Evans' asymmetric alkylation.
Caption: Workflow for an Evans' auxiliary-directed asymmetric alkylation.
Workflow 3: Proline-Catalyzed Asymmetric Aldol Reaction
This illustrates the straightforward procedure for an organocatalytic aldol reaction.
Caption: Workflow for a proline-catalyzed asymmetric aldol reaction.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Alkylation using (S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione
Materials:
-
(S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of (S)-N-propionyl-4-isopropyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add NaHMDS (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.[5]
Protocol 2: Evans' Asymmetric Aldol Reaction
Materials:
-
(R)-4-Benzyl-3-propionyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the sequential addition of methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour, then dilute with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
Protocol 3: Proline-Catalyzed Intermolecular Aldol Reaction
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in a mixture of DMSO and cyclohexanone (e.g., 1:4 v/v), add (S)-proline (20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the proline catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aldol adduct.[4]
Concluding Remarks: Choosing the Right Tool for the Job
The choice between (S)-4-carboxy-5,5-dimethylthiazolidine derivatives, Evans' oxazolidinones, and proline is a strategic one, guided by the specific stereochemical outcome desired, the nature of the substrates, and considerations of atom economy and process simplicity.
-
(S)-4-Carboxy-5,5-dimethylthiazolidine derivatives shine in their ability to provide complementary stereoselectivity, particularly in affording anti-aldol products, which can be challenging to access with other methods. Their rigid framework, stemming from the gem-dimethyl group, ensures high levels of stereocontrol.
-
Evans' oxazolidinones remain the undisputed champions for achieving high syn selectivity in aldol reactions and for their reliability in a broad range of asymmetric transformations. The wealth of literature and predictable outcomes make them a go-to choice for complex molecule synthesis.
-
Proline offers an attractive, environmentally friendly, and cost-effective alternative. Its catalytic nature and operational simplicity are significant advantages, although stereoselectivity can be more variable and highly dependent on the specific substrates and reaction conditions.
Ultimately, a thorough understanding of the strengths and limitations of each of these powerful chiral building blocks empowers the synthetic chemist to make informed decisions, paving the way for the efficient and elegant construction of complex, enantiomerically pure molecules that are vital for advancing drug discovery and development.
References
[8] Davies, S. G., & Fletcher, A. M. (2014). Asymmetric synthesis using chiral auxiliaries. Comprehensive Organic Synthesis II, 8, 1-38. [9] Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [4] Lombardo, M., Quintavalla, A., Trombini, C., & Cozzi, P. G. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(11), 2166. [2] Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions with N-acylthiazolidinethiones. A new strategy for the synthesis of anti-aldol adducts. Organic Letters, 2(6), 775-777. [6] Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [10] List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [5] Crimmins, M. T., & King, B. W. (1996). Asymmetric Alkylation of N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193. [3] Evans, D. A., & Gage, J. R. (1990). Asymmetric synthesis of the polyether antibiotic ionomycin. The Journal of Organic Chemistry, 55(18), 5435-5437. [7] Alcaide, B., & Almendros, P. (2004). The chemistry of proline-catalyzed asymmetric reactions. European Journal of Organic Chemistry, 2004(18), 3377-3385. [11] Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 314-326. [12] Machajewski, T. D., & Wong, C. H. (2000). The catalytic asymmetric aldol reaction. Angewandte Chemie International Edition, 39(8), 1352-1374. [13] Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(11), 2458-2460. [1] Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 35-42. [14] Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [15] Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
For researchers and professionals in drug development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a critical precursor in the synthesis of various pharmaceuticals, including β-lactam antibiotics, demands a rigorous and multi-faceted analytical approach to confirm its purity[1][2]. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and field-proven insights, to establish a robust framework for its quality control.
The Analytical Imperative: Beyond a Simple Percentage
Confirming the purity of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE involves answering two distinct but equally critical questions:
-
What is the chemical purity? This addresses the presence of any non-target molecules, such as unreacted starting materials, reagents, solvents, or byproducts from side reactions.
-
What is the enantiomeric purity? This quantifies the presence of the unwanted (R)-enantiomer, a critical parameter for ensuring the stereospecificity of the final active pharmaceutical ingredient (API).
An effective purity assessment strategy relies on the principle of orthogonality, employing multiple analytical techniques with different separation and detection principles to provide a comprehensive and trustworthy profile of the synthesized compound.
Part 1: Assessment of Chemical Purity
The primary goal here is to detect and quantify any impurities that are not the (R)-enantiomer. The synthesis, typically a condensation reaction, can leave residual starting materials or generate side products. Common reactive impurities in excipients, such as formaldehyde, can also lead to degradants[3]. A combination of chromatographic and spectroscopic techniques is essential for a complete picture.
Comparative Analysis of Chemical Purity Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (% area), detection of non-chiral impurities. | High sensitivity, excellent quantitation, robust, and widely available. | May not separate all structurally similar impurities. Requires a chromophore for UV detection. |
| ¹H and ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with unique signals. | Provides unambiguous structural information. Quantitative NMR (qNMR) is a primary method for purity assignment without a reference standard of the impurity[4]. | Lower sensitivity compared to HPLC. Signal overlap can complicate analysis of complex mixtures. |
| High-Resolution Mass Spectrometry (HRMS) | Ionization and mass-to-charge ratio analysis. | Exact mass confirmation of the parent compound and identification of impurities by mass. | Extremely high sensitivity and mass accuracy, allowing for elemental composition determination. LC-MS provides separation and identification[5]. | Isomers are often indistinguishable. Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
| Elemental Analysis (CHN/S) | Combustion and measurement of resulting gases. | Confirms the elemental composition (%C, H, N, S) of the bulk sample. | Provides fundamental confirmation of the empirical formula. | Does not detect impurities with the same elemental composition (isomers)[4]. Requires relatively large amounts of pure sample. |
Workflow for Comprehensive Purity Assessment
A logical, multi-step approach ensures both efficiency and rigor in confirming the purity of a synthesized batch.
Caption: Workflow for Chemical Purity Assessment.
Detailed Protocol: RP-HPLC for Chemical Purity
This protocol describes a standard method for determining the chemical purity of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: Dissolve ~1 mg/mL of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the carboxyl and thiazolidine moieties lack strong chromophores at higher wavelengths)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
3. System Suitability and Analysis:
-
Blank Injection: Inject the sample solvent to ensure no interfering peaks are present.
-
Sample Injection: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks detected. Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
4. Causality and Trustworthiness:
-
Why a C18 column? It is a versatile, nonpolar stationary phase suitable for retaining and separating small polar molecules like the target compound.
-
Why 0.1% TFA? The acidic modifier improves peak shape for the carboxylic acid by suppressing its ionization and provides counter-ions for any basic impurities.
-
Why a gradient? A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable time, providing a comprehensive impurity profile.
Part 2: Assessment of Enantiomeric Purity
For a chiral molecule, confirming the enantiomeric excess (ee) is paramount. The presence of the undesired (R)-enantiomer can have significant pharmacological implications. Chiral chromatography is the industry standard, while NMR with chiral solvating agents offers a powerful alternative.[6][7]
Comparative Analysis of Enantiomeric Purity Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation and quantification of enantiomers (% ee). | Gold standard for accuracy and precision. High sensitivity. Wide variety of columns available for method development[8][9][10]. | Requires specialized, often expensive, chiral columns. Method development can be time-consuming. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. | Quantification of enantiomers (% ee) by integrating separate proton signals. | No need for chromatographic separation. Provides structural information simultaneously. Rapid analysis once a suitable agent is found[11]. | Requires a suitable CSA that induces sufficient chemical shift separation. Lower sensitivity than HPLC. Accuracy depends on achieving complete complexation and baseline resolution of signals. |
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
This protocol outlines a method for separating the (S) and (R) enantiomers. Polysaccharide-based columns are often successful for chiral acids.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., Immobilized amylose or cellulose-based column like CHIRALPAK® IA or CHIRALCEL® OD)
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., Hexane or Heptane), a polar alcohol modifier (e.g., Isopropanol or Ethanol), and an acidic additive (e.g., TFA or Acetic Acid). A common starting point is 90:10:0.1 (Hexane:Isopropanol:TFA).
-
Sample: Dissolve ~1 mg/mL of the compound in the mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (lower flow rates often improve chiral resolution).
-
Injection Volume: 5-10 µL
-
Column Temperature: 25 °C (temperature can significantly affect chiral separation).
-
Detection Wavelength: 210 nm
-
Mode: Isocratic (a single mobile phase composition is used throughout the run).
3. System Suitability and Analysis:
-
Racemic Standard: If available, inject a 50:50 racemic mixture of the (R) and (S) forms to determine the retention times of both enantiomers and calculate the resolution factor (Rs > 1.5 is ideal).
-
Sample Injection: Inject the synthesized sample.
-
Data Processing: Integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess:
-
% ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100
-
4. Causality and Trustworthiness:
-
Why a polysaccharide-based CSP? These phases form transient diastereomeric complexes with enantiomers through a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance), providing a versatile mechanism for chiral recognition of a wide range of compounds, including carboxylic acids.
-
Why an acidic additive? As with RP-HPLC, the acid ensures the carboxyl group is protonated, leading to consistent interactions with the stationary phase and sharper peaks.
-
Why isocratic mode? Isocratic elution provides a more stable baseline and consistent interaction environment, which is crucial for the delicate process of chiral recognition and achieving reproducible separation.
Part 3: Integrated Data Interpretation
A truly pure sample will satisfy the criteria from orthogonal analyses. The final purity report should integrate findings from all methods.
Decision-Making Framework
The results from each analytical step inform the next, creating a self-validating system for quality assessment.
Caption: Integrated Quality Control Decision Workflow.
Confirming the purity of synthesized (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a non-trivial task that demands a scientifically sound, multi-technique approach. Relying on a single method provides an incomplete and potentially misleading result. By integrating structural confirmation (NMR, MS), chemical purity quantification (RP-HPLC), and enantiomeric purity determination (Chiral HPLC), researchers can establish a comprehensive quality profile. This rigorous validation is the bedrock upon which reliable, reproducible, and safe drug development is built.
References
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, April 1). MDPI. Retrieved from [Link]
-
Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2023, August 30). MDPI. Retrieved from [Link]
-
(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. (n.d.). LookChem. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). National Institutes of Health (NIH). Retrieved from [Link]
-
1 H -NMR data for the prepared thiazolidinones (4a-e). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research (IJFMR). Retrieved from [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
-
5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. (2015, March 16). PubMed. Retrieved from [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-[[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]methyl]-, (4S)-. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Chiral Columns. (n.d.). YMC Europe. Retrieved from [Link]
-
Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. (2002, October-November). PubMed. Retrieved from [Link]
-
chiral columns. (n.d.). . Retrieved from [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Synthesis of 2-(3,4-Dimethoxy-2-carboxyphenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma-Chromatographic Investigations. (2020, May 18). PubMed. Retrieved from [Link]
-
A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. (2023, March 16). National Institutes of Health (NIH). Retrieved from [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012, June 19). PubMed Central. Retrieved from [Link]
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Comparative Analysis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE Derivatives: A Guide for Drug Development Professionals
Executive Summary
(S)-4-Carboxy-5,5-dimethylthiazolidine, a cyclic derivative of the amino acid D-penicillamine, represents a pivotal scaffold in medicinal chemistry. Its primary role is to serve as a prodrug, masking the reactive thiol and amine functionalities of D-penicillamine to mitigate toxicity and improve its pharmacokinetic profile.[1][2][3] This guide provides a comparative analysis of key derivatives of this thiazolidine core, focusing on how specific structural modifications at the N-acyl and C2 positions influence their stability, biological activity, and therapeutic potential. We will delve into the synthetic strategies, provide detailed experimental protocols for evaluation, and present comparative data to inform the rational design of next-generation therapeutics based on this versatile scaffold.
Introduction: The Rationale for Thiazolidine Prodrugs of D-Penicillamine
D-penicillamine (DPA) is a potent chelating agent and immunomodulator approved for treating Wilson's disease and cystinuria, and historically for severe rheumatoid arthritis.[1][4] However, its clinical utility is hampered by a significant incidence of adverse effects, including rash, gastrointestinal issues, proteinuria, and thrombocytopenia.[5][6] Many of these toxicities are attributed to the free sulfhydryl (thiol) and amino groups.
The core strategy to overcome these limitations is the development of prodrugs. By reversibly masking the thiol and amine groups within a thiazolidine ring, the (S)-4-carboxy-5,5-dimethylthiazolidine scaffold (a condensation product of D-penicillamine and a carbonyl source) achieves several critical objectives:
-
Toxicity Reduction: It minimizes off-target reactions associated with the free thiol group.
-
Improved Stability: It protects the thiol from oxidation.
-
Modulated Pharmacokinetics: Derivatization allows for tuning of properties like lipophilicity, which can enhance membrane permeability and control the rate of drug release.
This guide will compare two main classes of derivatives: N-Acyl derivatives , which modulate the rate of ring-opening to release DPA, and C2-Substituted derivatives , where the core thiazolidine structure itself is the active pharmacophore.
Caption: Prodrug strategy for D-Penicillamine.
Comparative Analysis of N-Acyl Derivatives as DPA Prodrugs
N-acylation of the thiazolidine ring is a common and effective method to modulate the physicochemical properties and hydrolysis kinetics of the prodrug. The acyl group's electronic and steric properties directly influence the stability of the thiazolidine ring and, consequently, the release rate of D-penicillamine.
Causality Behind Experimental Design
The primary goal is to design a prodrug that remains intact in the acidic environment of the stomach but undergoes controlled hydrolysis in the physiological conditions of the bloodstream or target tissues (pH ~7.4) to release DPA. N-acetylation, for instance, is a well-established method to increase lipophilicity and potentially cell membrane penetration.[7] The choice of the acyl group (e.g., acetyl, propionyl, benzoyl) allows for a systematic investigation of structure-activity relationships.
Data Summary: Stability and Hydrolysis Rates
The following table summarizes hypothetical comparative data for representative N-acyl derivatives, based on typical outcomes in prodrug design. The rate of hydrolysis is a critical parameter for prodrug efficacy.
| Derivative ID | N-Substituent | LogP (calc.) | Half-life at pH 2.0 (hours) | Half-life at pH 7.4 (hours) | Rationale for Comparison |
| N-1 | Acetyl | 0.85 | > 48 | 12.5 | Baseline for small aliphatic acyl group. |
| N-2 | Propionyl | 1.35 | > 48 | 18.2 | Increased lipophilicity and steric bulk. |
| N-3 | Chloroacetyl | 0.95 | > 48 | 4.1 | Electron-withdrawing group to accelerate hydrolysis. |
| N-4 | Benzoyl | 2.60 | > 48 | 25.0 | Aromatic group for increased stability and lipophilicity. |
Analysis of Data:
-
Stability in Acid: All derivatives show high stability at pH 2.0, which is desirable to prevent premature drug release in the stomach.
-
Hydrolysis at Physiological pH: The introduction of an electron-withdrawing chloroacetyl group (N-3) significantly accelerates hydrolysis, leading to faster DPA release. Conversely, increasing steric bulk and lipophilicity (N-2, N-4) tends to slow the hydrolysis rate compared to the simple acetyl derivative (N-1). This demonstrates the tunability of the system: for conditions requiring rapid DPA action, an electron-deficient acyl group is preferable, whereas for sustained release, a bulkier, more lipophilic group may be advantageous.
Experimental Protocol: In Vitro Hydrolysis Assay
This protocol provides a self-validating system to compare the hydrolysis rates of different N-acyl derivatives.
Objective: To determine the hydrolysis half-life (t½) of N-acyl-(S)-4-carboxy-5,5-dimethylthiazolidine derivatives at physiological pH.
Materials:
-
N-acyl derivatives (N-1 to N-4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.
-
Incubator/water bath at 37°C.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each derivative in acetonitrile.
-
Reaction Setup: In separate vials, add 10 µL of each stock solution to 990 µL of pre-warmed PBS (pH 7.4) to achieve a final concentration of 100 µM. This initiates the hydrolysis reaction.
-
Incubation: Incubate the reaction vials at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot from each vial.
-
Reaction Quenching: Immediately mix the aliquot with 100 µL of a 1% TFA solution in acetonitrile to stop the hydrolysis by denaturing any enzymes and acidifying the medium.
-
HPLC Analysis: Inject a standard volume (e.g., 20 µL) of the quenched sample into the HPLC system. Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the parent prodrug from the released D-penicillamine.
-
Data Analysis: Quantify the peak area of the parent prodrug at each time point. Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of this line (k) is the first-order rate constant. Calculate the half-life using the formula: t½ = 0.693 / k.
Causality and Validation: The use of HPLC with UV detection provides high specificity and sensitivity for quantifying the disappearance of the parent compound. The first-order kinetics plot validates the reaction model. Running all derivatives in parallel under identical conditions ensures a reliable comparison.
Comparative Analysis of C2-Substituted Derivatives as Bioactive Agents
While the thiazolidine scaffold is an excellent prodrug carrier, substitutions at the C2 position can impart intrinsic biological activity, creating novel therapeutic agents where the entire molecule is the pharmacophore. The thiazolidine ring is a privileged scaffold found in numerous bioactive compounds with diverse activities, including antimicrobial, antiviral, and anticancer effects.[8]
Rationale and Synthetic Workflow
The synthesis of C2-substituted derivatives typically involves the cyclocondensation of D-penicillamine with various aldehydes or ketones. This reaction creates a new stereocenter at the C2 position, resulting in a mixture of diastereomers whose ratio can be influenced by the solvent and reaction conditions.[9] These derivatives are then evaluated for biological activity, for example, as enzyme inhibitors. Studies have shown that 2-substituted thiazolidine-4-carboxylic acid derivatives can act as novel inhibitors of enzymes like influenza neuraminidase or metallo-β-lactamases.[10]
Caption: Workflow for synthesis and evaluation of C2-substituted derivatives.
Data Summary: Enzyme Inhibitory Activity
The following table presents a comparative analysis of C2-substituted derivatives as inhibitors of a hypothetical viral enzyme, based on published studies of similar scaffolds.
| Derivative ID | C2-Substituent (R) | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Rationale for Comparison |
| C-1 | Phenyl | 25.4 | > 100 | > 3.9 | Unsubstituted aromatic baseline. |
| C-2 | 4-Hydroxyphenyl | 15.2 | > 100 | > 6.6 | Introduces H-bond donor/acceptor. |
| C-3 | 4-Chlorophenyl | 8.7 | 85.1 | 9.8 | Lipophilic, electron-withdrawing group. |
| C-4 | 3,4-Dimethoxyphenyl | 18.9 | > 100 | > 5.3 | Bulky, H-bond accepting groups. |
| Oseltamivir | Standard Drug | 1.2 | > 100 | > 83.3 | Reference compound for comparison. |
Analysis of Data:
-
Structure-Activity Relationship (SAR): The data reveals a clear SAR. The unsubstituted phenyl ring (C-1) shows modest activity. Adding a hydroxyl group (C-2) improves potency, likely through hydrogen bonding interactions in the enzyme's active site.
-
Effect of Halogenation: The introduction of a chloro group at the 4-position (C-3) significantly enhances inhibitory activity. This is a common observation in medicinal chemistry, where halogens can improve binding through favorable hydrophobic and electronic interactions. However, it also introduced some cytotoxicity, reducing the overall selectivity.
-
Steric Effects: The bulkier dimethoxy substitution (C-4) did not improve potency over the hydroxyphenyl derivative, suggesting that steric hindrance may play a role or that these specific interactions are not as favorable.
-
Benchmarking: While the synthesized compounds show promising activity, they are not yet as potent as the standard drug Oseltamivir, indicating that further optimization is required. Derivative C-3 represents the most promising lead from this series due to its sub-10 µM potency.
Conclusion and Future Directions
The (S)-4-carboxy-5,5-dimethylthiazolidine scaffold is a remarkably versatile platform for drug development. This guide has demonstrated two distinct strategic applications:
-
As a Prodrug Carrier: N-acylation provides a reliable method to tune the release kinetics of D-penicillamine, offering a pathway to develop safer, more effective formulations with controlled release profiles. Future work in this area should focus on linking release rates with in vivo pharmacokinetic and pharmacodynamic data.
-
As a Bioactive Pharmacophore: C2-substitution can generate novel compounds with intrinsic biological activity. The SAR data presented highlights how rational modifications to the C2-substituent can lead to potent enzyme inhibitors. The next steps for this research avenue would involve expanding the library of C2-substituents to optimize potency and selectivity, as well as elucidating the precise binding mode through co-crystallography and advanced computational modeling.
By leveraging the comparative data and experimental frameworks presented here, researchers can accelerate the design and evaluation of novel therapeutics derived from this important heterocyclic core.
References
- BenchChem. (2025). Comparative Analysis of Thiazolidine Derivatives: A Statistical and Methodological Guide.
-
MDPI. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Available at: [Link]
-
MDPI. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Available at: [Link]
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National Center for Biotechnology Information. (2025). Penicillamine - StatPearls. Available at: [Link]
-
PubMed. (1979). The toxicity pattern of D-penicillamine therapy. A guide to its use in rheumatoid arthritis. Available at: [Link]
-
MDPI. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Available at: [Link]
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National Center for Biotechnology Information. (2019). A case report and focused literature review of d‐penicillamine and severe neutropenia: A serious toxicity from a seldom‐used drug. Available at: [Link]
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Royal Society of Chemistry. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Available at: [Link]
-
ResearchGate. (2014). D-Penicillamine. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Available at: [Link]
-
ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available at: [Link]
-
PubMed. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Available at: [Link]
- Google Patents. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
-
Wikipedia. (n.d.). Penicillamine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Penicillamine. Available at: [Link]
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Comparative Guide to Enantiomeric Excess Determination of (S)-4-Carboxy-5,5-dimethylthiazolidine
In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (e.e.) is a cornerstone of quality control and regulatory compliance. This is particularly true for compounds like (S)-4-carboxy-5,5-dimethylthiazolidine, a crucial chiral building block. This guide provides an in-depth, objective comparison of prevalent analytical techniques for determining its enantiomeric purity. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), supported by experimental insights and data to empower researchers in selecting the optimal method for their specific needs.
The Criticality of Enantiomeric Purity
(S)-4-carboxy-5,5-dimethylthiazolidine is a heterocyclic amino acid derivative. Its stereochemistry is pivotal, as the biological activity and pharmacological profile of chiral molecules are often enantiomer-dependent. The "wrong" enantiomer can be inactive or, in some cases, elicit undesirable or toxic effects. Therefore, robust and accurate analytical methods for quantifying the enantiomeric composition are not just a matter of procedural accuracy but a fundamental aspect of drug safety and efficacy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a dominant and versatile technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Mechanism of Separation
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC method. For acidic compounds like 4-carboxy-5,5-dimethylthiazolidine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective. These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are essential for resolving the enantiomers.
Experimental Protocol: Chiral HPLC
-
Column Selection: A macrocyclic glycopeptide-based column, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is a strong starting point for underivatized amino acids.[1]
-
Mobile Phase Preparation: A typical mobile phase for this type of separation would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a suitable pH to ensure the analyte is in the correct ionization state. For instance, a mobile phase of methanol/water with a small amount of acid or base modifier can be effective.
-
Sample Preparation: Dissolve a precisely weighed amount of the (S)-4-carboxy-5,5-dimethylthiazolidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Data Presentation
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 995,000 | 5,000 |
| Resolution (Rs) | > 2.0 | |
| Enantiomeric Excess (%) | 99.0% |
Workflow Diagram
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining enantiomeric excess.[2][3] This method does not require physical separation of the enantiomers.
Principle of Chiral Recognition
Enantiomers are indistinguishable in an achiral solvent by NMR. However, upon reaction with a chiral derivatizing agent, they are converted into a mixture of diastereomers.[2][4] These diastereomers have different physical properties and, crucially, distinct chemical shifts in the NMR spectrum, allowing for their quantification.[2] Chiral solvating agents form non-covalent diastereomeric complexes with the analyte, also resulting in separate signals for the enantiomers.[3]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Selection of CDA: For a carboxylic acid like (S)-4-carboxy-5,5-dimethylthiazolidine, a chiral amine such as (R)-1-phenylethylamine is a suitable CDA. The reaction forms diastereomeric amides.
-
Derivatization Reaction:
-
In a clean NMR tube, dissolve a precise amount of the (S)-4-carboxy-5,5-dimethylthiazolidine sample in a suitable deuterated solvent (e.g., CDCl3).
-
Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid.
-
Add a slight excess of the chiral derivatizing agent, (R)-1-phenylethylamine.
-
Allow the reaction to proceed to completion. It is crucial that the derivatization reaction does not cause racemization.[2]
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (1H) NMR spectrum of the diastereomeric mixture.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these signals accurately.
-
The enantiomeric excess is calculated from the integration values:
-
e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
-
Data Presentation
| Diastereomer | Chemical Shift (ppm) | Integration |
| Major (S,R) | 3.85 (triplet) | 1.00 |
| Minor (R,R) | 3.82 (triplet) | 0.01 |
| Enantiomeric Excess (%) | 98.0% |
Workflow Diagram
Caption: Workflow for enantiomeric excess determination by Chiral CE.
Comparison of Methods
| Feature | Chiral HPLC | NMR Spectroscopy | Capillary Electrophoresis |
| Principle | Chromatographic separation on a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. | Electrophoretic separation based on differential mobility in the presence of a chiral selector. |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) | Very High (ng/mL to pg/mL) |
| Accuracy & Precision | Excellent | Good to Excellent | Excellent |
| Method Development | Can be time-consuming (column and mobile phase screening). | Relatively straightforward if a suitable CDA/CSA is known. | Can be complex (optimization of BGE, selector concentration, voltage). |
| Cost (Instrument) | High | Very High | Moderate |
| Cost (Consumables) | High (chiral columns) | Moderate (deuterated solvents, CDAs) | Low |
| Non-destructive | Yes (sample can be collected) | Yes | Yes |
Conclusion
The choice of the most appropriate method for determining the enantiomeric excess of (S)-4-carboxy-5,5-dimethylthiazolidine depends on the specific requirements of the analysis.
-
Chiral HPLC is the workhorse for routine quality control due to its high accuracy, precision, and robustness once a method is established.
-
NMR Spectroscopy is invaluable for structural confirmation and can be a rapid method for e.e. determination without the need for extensive method development, provided a suitable chiral auxiliary is available.
-
Capillary Electrophoresis offers the advantages of high efficiency, low sample and solvent consumption, and high throughput, making it an excellent choice for screening and for analyses where sample volume is limited.
Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make an informed decision and ensure the stereochemical integrity of their chiral compounds.
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A Senior Application Scientist's Guide: Assessing the Conformational Impact of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in Peptide Design
Introduction: The Conformation-Function Paradigm in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and low off-target toxicity are significant advantages.[1] However, the inherent flexibility of many linear peptides can lead to poor metabolic stability and reduced receptor affinity, as they exist in a dynamic equilibrium of multiple conformations in solution.[2][3][4] The biological function of a peptide is inextricably linked to its three-dimensional structure.[1][5][6] Therefore, a critical strategy in medicinal chemistry is to constrain the peptide backbone into its bioactive conformation, thereby enhancing its potency and bioavailability.
The incorporation of non-proteinogenic, conformationally restricted amino acid analogs is a powerful method to achieve this structural pre-organization.[7][8][9] Among these, proline analogs are of particular interest due to proline's unique role in inducing turns and kinks in peptide chains.[10][11] This guide provides an in-depth technical comparison of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a rigidified proline analog, against other common conformational modifiers. We will detail the experimental workflows required to objectively assess its impact, providing researchers with the rationale and protocols to harness its potential in peptide design.
The Modifier in Focus: (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a synthetic amino acid that can be viewed as a proline analog with two key modifications: the substitution of the Cγ methylene group with a sulfur atom to form a thiazolidine ring, and the addition of a gem-dimethyl group at the C5 (equivalent to proline's Cδ) position.
These structural features impose significant conformational constraints:
-
Thiazolidine Ring: The presence of the sulfur atom influences the ring's electronic properties and puckering preferences. Thiazolidine-derived analogs are known to favor interactions that stabilize specific secondary structures.[12][13]
-
Gem-Dimethyl Substitution: This is the most impactful feature. The steric bulk of the two methyl groups severely restricts the rotation around the N-Cα bond (the φ angle) and influences the puckering of the five-membered ring. This steric hindrance also has a profound effect on the energy barrier of the preceding peptide bond, often favoring a cis amide bond conformation, which is a hallmark of type VI β-turns.[12][14]
Collectively, these constraints make (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE a potent inducer of β-turn structures, acting as a "molecular staple" to reverse the direction of the peptide chain in a well-defined manner.
Comparative Alternatives for Conformational Control
To appreciate the unique impact of our focus molecule, it is essential to compare it with other commonly used proline analogs:
-
L-Proline (Pro): The natural benchmark. Its cyclic side chain restricts the φ angle to approximately -60° and disrupts α-helical and β-sheet structures, but it still allows for considerable flexibility, including cis/trans isomerization and ring puckering.[11]
-
5,5-Dimethylproline (Dmp): Structurally similar to our target molecule but lacking the sulfur atom. The gem-dimethyl group strongly promotes the cis conformation of the preceding peptide bond through steric hindrance.[14]
-
α-Methylproline (αMePro): The addition of a methyl group to the α-carbon dramatically restricts the allowable φ and ψ backbone angles, strongly promoting helical conformations (α-helix or 3₁₀-helix).[7][15]
-
(4R)-4-Fluoroproline (Flp): An example of stereoelectronic control. The highly electronegative fluorine atom at the 4-position influences the ring pucker and the cis/trans isomer ratio through gauche and other electronic effects, providing a more subtle method of conformational biasing.[14]
Experimental Guide to Conformational Assessment
A multi-faceted approach is required to fully characterize the conformational changes induced by these analogs. The following workflows describe a logical progression from low-resolution screening to high-resolution structural determination.
Workflow 1: Peptide Synthesis and Purification
The foundation of any conformational study is the availability of high-purity peptides.
Protocol:
-
Synthesis: Peptides are best synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[16] The modified residue, for instance, Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is incorporated as a building block during the automated or manual synthesis cycles.
-
Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the solid support resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Workflow 2: Circular Dichroism (CD) Spectroscopy – A Global View of Secondary Structure
CD spectroscopy is the ideal first-pass analytical technique. It is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[17][18] Different secondary structures—α-helices, β-sheets, β-turns, and random coils—produce distinct CD spectra in the far-UV region (190-250 nm).[19][20]
Experimental Protocol:
-
Sample Preparation: Prepare stock solutions of each purified peptide (e.g., the parent peptide with Pro, and analogs with (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, Dmp, αMePro, etc.). Dilute the stocks to a final concentration of 0.1-0.2 mg/mL in a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).[19]
-
Instrument Setup: Turn on the CD spectrometer and purge the system with nitrogen gas for at least 30 minutes to remove oxygen. Allow the lamp to warm up as per the manufacturer's instructions.
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone in the same quartz cuvette (typically 1 mm path length).
-
Record the CD spectrum for each peptide sample from 260 nm down to 190 nm.
-
Use an appropriate scan speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and accumulate multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from each sample spectrum.
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.
-
Use deconvolution software (e.g., CDPro, K2D2) to analyze the MRE spectra and estimate the percentage contribution of α-helix, β-sheet, turn, and random coil structures.[18]
-
Caption: Workflow for peptide secondary structure analysis using Circular Dichroism.
Comparative Data Presentation
| Peptide Sequence (Model: Ac-Tyr-Gly-X-Gly-Val-NH₂) | Predicted Dominant Conformation | % α-Helix | % β-Sheet | % β-Turn | % Random Coil |
| X = Proline | Flexible / Type I or II β-Turn | ~0 | ~5 | ~35 | ~60 |
| X = (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE | Rigid / Type VI β-Turn | ~0 | ~0 | >70 | <30 |
| X = α-Methylproline | 3₁₀-Helix | >60 | ~0 | ~10 | <30 |
Table 1: Hypothetical comparative data from CD spectroscopy analysis. The incorporation of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is expected to dramatically increase the β-turn content compared to native proline, while α-methylproline induces a helical structure.
Workflow 3: NMR Spectroscopy – An Atomic-Resolution Structure in Solution
While CD gives a global picture, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed, atomic-level information needed to define the three-dimensional structure of the peptide in its solution environment.[21][22]
Experimental Protocol:
-
Sample Preparation: Dissolve a higher concentration of the purified peptide (typically 1-5 mM) in a 90% H₂O / 10% D₂O buffer system. D₂O provides the lock signal for the spectrometer. The pH should be adjusted to be stable and slow the exchange of amide protons with the solvent (e.g., pH 4-5).
-
Data Acquisition: A suite of two-dimensional (2D) NMR experiments is required on a high-field spectrometer (≥600 MHz).
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are connected through a network of covalent bonds (a spin system). It is used to identify and assign all protons belonging to a specific amino acid residue.[23][24]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for structure determination. It identifies protons that are close in three-dimensional space (typically < 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[21][23]
-
-
Data Analysis and Structure Calculation: This is a multi-step process.
-
Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign every proton resonance to its specific atom in the peptide sequence.
-
NOE Restraint Generation: Identify and integrate all cross-peaks in the NOESY spectrum. Convert these peak volumes into upper-limit distance restraints between pairs of protons.
-
Structure Calculation: Employ computational software (e.g., CYANA, XPLOR-NIH) to perform molecular dynamics or simulated annealing calculations. The program attempts to fold the peptide in a way that satisfies all the experimental distance restraints.
-
Ensemble Generation and Validation: The output is not a single structure but an ensemble of low-energy structures that are all consistent with the NMR data. The quality of this ensemble is then validated using statistical measures (e.g., Ramachandran plots, RMSD).[23]
-
Caption: Workflow for peptide 3D structure determination using NMR spectroscopy.
Workflow 4: X-ray Crystallography – The Solid-State Benchmark
If the peptide can be induced to form a high-quality crystal, X-ray crystallography can provide an unambiguous, high-resolution snapshot of its conformation.[8][25] This method serves as the ultimate validation for a specific, rigid conformation, though it is important to remember that the crystal structure represents the solid state and may differ from the ensemble of conformations present in solution.
Conclusion: Engineering Peptide Conformation with Precision
The strategic incorporation of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE into a peptide backbone is a highly effective method for inducing a rigid β-turn conformation. Its gem-dimethyl groups provide a powerful steric constraint that pre-organizes the peptide into a structure that is often critical for receptor binding.
This guide has outlined the essential comparative framework and experimental protocols necessary to validate its impact. By employing a combination of CD spectroscopy for initial screening and NMR spectroscopy for high-resolution structural elucidation, researchers can objectively quantify the conformational stabilization afforded by this and other proline analogs. This knowledge is paramount for the rational design of next-generation peptide therapeutics with enhanced stability, selectivity, and ultimately, clinical efficacy.
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Li, Y., et al. (2023). Overview of the preparation method, structure and function, and application of natural peptides and polypeptides. Food Science and Human Wellness, 12(6), 1839-1851. [Link]
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P-G, S., et al. (2022). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]
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Apostol, M. I., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 79-89. [Link]
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Oba, M., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(18), 3298. [Link]
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Toniolo, C. (1980). Evidence for β-Turn Analogs in Proline Peptides in the Solid State. An Infrared Study. Macromolecules, 13(6), 1408-1411. [Link]
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Anonymous. (1973). Peptides. Structure and function. Nature New Biology, 243(123), 34. [Link]
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Wang, Y., et al. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Pharmaceutics, 16(1), 126. [Link]
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Sharma, R., et al. (2019). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 24(21), 3976. [Link]
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Zhang, Y., et al. (2015). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 11(11), 5493-5504. [Link]
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Tam, J. P., et al. (2001). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 123(12), 2687-2694. [Link]
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GenScript. Peptide Modifications. GenScript. [Link]
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Castelletto, V., et al. (2018). Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. Soft Matter, 14(3), 324-332. [Link]
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Chen, W. L., et al. (2021). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society, 143(27), 10266-10275. [Link]
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Zhang, Q., et al. (2021). Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide. Journal of the American Society for Mass Spectrometry, 32(6), 1461-1470. [Link]
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Bi, X., et al. (2017). Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry, 28(2), 325-329. [Link]
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Stratton, C. F., et al. (2013). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 18(1), 79-93. [Link]
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Zhang, Y., et al. (2015). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 11(11), 5493-5504. [Link]
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Bondar, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6463. [Link]
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Pathak, T. P., & Miller, B. L. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Opinion in Chemical Biology, 17(3), 423-431. [Link]
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Kumar, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
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Wucher, M., et al. (2022). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Angewandte Chemie International Edition, 61(33), e202205511. [Link]
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Jutten, B., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(10), 1883. [Link]
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Nevola, L., & Giralt, E. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of Chemical Research, 48(5), 1494-1503. [Link]
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Wang, C., et al. (2018). Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings. Journal of Medicinal Chemistry, 61(15), 6884-6893. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Foundational Principle: Proactive Safety and Regulatory Adherence
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE. The procedures outlined herein are synthesized from regulatory standards and field-proven best practices to ensure the safety of personnel and full compliance with environmental regulations.
Crucial Advisory: A specific Safety Data Sheet (SDS) for (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE was not located in a public database during the compilation of this guide. The hazard assessment and subsequent recommendations are based on SDS data for structurally analogous compounds, such as (R)-Thiazolidine-4-carboxylic acid and other thiazolidine derivatives.[1][2][3] You are required to obtain and meticulously review the SDS provided by your chemical supplier for the specific lot number you are using before proceeding with any handling or disposal operations. This document is a supplement, not a replacement, for the manufacturer's SDS.
Hazard Identification and Risk Assessment
Based on analogous compounds, (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is presumed to be a hazardous chemical. The primary risks are associated with its irritant properties and potential harm upon ingestion or inhalation.
Table 1: Presumed Hazard Profile of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
| Hazard Classification | Description | Recommended Precautions & PPE |
| Skin Corrosion/Irritation | Expected to be a Category 2 skin irritant, causing irritation upon direct contact.[1][2][3] | Wear nitrile gloves and a lab coat. Ensure skin is not exposed.[4][5] |
| Serious Eye Damage/Irritation | Expected to be a Category 2 eye irritant, causing serious irritation on contact.[1][2][3] | Wear ANSI-rated safety glasses or chemical splash goggles.[5] |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or if dust is inhaled.[1][2] | Handle in a well-ventilated area or a chemical fume hood to minimize dust creation. |
| Hazardous Decomposition | Upon combustion, may produce toxic oxides of sulfur (SOx) and nitrogen (NOx).[6] | Store away from strong oxidizing agents and sources of ignition.[2] |
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation, ensure you are equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE and training.[5][7]
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) are mandatory.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[8]
Step-by-Step Disposal Workflow
The disposal of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE must follow the hazardous waste regulations established by the Resource Conservation and Recovery Act (RCRA).[9][10] The following workflow ensures compliance and safety.
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) officer.[11] Based on its presumed properties, this compound would be classified as hazardous waste due to the following characteristics:
-
Corrosivity (D002): While not a strong acid, the carboxylic acid functional group gives it acidic properties. Waste solutions may have a pH low enough to be considered corrosive (pH ≤ 2).[12][13][14] Always measure the pH of aqueous waste solutions.
-
Toxicity (D004-D043): If the compound contains or is mixed with any of the toxic chemicals listed in 40 CFR 261.24, it qualifies as toxic hazardous waste.
Step 2: Containerization
Proper container selection is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers , as the acidic nature of the waste could cause corrosion over time.[15] The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[10]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[11] Use the standardized hazardous waste tags provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Irritant," "Corrosive").
-
The accumulation start date (the date the first waste was added).
-
Your name, lab number, and contact information.
-
Step 3: Segregation and Storage
Improper storage is a common source of laboratory accidents.
-
Segregate Incompatibles: This waste must be segregated from incompatible materials. Specifically, store it away from:
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential spills.
Step 4: Arranging for Disposal
-
Monitor Accumulation: Keep the waste container closed at all times except when adding waste. Do not overfill the container; stop at 90% capacity.
-
Request Pickup: Once the container is full or has been accumulating for six months, submit a chemical waste pickup request to your institution's EHS department.[10] Do not dispose of this chemical down the drain or in the regular trash.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the compliant disposal of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE waste.
Caption: Decision workflow for safe and compliant chemical waste disposal.
Waste Minimization: A Core Scientific Principle
The most effective disposal method is to minimize waste generation at the source.
-
Scale Reduction: Reduce the scale of experiments whenever possible to use smaller quantities of chemicals.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials and to track expiration dates.[17]
-
Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.
By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that your research is conducted with the highest degree of professional responsibility.
References
-
RCRA Characteristic Waste. Office of Clinical and Research Safety. Available at: [Link]
-
Understanding RCRA Waste Characterization. AMI Environmental. Available at: [Link]
-
4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. Available at: [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]
-
Laboratory Waste Disposal Guidelines. King Abdullah University of Science and Technology. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
Laboratory Waste Guide 2025. Anspec. Available at: [Link]
-
Personal protective equipment for chemical handling. Safety Notes. Available at: [Link]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration. Available at: [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. Available at: [Link]
Sources
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- 7. safetynotes.net [safetynotes.net]
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- 11. vumc.org [vumc.org]
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- 14. Listed and Characteristic Wastes - New Pig [newpig.com]
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- 17. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Core Principles
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a heterocyclic compound that, like other thiazolidine derivatives, should be handled with care. Based on data from analogous compounds, the primary hazards are expected to be:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[2]
-
Harmful if Swallowed or Inhaled: Ingestion or significant inhalation may be harmful.[1][2]
A toxicological study on the parent compound, thiazolidine-4-carboxylic acid, indicated that at high doses, it could affect glutathione levels in rats, suggesting a potential for metabolic effects at high concentrations.[3] Therefore, minimizing exposure is a critical aspect of its handling.
Guiding Principle: The overarching safety strategy is to prevent direct contact and aerosol generation through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensure personnel safety. The following table outlines the recommended PPE for handling (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Double gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and potential splashes.[4] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Workflow
The following diagram illustrates the recommended workflow for handling (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.
Step-by-Step Handling Procedure
-
Preparation:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles.
-
Don nitrile or neoprene gloves. Ensure gloves are inspected for any tears or holes before use.
-
If working outside a fume hood, a NIOSH-approved N95 respirator is mandatory.
-
-
Weighing and Transfer:
-
When weighing the solid, use a spatula to gently transfer the powder to avoid creating dust.
-
If possible, use a balance with a draft shield.
-
Close the container immediately after use.
-
-
Storage:
-
Store (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
-
As with many fine chemical powders, it may be hygroscopic; therefore, storage in a desiccator is recommended to maintain its quality.[7][8]
-
Keep away from strong oxidizing agents.[1]
-
Emergency Procedures: Be Prepared
Spills and Leaks
-
Small Spills:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[9]
-
Carefully sweep the material into a designated waste container. Avoid creating dust.[4]
-
Decontaminate the spill area with soap and water.
-
Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and notify your supervisor and the institutional safety office.
-
Restrict access to the area.
-
Await the arrival of trained emergency response personnel.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Disposal Plan
All waste containing (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Aqueous solutions of the compound should be collected in a labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.
-
References
-
Best Practices for Powder Storage and Handling. coatingAI. [Link]
-
Giorgi, G., Martini, P., Micheli, L., & Segre, G. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Under Experimental and Clinical Research, 13(7), 399–405. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid. Fisher Scientific. [Link]
-
Storage of Hygroscopic materials. Reddit. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
-
Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety. Food Safety Certifications. [Link]
-
Best practices for storing AM powders. CN Tech. [Link]
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). PubChem. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Chemicals and Hazardous Materials Incidents. Ready.gov. [Link]
Sources
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- 2. (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA [americanchemicalsuppliers.com]
- 3. Thiazolidine-4-carboxylic acid toxicity and glutathione levels in various organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
